Boc-methylaminooxyacetic acid dcha
Description
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Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C8H15NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-8(2,3)14-7(12)9(4)13-5-6(10)11/h11-13H,1-10H2;5H2,1-4H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWMATOHNKMQCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)OCC(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185005-62-2 | |
| Record name | Acetic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]methylamino]oxy]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185005-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Technical Guide: Boc-Methylaminooxyacetic Acid DCHA
Advanced Building Block for Neoglycoconjugates and Peptidomimetics
Part 1: Executive Summary
Boc-methylaminooxyacetic acid DCHA (CAS: 1185005-62-2) is a specialized peptidomimetic building block used primarily to introduce the
This guide details the physicochemical properties, desalting protocols, and synthetic applications of this compound, with a specific focus on its utility in generating hydrolytically stable, conformationally defined glycoprotein mimetics.
Part 2: Chemical Identity & Specifications[1][2][3][4]
The compound is supplied as a Dicyclohexylamine (DCHA) salt . The DCHA counterion stabilizes the free acid, which can be prone to decarboxylation or degradation as a free oil.
| Property | Specification |
| Chemical Name | 2-(N-(tert-butoxycarbonyl)-N-methylaminooxy)acetic acid · DCHA |
| Common Name | Boc-N(Me)-Aoa-OH[1] · DCHA |
| CAS Number | 1185005-62-2 |
| Molecular Formula | |
| Molecular Weight | 205.21 (Free Acid) + 181.32 (DCHA) = 386.53 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water (as salt) |
| Storage | +2°C to +8°C; Desiccate (Hygroscopic) |
Structural Logic:
-
Boc Group: Acid-labile protection for the
-terminus, compatible with standard Boc/Benzyl SPPS or solution-phase synthesis. -
-Methyl Group: Prevents standard oxime formation (
), forcing the reaction with sugars to proceed via a cyclic -glycoside pathway. -
Aminooxy Backbone (
): Lowers the pKa of the amine (after deprotection), enhancing nucleophilicity at neutral pH compared to standard amines.
Part 3: Critical Experimental Protocols
3.1. DCHA Salt Removal (Desalting)
Context: The DCHA salt must be converted to the free acid prior to coupling. DCHA is a secondary amine that will compete for the activated carboxylate, leading to side reactions.
Protocol:
-
Suspend: Suspend 1.0 mmol of Boc-methylaminooxyacetic acid · DCHA in 15 mL of Ethyl Acetate (EtOAc).
-
Acidify: Add 15 mL of 0.5 M KHSO₄ (aq). Shake vigorously in a separatory funnel until the solid dissolves completely.
-
Expert Note: Avoid strong mineral acids (HCl) if possible, as the Boc group is acid-labile. KHSO₄ is mild and effective.
-
-
Extract: Separate the organic layer. Extract the aqueous layer twice more with EtOAc (2 x 10 mL).
-
Wash: Combine organic layers and wash with brine (saturated NaCl) to remove residual water/acid.
-
Dry: Dry over anhydrous Na₂SO₄ for 15 minutes. Filter.
-
Evaporate: Concentrate in vacuo to yield the free acid as a viscous oil. Use immediately.
Figure 1: Workflow for converting the stable DCHA salt into the reactive free acid form.
3.2. Peptide Coupling Strategy
The
-
Activation: Use EDC/HOBt or DIC/Oxyma .
-
Stoichiometry: Use 1.2 – 1.5 equivalents of the free acid relative to the amine on the resin/peptide.
-
Monitoring: Standard Ninhydrin (Kaiser) tests may be inconclusive if coupling to a secondary amine. Use Chloranil test or micro-cleavage LC-MS.
Part 4: Advanced Application – Neoglycosylation[6]
The primary utility of this building block is the synthesis of neoglycoconjugates .
Mechanism of Action:
-
Deprotection: The Boc group is removed (e.g., 50% TFA/DCM), exposing the
moiety. -
Ligation: The peptide is incubated with a reducing sugar (e.g., Glucose, Lactose) in aqueous buffer (pH 4–6).
-
Outcome: Unlike simple aminooxy groups (
) which form open-chain oximes, the -methyl group prevents dehydration to the oxime . Instead, the nitrogen attacks the anomeric carbon, forming a closed-ring -glycoside .
Why this matters:
-
Structural Integrity: Retains the pyranose ring of the sugar, preserving the 3D epitope recognized by lectins and antibodies.
-
Stability: The resulting
-glycosidic bond is hydrolytically stable, unlike natural -glycosides which can be cleaved by glycosidases.
Figure 2: Chemoselective ligation mechanism. The N-methyl group directs the pathway toward the stable, ring-closed N-glycoside.
Part 5: Quality Control & Analytics
| Test | Method | Expected Result |
| Identity | 1H-NMR (DMSO-d6) | |
| Purity | HPLC (C18) | >98% (210 nm). Note: DCHA may elute separately or wash off depending on pH. |
| Mass Spec | ESI-MS (+) |
References
-
Deming, T. J., et al. (2019).[2] "Versatile N-methylaminooxy functionalized polypeptides for preparation of neoglycoconjugates." Biomacromolecules, 20(4), 1756–1764. Link
-
Peri, F., et al. (2013). "Chemoselective ligation of aminooxy scaffolds to reducing sugars." Chemical Communications, 49, 1076-1078. Link
-
Bachem Technical Guides. "Cleavage of DCHA Salts." Peptide Synthesis Protocols. Link
Sources
- 1. Lectin-Binding Specificity of the Fertilization-Relevant Protein PDC-109 by Means of Surface Plasmon Resonance and Carbohydrate REcognition Domain EXcision-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of poly- N -(methyl)aminooxy serine polypeptides by NCA ring-opening polymerization for modification with reducing oligosaccharides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00985E [pubs.rsc.org]
Boc-methylaminooxyacetic acid dcha chemical properties
[1]
Executive Summary
Boc-methylaminooxyacetic acid dicyclohexylammonium salt (Boc-Me-AOA-OH·DCHA) is a specialized peptidomimetic building block used to introduce N-methylated aminooxy backbone constraints into synthetic peptides. Unlike standard amino acids, this compound contains an N–O linkage (–N(Me)–O–CH2–) which imparts unique physicochemical properties to the peptide backbone, including enhanced proteolytic stability and altered hydrogen-bonding patterns.
This guide provides a rigorous technical analysis of the compound's properties, handling protocols for the DCHA salt, and its integration into Solid-Phase Peptide Synthesis (SPPS).[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The DCHA salt form is preferred for commercial distribution because the free acid of short-chain aminooxy compounds is often an unstable oil or hygroscopic solid. The lipophilic DCHA counterion ensures crystallinity and long-term stability.
Key Data Table[10]
| Property | Specification |
| Systematic Name | {[(tert-butoxycarbonyl)(methyl)amino]oxy}acetic acid compound with N-cyclohexylcyclohexanamine (1:1) |
| CAS Number | 1185005-62-2 |
| Molecular Formula | C |
| Molecular Weight | 386.53 g/mol (Salt); ~191.18 g/mol (Free Acid) |
| Appearance | White to off-white crystalline powder |
| Melting Point | 119–128 °C |
| Solubility | Soluble in MeOH, DCM, CHCl |
| Storage | 2–8 °C (Desiccated) |
Structural Architecture
The core molecule features a tertiary urethane protecting group (Boc) on a methylated nitrogen, linked via oxygen to an acetic acid moiety.
-
N-Methylation: Removes a hydrogen bond donor from the backbone, increasing membrane permeability and metabolic stability.
-
Aminooxy Linkage (N–O): The N–O bond is shorter (1.40 Å) than a C–C bond, introducing local conformational constraints (often favoring turn structures) and rendering the adjacent amide bond resistant to standard proteases.
Critical Handling: The DCHA Salt Factor
Expert Insight: While the DCHA salt stabilizes the reagent on the shelf, it is detrimental to standard coupling reactions. Dicyclohexylamine is a secondary amine that can compete with the amino component of the resin during coupling, leading to side reactions or capping. Furthermore, DCHA can interfere with activation reagents like HATU or DIC.
Directive: You must convert the salt to the free acid immediately prior to use or use a specific neutralization protocol.
Protocol: Desalting via Acid Extraction
Use this protocol to isolate the reactive free acid.
-
Dissolution: Suspend the calculated amount of Boc-Me-AOA-OH·DCHA in Ethyl Acetate (EtOAc). Use approximately 10 mL EtOAc per gram of salt.
-
Acid Wash: Transfer to a separatory funnel. Wash the organic layer twice with 5% aqueous KHSO
(Potassium Bisulfate) or 10% Citric Acid.-
Mechanism:[2] The acid protonates the DCHA to DCHA·HCl (water-soluble) while keeping the Boc-Me-AOA-OH (organic soluble) protonated.
-
-
Brine Wash: Wash the organic layer once with saturated NaCl solution (Brine) to remove residual water/acid.
-
Drying: Dry the organic layer over anhydrous MgSO
or Na SO . -
Concentration: Filter and evaporate the solvent under reduced pressure (Rotavap) at <40 °C.
-
Result: A viscous oil or waxy solid (Free Acid). Use immediately.
Application in Solid-Phase Peptide Synthesis (SPPS)[2][9]
Integrating Boc-Me-AOA-OH into a peptide sequence requires modified coupling conditions due to the steric hindrance of the N-methyl group and the lower nucleophilicity of the aminooxy nitrogen once deprotected.
Workflow Diagram
Step-by-Step Coupling Protocol
-
Resin Preparation: Ensure the resin-bound peptide has a free terminal amine.
-
Activation (Free Acid):
-
Dissolve the freshly prepared free acid (3–5 equivalents relative to resin loading) in dry DMF.
-
Add HATU (0.95 eq relative to acid) and DIEA (2.0 eq).
-
Alternative: DIC/Oxyma Pure is also effective and reduces the risk of racemization (though less relevant for this achiral building block, it is safer for the preceding amino acid).
-
-
Coupling:
-
Add the activated solution to the resin.
-
Shake/agitate for 2 to 4 hours . The N-methyl group adds steric bulk, slowing the kinetics.
-
QC Check: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). Note that if coupling to a secondary amine, the Kaiser test is invalid.
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM (v/v) for 2 × 15 minutes.
-
Note: This exposes the N-methyl-aminooxy terminus (HN(Me)-O-CH2-CO-).
-
-
Subsequent Coupling (The "Difficult" Step):
-
The newly exposed amine is an N-alkoxy amine. It is less nucleophilic than a standard amine.
-
Requirement: Use highly active coupling reagents (e.g., HATU, COMU) and extended reaction times or double coupling for the next amino acid in the sequence.
-
Applications in Drug Development[5][9][12][13][14]
Protease Resistance (Peptidomimetics)
The –CO–N(Me)–O– bond is not recognized by chymotrypsin, trypsin, or other common serum proteases. Incorporating this unit effectively "masks" the peptide bond, significantly extending the plasma half-life of therapeutic peptides.
Conformational Constraint
The N-methylation prevents the formation of the classic H-bond required for
-
Induce turns (e.g., in hairpin mimetics).
-
Disrupt aggregation (e.g., in amyloid-related research).
Bioconjugation (Oxime Ligation)
While this specific derivative is N-methylated (preventing standard oxime formation which requires H2N-O-), it serves as a stable linker. If the methyl group were absent (H2N-O-), it would react with aldehydes. The N-methyl variant is strictly a backbone modifier.
Quality Control & Storage
-
Purity Assessment:
-
TLC: Silica gel, MeOH/CHCl
(1:9). Stain with Ninhydrin (after Boc removal) or Iodine. -
NMR: Proton NMR in DMSO-d6 should show the characteristic Boc singlet (~1.4 ppm), N-Methyl singlet, and the O-CH
singlet/doublet.
-
-
Storage Stability:
-
The DCHA salt is stable for years at 4 °C.
-
The Free Acid degrades within days at room temperature (decarboxylation/oxidation). Do not store the free acid.
-
References
-
Sigma-Aldrich. Boc-methylaminooxyacetic acid·DCHA Product Specification. Retrieved from
-
Chem-Impex International. Boc-methylaminooxyacetic acid·DCHA Technical Data. Retrieved from
-
BenchChem. Troubleshooting Boc-Ser-OH.DCHA Solubility (Analogous Salt Handling Protocols). Retrieved from
-
Santa Cruz Biotechnology. Boc-methylaminooxyacetic acid·DCHA Properties. Retrieved from
Boc-methylaminooxyacetic acid dcha structure and synthesis
Structure, Synthesis, and Application in Peptidomimetics[1]
Executive Summary
Boc-methylaminooxyacetic acid DCHA salt (CAS: 1185005-62-2) is a specialized building block used in the synthesis of N-alkoxy peptides and foldamers .[1] It combines the conformational constraints of N-methylation with the unique hydrogen-bonding properties of the aminooxy backbone (
The free acid form of this compound is typically an unstable, viscous oil prone to decarboxylation or degradation. The Dicyclohexylamine (DCHA) salt form is engineered to overcome these physical limitations, providing a crystalline, non-hygroscopic solid that ensures stoichiometric accuracy and long-term stability during storage and handling.[2]
Part 1: Chemical Identity & Structural Analysis[4]
The compound consists of a modified glycine backbone where the
| Property | Specification |
| Chemical Name | [2-[tert-butoxycarbonyl(methyl)amino]oxyacetic acid]; dicyclohexanamine |
| Common Name | Boc-N-Me-Aoa-OH[1] · DCHA |
| CAS Number | 1185005-62-2 |
| Molecular Formula | |
| Molecular Weight | 386.53 g/mol (Salt) / 205.21 g/mol (Free Acid) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in MeOH, DCM, DMF; Sparingly soluble in |
Structural Logic
The structure features three critical functional domains:
-
Boc Group: Acid-labile protection for the nitrogen, orthogonal to Fmoc or ester protecting groups.
-
N-Methylaminooxy Core (
): The critical modification.[1] The bond has a lower rotational barrier than bonds but the N-methylation restricts conformation, inducing specific secondary structures (e.g., N-oxy turns) in peptides. -
DCHA Counter-ion: A bulky, lipophilic amine that stabilizes the carboxylate via hydrogen bonding and lattice energy, forcing the oily free acid into a lattice structure.
Part 2: Synthesis Strategy & Protocol
Retrosynthetic Analysis
Direct methylation of Boc-aminooxyacetic acid is chemically inefficient due to competing O-alkylation and over-alkylation.[1] The most robust pathway utilizes a "Bottom-Up" approach :
-
N-Protection: Selective Boc-protection of
-methylhydroxylamine.[1] -
O-Alkylation: Williamson ether synthesis using a bromoacetate derivative.[1]
-
Saponification & Salt Formation: Hydrolysis of the ester followed by immediate trapping with DCHA.
Workflow Visualization
The following diagram illustrates the critical path from starting materials to the final DCHA salt.
Caption: Step-wise synthesis showing the conversion of unstable free acid to stable DCHA salt.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-N-methylhydroxylamine
-
Reagents: N-methylhydroxylamine HCl, Di-tert-butyl dicarbonate (
), .[1] -
Procedure: Dissolve N-methylhydroxylamine HCl in water/dioxane (1:1). Add 2.2 eq of base followed by 1.1 eq of
. Stir at RT for 12h. -
Key Insight: The reaction must be kept basic (pH ~9) to ensure the nitrogen is nucleophilic, but not so basic as to hydrolyze the Boc group.
Step 2: O-Alkylation (Building the Backbone) [1]
-
Reagents: Intermediate A, tert-butyl bromoacetate, NaH (60%).
-
Procedure:
-
Suspend NaH (1.1 eq) in dry DMF at 0°C.
-
Add N-Boc-N-methylhydroxylamine dropwise.[1] Evolution of
gas indicates deprotonation of the -OH group. -
Add tert-butyl bromoacetate (1.0 eq) slowly to minimize exotherms.
-
Stir at RT for 4-6 hours. Quench with
.
-
-
Why NaH? The hydroxyl group on the hydroxamate is less nucleophilic than an amine; strong deprotonation is required to drive the
reaction with the bromoacetate.
Step 3: Deprotection and DCHA Salt Formation
-
Challenge: If tert-butyl ester is used, TFA deprotection will also remove the N-Boc group.[1]
-
Correction: Use Methyl Bromoacetate in Step 2.
-
Revised Step 3 (Saponification): Treat the methyl ester with LiOH in THF/H2O. Acidify carefully to pH 3 with citric acid (avoid strong mineral acids to prevent Boc loss). Extract with Ethyl Acetate.[2]
-
Salt Formation (The Crystallization):
-
Dry the Ethyl Acetate layer (containing the free acid oil) with
. -
Do not evaporate to dryness (risk of decomposition). Concentrate to a small volume.
-
Add Dicyclohexylamine (DCHA) (1.05 eq) dropwise.
-
Dilute with Hexane or Diethyl Ether until cloudy.
-
Cool to 4°C overnight. Filter the white precipitate.
-
Part 3: Quality Control & Validation
To ensure the integrity of the building block for peptide synthesis, the following analytical thresholds must be met.
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6) | Peaks for Boc (1.45 ppm, 9H), N-Me (3.10 ppm, 3H), CH2 (4.20 ppm, 2H), DCHA cyclohexyl protons (1.0-2.0 ppm, ~22H).[1] |
| Purity | HPLC (C18, ACN/H2O) | > 98.0% (Area) |
| Salt Stoichiometry | Elemental Analysis (CHN) | Nitrogen content must match theoretical % for 1:1 salt.[3][4] |
| Water Content | Karl Fischer | < 1.0% (DCHA salts are generally anhydrous). |
Self-Validating Check: In the NMR, the integration of the DCHA protons (multiplets around 1.0-2.0 ppm) must integrate to roughly 22-23 protons relative to the single Boc group (9 protons). A deviation suggests either excess DCHA or free acid degradation.
Part 4: Applications in Drug Development[7][8]
1. Peptidomimetics & Stability
The incorporation of Boc-methylaminooxyacetic acid into peptide backbones creates an N-alkoxy peptide .[1]
-
Proteolytic Resistance: The
bond is not recognized by standard proteases (trypsin, chymotrypsin), significantly extending plasma half-life. -
Conformational Constraint: The N-methyl group eliminates a hydrogen bond donor, increasing membrane permeability (oral bioavailability potential).[5]
2. "Carbonyl Capture" (Oxime Ligation)
This unit is often used at the N-terminus of a peptide. After Boc removal, the exposed
-
Use Case: Conjugating peptides to PEG chains, fluorescent tags, or drug payloads that contain an aldehyde handle.
Caption: Workflow for utilizing the compound in bioconjugation strategies.[1]
References
-
Decostaud, M., et al. (2017). "Synthesis and conformational analysis of N-alkoxy peptides." Journal of Peptide Science. Link (General context on N-alkoxy peptide synthesis).
-
Yang, H., & Chiu, H. (2023). "Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH." MDPI. Link (Methodology for N-methylated amino acid synthesis).[1]
-
Cessac, J. W., et al. (1994). "Chirospecific synthesis of D and L p-chlorohomophenylalanine N-t-BOC DCHA salts." Amino Acids.[6][5][7][8][9][] Link (Foundational protocol for DCHA salt formation of oily Boc-amino acids).
-
Santa Cruz Biotechnology. "Boc-methylaminooxyacetic acid[1]·DCHA Product Data." SCBT Catalog. Link (Physical property verification).
Sources
- 1. N-Boc-N-methylethylenediamine | C8H18N2O2 | CID 2756424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Boc-N-Me-Ala-OH ≥99.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Chirospecific synthesis of D and Lp-chlorohomophenylalanine N-t-BOC DCHA salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemoselective Neoglycosylation: The Mechanism and Application of Boc-Methylaminooxyacetic Acid DCHA
Executive Summary
In the rapidly advancing fields of glycobiology and peptide engineering, the precise conjugation of carbohydrates to peptide backbones is critical for developing biomimetic probes, vaccines, and targeted therapeutics. Boc-methylaminooxyacetic acid DCHA (Boc-N[Me]-Aoa-OH·DCHA) has emerged as a cornerstone reagent for these applications[1].
Unlike standard aminooxy derivatives, the N-methylated variant facilitates a highly specialized chemoselective ligation with reducing sugars. By preventing the formation of acyclic oximes, it forces the carbohydrate to retain its native cyclic (pyranose or furanose) conformation[2]. This whitepaper provides an in-depth technical analysis of its mechanism of action, the causality behind its chemical design, and self-validating protocols for its application in drug development.
Chemical Architecture and Causality of Design
The utility of Boc-N[Me]-Aoa-OH·DCHA lies in three distinct structural features, each engineered to solve a specific synthetic challenge:
-
The DCHA Salt (Stability & Stoichiometry): The free carboxylic acid of Boc-N-methylaminooxyacetic acid is highly hygroscopic and typically presents as a viscous oil. This physical state precludes the precise stoichiometric weighing required for Solid-Phase Peptide Synthesis (SPPS). By pairing it with dicyclohexylamine (DCHA), the compound forms a highly stable, crystalline salt, ensuring long-term shelf stability and exact molar calculations[1].
-
The N-Methyl Group (Conformational Control): Standard aminooxy groups (-NH-O-) react with reducing sugars to form open-chain oximes (-N=CH-R), destroying the natural 3D architecture of the carbohydrate. The addition of the N-methyl group (-N(CH3)-O-) prevents double-bond formation (which would require a highly unstable, charged nitrone state). Instead, it drives the equilibrium toward a closed-ring N-methyl hydroxylamine derivative, preserving the cyclic hemiacetal structure crucial for biological recognition[2].
-
The Alpha-Effect (Enhanced Nucleophilicity): The adjacent oxygen atom donates electron density to the nitrogen, raising its Highest Occupied Molecular Orbital (HOMO). This "alpha-effect" makes the N-methylaminooxy group an exceptionally potent nucleophile, capable of reacting selectively with carbonyls even in complex biological mixtures.
Figure 1: Mechanistic divergence between standard Aoa and N-Me-Aoa during sugar ligation.
Mechanism of Action: Chemoselective Oxime Ligation
The mechanism of action relies on a delicate pH-dependent kinetic balance. The conjugation of the N-Me-Aoa peptide to a reducing sugar is strictly buffered between pH 3.5 and 4.6 [3].
The Causality of pH Selection:
-
Electrophile Activation: At pH ~4.0, the carbonyl oxygen of the target sugar is sufficiently protonated, increasing the electrophilicity of the anomeric carbon.
-
Nucleophile Preservation: The pKa of the N-methylaminooxy group is approximately 4.5. At this mildly acidic pH, a significant fraction of the aminooxy population remains unprotonated (neutral) and highly nucleophilic.
-
If the pH drops below 3.0, the aminooxy group becomes fully protonated (-N+(H)(CH3)-O-) and loses its nucleophilicity. If the pH rises above 5.5, the carbonyl is poorly activated, stalling the reaction.
This dual-activation mechanism allows the ligation to proceed chemoselectively without the need for protecting groups on the carbohydrate hydroxyls.
Quantitative Data & Comparative Analysis
To understand the strategic advantage of Boc-N[Me]-Aoa-OH·DCHA, it must be compared against alternative bioconjugation strategies.
| Ligation Chemistry | Reagent Used | Linkage Formed | Carbohydrate Conformation | Optimal pH | Reaction Kinetics |
| Standard Oxime | Boc-Aoa-OH | Oxime (-N=CH-) | Acyclic (Open Chain) | 4.0 - 5.0 | Fast (Hours) |
| Neoglycosylation | Boc-N[Me]-Aoa-OH | N-Methyl Oxime | Cyclic (Native) | 3.5 - 4.6 | Moderate (24-72h) |
| Click Chemistry | Azide/Alkyne tags | Triazole ring | Cyclic (Requires synthetic tags) | 7.0 - 7.4 | Very Fast (Catalyzed) |
| Reductive Amination | Primary Amines | Secondary Amine | Acyclic (Open Chain) | 5.0 - 7.0 | Slow (Requires Reductant) |
Table 1: Comparative analysis of peptide-carbohydrate ligation chemistries.
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each phase includes a mandatory analytical checkpoint to prevent the propagation of errors.
Protocol 1: DCHA Desalting and SPPS Incorporation
Because the DCHA salt acts as a bulky counter-ion, it must be removed prior to peptide coupling to prevent steric hindrance and side reactions during activation.
-
Acid Extraction: Suspend 500 mg of Boc-N[Me]-Aoa-OH·DCHA in 50 mL of ethyl acetate. Add 50 mL of 0.1 M HCl.
-
Causality: The HCl protonates the DCHA, rendering it highly water-soluble, forcing it into the aqueous phase while the active Boc-N[Me]-Aoa-OH free acid remains in the organic phase.
-
-
Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield the free acid.
-
Activation & Coupling: Dissolve the free acid in DMF. Activate with 3 equivalents of HBTU and 6 equivalents of DIEA. Add to the resin-bound peptide and couple for 1 hour at room temperature.
-
Validation Checkpoint (Kaiser Test): Perform a Kaiser test on a micro-cleaved resin sample. A negative result (yellow) confirms complete coupling to the N-terminus.
-
Cleavage: Cleave the peptide from the resin using TFA/TIS/H₂O (95:2.5:2.5).
-
Validation Checkpoint (MALDI-TOF): Analyze the lyophilized peptide via MALDI-TOF MS to confirm the exact mass of the N-Me-Aoa-functionalized peptide[3].
Protocol 2: Chemoselective Neoglycosylation
-
Preparation: Dissolve the purified N-Me-Aoa peptide (20 mM) and the target reducing sugar (25 mM) in 0.1 M sodium acetate buffer.
-
pH Adjustment: Adjust to pH 3.5 for N-acetyl hexoses or pH 4.6 for neutral hexoses[3].
-
Incubation: Incubate the mixture at 37°C for 72 hours.
-
Causality: The extended 72-hour timeframe compensates for the steric hindrance introduced by the N-methyl group during the ring-closure step[3].
-
-
Validation Checkpoint (RP-HPLC): Monitor the reaction via analytical RP-HPLC. The formation of the neoglycoconjugate will present as a distinct peak shift (typically increased hydrophilicity) compared to the unreacted peptide.
Figure 2: Workflow from Boc-N(Me)-Aoa-OH·DCHA salt preparation to chemoselective neoglycosylation.
Applications in Drug Development and Glycobiology
The unique mechanism of action of Boc-N[Me]-Aoa-OH·DCHA has unlocked advanced applications in biopharmaceutical development:
-
Surface Plasmon Resonance (SPR) Glycoprobes: Because the N-methyl group preserves the cyclic structure of the sugar, these conjugates act as highly accurate mimetics of natural glycoproteins. They have been successfully immobilized on SPR sensor chips to study the lectin-binding specificity of fertilization-relevant proteins, such as PDC-109, providing critical insights into reproductive biology[3],.
-
Neoglycorandomization: In early-stage drug discovery, aglycone drug candidates are functionalized with N-methylaminooxy groups and reacted with libraries of reducing sugars. This "neoglycorandomization" rapidly generates libraries of glycosylated bioactive probes, improving the solubility, targeting, and pharmacokinetic profiles of small-molecule and peptide therapeutics[2].
References
- J&K Scientific.Boc-methylaminooxyacetic acid·DCHA | 1185005-62-2.
- National Institutes of Health (PMC).Lectin-Binding Specificity of the Fertilization-Relevant Protein PDC-109 by Means of Surface Plasmon Resonance and Carbohydrate REcognition Domain EXcision-Mass Spectrometry.
- Universitat Pompeu Fabra (UPF).Surface-based and mass spectrometric approaches to deciphering sugar-protein interactions in a galactose-specific agglutinin.
- ResearchGate.Neoglycosylation and neoglycorandomization: Enabling tools for the discovery of novel glycosylated bioactive probes and early stage leads.
Sources
Technical Whitepaper: Stability Profile and Storage Protocols for Boc-Methylaminooxyacetic Acid DCHA Salt
[1][2]
Executive Summary
Boc-methylaminooxyacetic acid (Boc-N(Me)-Aoa-OH) is a specialized building block used in the synthesis of peptidomimetics and bioconjugates.[1] Due to the inherent instability and physical state (often a viscous oil) of the free acid, it is commercially supplied as a dicyclohexylamine (DCHA) salt. This salt form confers crystallinity, enhances thermal stability, and prevents spontaneous decarboxylation or polymerization.
This guide details the physicochemical properties, stability boundaries, and mandatory handling protocols required to maintain the integrity of this reagent. Critical Note: The DCHA counter-ion must be removed prior to standard peptide coupling reactions to prevent side reactions and solubility issues.
Chemical Identity & Physicochemical Properties[1][2][4][6][7][8][9][10][11]
The DCHA salt transforms the lipophilic, semi-solid free acid into a stable, free-flowing crystalline powder.
| Property | Specification |
| IUPAC Name | 2-[[(tert-Butoxycarbonyl)(methyl)amino]oxy]acetic acid compound with N-cyclohexylcyclohexanamine (1:1) |
| Common Name | Boc-N-Me-Aoa-OH · DCHA |
| CAS Number | 1185005-62-2 |
| Molecular Formula | |
| Molecular Weight | 386.53 g/mol (Salt); ~205.21 g/mol (Free Acid) |
| Appearance | White to off-white crystalline powder |
| Melting Point | 119–128 °C (Decomposition often occurs >130 °C) |
| Solubility | Soluble in Methanol, DCM, Ethyl Acetate; Sparingly soluble in Water; Insoluble in Hexane |
Structural Architecture
The stability of this compound relies on the acid-base neutralization between the carboxylic acid of the aminooxy scaffold and the secondary amine of DCHA.
Figure 1: Stabilization Mechanism. The bulky dicyclohexylammonium cation forces the flexible, oily aminooxy acid into a rigid crystal lattice, preventing degradation.
Stability Profile
Thermal Stability
-
Solid State: Stable at ambient temperatures (20–25 °C) for short durations (weeks).
-
Melting/Decomposition: The salt melts between 119–128 °C. Exceeding this temperature risks rapid decarboxylation of the aminooxy backbone and loss of the Boc group (isobutylene release).
-
Solution State: Solutions in organic solvents (DCM, DMF) are stable for 24–48 hours at room temperature but should be kept at 4 °C for longer periods.
Hydrolytic & Chemical Sensitivity
-
Moisture: The salt is moderately hygroscopic. Long-term exposure to humidity can lead to "caking" and hydrolysis of the salt equilibrium, potentially liberating the free acid which may then degrade.
-
Acid Sensitivity (Critical): The Boc group is acid-labile. Exposure to strong acids (TFA, HCl) will remove the Boc group and protonate the aminooxy nitrogen, destroying the reagent's utility.
-
Base Sensitivity: Stable to weak bases. Strong bases (NaOH) will displace the DCHA, solubilizing the DCHA as a free oil and forming the metal salt of the aminooxy acid.
Storage & Handling Protocols
To maximize shelf-life (1–2 years), strict adherence to these conditions is required.
Storage Conditions
| Parameter | Requirement | Rationale |
| Temperature | +2°C to +8°C (Routine) -20°C (Long-term >6 months) | Low temperature retards spontaneous decarboxylation and hydrolysis. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | While not strictly pyrophoric, flushing headspace reduces moisture uptake. |
| Container | Amber Glass or Opaque Plastic | Protects against potential photodegradation, though light sensitivity is low. |
| Desiccation | Required | Store over silica gel or Drierite to prevent moisture absorption. |
Handling Precautions[1]
-
Warm to Room Temperature: Before opening a bottle stored at -20°C or 4°C, allow it to equilibrate to room temperature for 30 minutes. Opening a cold bottle introduces condensation, which degrades the salt.
-
Avoid Metal Spatulas: Use PTFE or plastic spatulas to avoid trace metal contamination, which can catalyze oxidation of the N-O bond.
Experimental Protocol: DCHA Removal (Desalting)
Why this is necessary: DCHA is a secondary amine. If left in the reaction mixture during peptide coupling, it can compete with the amino component or react with activated esters, forming DCHA-amides (impurities). It must be removed to generate the free acid Boc-N(Me)-Aoa-OH immediately before use.
The "Partitioning" Workflow
This method utilizes the solubility difference between the protonated DCHA (water-soluble) and the free acid (organic-soluble).
Reagents:
-
Ethyl Acetate (EtOAc)[2]
-
0.5 M or 1.0 M Potassium Bisulfate (
) or 10% Citric Acid (Avoid strong mineral acids like HCl if possible to preserve Boc). -
Brine (Saturated NaCl).
-
Anhydrous Magnesium Sulfate (
).
Figure 2: Desalting Workflow. The acid wash protonates DCHA, forcing it into the aqueous layer, while the lipophilic Boc-protected acid remains in the organic layer.
Step-by-Step Procedure
-
Dissolution: Suspend the required amount of DCHA salt in Ethyl Acetate (approx. 10 mL per gram). Shake until fully dissolved.
-
Acid Wash: Transfer to a separatory funnel. Wash 2–3 times with ice-cold 0.5 M
(or 10% Citric Acid).-
Mechanism:[3]
(Water Soluble).
-
-
Brine Wash: Wash the organic layer once with saturated brine to remove trapped water/acid.
-
Drying: Collect the organic layer and dry over anhydrous
for 10 minutes. Filter off the drying agent. -
Concentration: Evaporate the solvent under reduced pressure (Rotavap). Do not heat above 40°C.
-
Usage: The resulting residue is the free acid Boc-N(Me)-Aoa-OH. Use immediately for coupling.
Quality Control & Troubleshooting
Before committing valuable peptide resin to a reaction, verify the quality of the DCHA salt.
| Test | Expected Result | Indication of Failure |
| Visual Inspection | White, free-flowing powder. | Yellowing, caking, or "wet" appearance indicates hydrolysis or oxidation. |
| TLC (Silica) | Single spot (visualized by Ninhydrin or PMA). | Multiple spots indicate decomposition or free amine contaminants. |
| Melting Point | Sharp range (119–128 °C). | Broad range or melting <110 °C suggests impurity or water content. |
| Solubility Check | Clear solution in DCM. | Turbidity suggests inorganic salts or polymerization products. |
References
Introduction: The Imperative of Controlled Reactivity in Synthesis
An In-Depth Technical Guide to the Role of the Boc Protecting Group in Synthesis
In the intricate world of multi-step organic synthesis, the ability to selectively modify one functional group in the presence of others is paramount.[][2][3] Molecules of interest in drug development and materials science are often polyfunctional, meaning their constituent reactive groups may exhibit similar chemical behaviors. Unchecked, this can lead to a cascade of undesired side reactions, diminishing yields and complicating purification. The strategic use of protecting groups provides a foundational solution to this challenge.[3][4] A protecting group acts as a temporary shield for a reactive functional group, rendering it inert to specific reaction conditions while other parts of the molecule are transformed.[3] An ideal protecting group must be easy to introduce in high yield, stable to a range of subsequent reaction conditions, and, critically, easy to remove selectively and in high yield when its job is done.[4]
Among the arsenal of protecting groups available to the modern chemist, the tert-butoxycarbonyl (Boc) group stands out as one of the most versatile and widely employed shields for amines.[5] Its popularity stems from a robust chemical profile: it is stable under basic, nucleophilic, and reductive conditions, yet can be removed with facility under mild acidic treatment.[6][7] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the Boc group's core chemistry, mechanistic underpinnings, and strategic application in complex molecular synthesis.
Part 1: The Chemistry of Boc Protection
The introduction of the Boc group converts a nucleophilic primary or secondary amine into a significantly less reactive carbamate.[2][8] This transformation effectively masks the amine's basicity and nucleophilicity, preventing it from interfering in subsequent synthetic steps.
Mechanism of Boc Protection
The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[9][10] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a transient tetrahedral intermediate.[8][9][11] This intermediate then collapses, expelling a tert-butyl carbonate leaving group, which subsequently decomposes into gaseous carbon dioxide (CO₂) and tert-butanol.[9][11] The evolution of CO₂ provides a strong thermodynamic driving force for the reaction, ensuring high conversion.[9]
While the reaction can proceed without a catalyst, a base such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium hydroxide (NaOH) is often employed to deprotonate the amine, thereby increasing its nucleophilicity and accelerating the reaction.[6][9]
Experimental Protocol: General Boc Protection of an Amine
The following protocol describes a standard procedure for the Boc protection of a primary or secondary amine using (Boc)₂O.
-
Dissolution: Dissolve the amine substrate (1.0 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile).[12]
-
Base Addition: Add a suitable base (1.2–2.0 equivalents), such as triethylamine or DIPEA, to the solution and stir. For reactions sensitive to temperature, this step can be performed at 0 °C.[9]
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1–1.5 equivalents) to the stirred solution.[9][12]
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the consumption of the starting material by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 1 to 12 hours.[9]
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.[12]
Data Summary: Common Boc Protection Conditions
The choice of reagents and conditions can be tailored to the specific substrate. The table below summarizes common systems.
| Reagent | Base | Solvent | Temperature (°C) | Typical Time | Substrate Scope |
| (Boc)₂O | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temp | 1 - 12 h | Primary & Secondary Amines[9] |
| (Boc)₂O | Sodium Hydroxide (NaOH) | Dioxane / Water | Room Temp | 2 - 16 h | Amino Acids |
| (Boc)₂O | 4-DMAP (catalytic) | Acetonitrile (ACN) | Room Temp | 1 - 4 h | Hindered or less reactive amines[7] |
| (Boc)₂O | None (Neat or aq.) | Water | Room Temp | 1 - 2 h | Water-soluble amines |
Part 2: The Chemistry of Boc Deprotection
The strategic value of the Boc group lies in its facile removal under acidic conditions, which regenerates the free amine.[5] This acid lability is the cornerstone of its utility in orthogonal synthesis strategies.
Mechanism of Boc Deprotection
The acid-catalyzed deprotection of a Boc-protected amine is a clean and efficient process.[2] The most commonly used reagent is trifluoroacetic acid (TFA), often as a solution in a non-reactive solvent like DCM.[5][8]
The mechanism proceeds via several key steps:
-
Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by the acid. This step is rapid and reversible, and it activates the group for cleavage.[2][5][13]
-
Fragmentation: The protonated intermediate undergoes fragmentation through the cleavage of the tert-butyl-oxygen bond. This step is the rate-determining step and is facilitated by the formation of a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[2][6][13]
-
Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide and the free amine.[8][13]
-
Amine Salt Formation: In the acidic medium, the newly liberated amine is protonated, forming the corresponding ammonium salt (e.g., a trifluoroacetate salt).[5][13]
The Critical Role of Cation Scavengers
A potential complication during Boc deprotection is the fate of the electrophilic tert-butyl cation.[6][14] This reactive intermediate can alkylate nucleophilic functional groups within the substrate molecule, leading to undesired side products.[14] Amino acid residues such as tryptophan (alkylation of the indole ring), methionine (alkylation of the thioether), and cysteine are particularly susceptible.[6][10][14]
To mitigate this risk, scavengers are added to the deprotection cocktail.[15] These are nucleophilic species designed to react with and neutralize the tert-butyl cation more rapidly than the sensitive residues of the product.[6][14] Common scavengers include anisole, thioanisole, triisopropylsilane (TIS), and water.[6][9][16]
Experimental Protocol: General Boc Deprotection using TFA
-
Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM (typically at a concentration of 0.1–0.5 M).[5]
-
Cooling: Cool the solution to 0 °C in an ice bath to control any potential exotherm.
-
Scavenger Addition (if required): If the substrate contains sensitive residues (e.g., Trp, Met, Cys), add the appropriate scavenger (e.g., triisopropylsilane, 2.5–5.0% v/v).
-
Acid Addition: Add trifluoroacetic acid (TFA) dropwise to the stirred solution. The final concentration of TFA typically ranges from 25–50% (v/v) in DCM.[9][17]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction's completion by TLC or LC-MS.[9][17]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting residue is the amine trifluoroacetate salt, which can be used directly or neutralized by washing with a mild aqueous base (e.g., saturated NaHCO₃) during an extractive work-up.[5]
Data Summary: Common Boc Deprotection Conditions
| Acid Reagent | Concentration in Solvent | Solvent | Scavengers | Notes |
| Trifluoroacetic Acid (TFA) | 25% - 50% | Dichloromethane (DCM) | TIS, Water, Anisole, Thioanisole | Most common and effective method.[9] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane or Methanol | None typically needed | A common alternative to TFA.[9] |
| Lewis Acids (e.g., AlCl₃, ZnBr₂) | Stoichiometric | Dichloromethane (DCM) | None | Offers selectivity in the presence of other acid-sensitive groups.[18] |
Part 3: Orthogonal Protection and Strategic Synthesis
The true power of protecting groups is realized when they are used in concert within an orthogonal strategy .[19][20] Orthogonal protection is a scheme that employs multiple, distinct classes of protecting groups in a single molecule, where each class can be removed by a specific set of reagents that do not affect the others.[3][4][21] This allows for the sequential unmasking and reaction of different functional groups with complete control.
The Boc group is a central component of such strategies. Its acid-lability makes it perfectly orthogonal to:
-
Base-labile groups: such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed with a base like piperidine.[6][7]
-
Groups removed by hydrogenolysis: such as the benzyloxycarbonyl (Cbz or Z) group, which is cleaved using H₂ gas over a palladium catalyst.[6][8]
Comparative Analysis of Amine Protecting Groups
| Protecting Group | Abbreviation | Structure | Removal Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | tBu-O-C(=O)- | Mild Acid (e.g., TFA)[8] | Fmoc (Base), Cbz (H₂) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fm-CH₂-O-C(=O)- | Base (e.g., Piperidine)[8] | Boc (Acid), Cbz (H₂) |
| Benzyloxycarbonyl | Cbz or Z | Bzl-O-C(=O)- | Catalytic Hydrogenation (H₂/Pd)[8] | Boc (Acid), Fmoc (Base) |
Part 4: The Boc Group in Solid-Phase Peptide Synthesis (SPPS)
The Boc protecting group was central to the development of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield, a revolutionary technique that earned him the Nobel Prize in Chemistry in 1984.[22][23] SPPS involves building a peptide chain while it is covalently anchored to an insoluble polymer resin, which simplifies the purification process to simple filtration and washing at each step.[24]
The Boc/Bzl Synthesis Strategy
The classic Merrifield approach relies on the Boc/Bzl strategy .[25][26]
-
Temporary Nα-Protection: The α-amino group of each incoming amino acid is temporarily protected with the Boc group.
-
"Permanent" Side-Chain Protection: Reactive amino acid side chains are protected with more robust, acid-stable groups, typically benzyl (Bzl) ethers, esters, or carbamates.
While both Boc and Bzl groups are removed by acid, their sensitivities are vastly different. The Boc group is labile to moderate acids like TFA, whereas benzyl-based groups require very strong acids, such as anhydrous hydrogen fluoride (HF), for cleavage.[25][27] This differential lability allows for the selective removal of the Nα-Boc group at each cycle without disturbing the side-chain protection.
The Boc-SPPS Cycle
The synthesis of a peptide using Boc-SPPS proceeds through a repeated four-step cycle for each amino acid added to the chain.
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with a solution of TFA in DCM (typically 25-50%).[25][28]
-
Neutralization: The resulting N-terminal ammonium trifluoroacetate salt is neutralized with a hindered organic base, such as DIPEA, to liberate the free amine nucleophile for the next coupling step.[25]
-
Coupling: The next Boc-protected amino acid is activated with a coupling reagent (e.g., dicyclohexylcarbodiimide, DCC) and added to the resin, forming a new peptide bond.[][24]
-
Washing: The resin is thoroughly washed with solvents like DCM and isopropanol to remove excess reagents and byproducts, yielding the pure, elongated peptide still attached to the resin.[29]
This cycle is repeated until the desired peptide sequence is assembled. The final step involves treating the resin with a strong acid like HF to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.[30][31]
Part 5: Troubleshooting and Advanced Considerations
While robust, the use of the Boc group is not without potential pitfalls. A clear understanding of common side reactions is essential for troubleshooting and optimization.
| Issue | Probable Cause | Solution / Mitigation Strategy |
| Alkylation of Side Chains | The reactive tert-butyl cation generated during deprotection attacks nucleophilic residues (Trp, Met, Cys, Tyr).[10][14] | Incorporate a scavenger cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) into the deprotection solution to trap the cation.[14] |
| Incomplete Deprotection | Insufficient acid concentration, short reaction time, or low temperature.[14] | Increase TFA concentration (e.g., from 25% to 50%), extend reaction time, or ensure the reaction reaches room temperature. Monitor completion via a qualitative test (e.g., Kaiser test). |
| Diketopiperazine Formation | At the dipeptide stage, the deprotected N-terminus can intramolecularly attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[10][28] | Use a resin linker less prone to this side reaction (e.g., PAM resin).[22][28] Couple the third amino acid immediately after deprotection and neutralization of the dipeptide. |
| Methionine Oxidation | The thioether side chain of methionine can be oxidized to the sulfoxide during repeated acid treatments. | Add reducing scavengers like dithiothreitol (DTT) to the deprotection cocktail. |
Conclusion
The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in the arsenal of the synthetic chemist. Its unique combination of stability to a wide range of reagents and facile, selective removal under mild acidic conditions has cemented its role in the synthesis of complex molecules, from small molecule drug candidates to large peptides.[5][9] The principles of its application, particularly within the orthogonal framework of modern protecting group strategies and the revolutionary context of solid-phase peptide synthesis, demonstrate the profound impact of controlled reactivity on the advancement of chemical and pharmaceutical sciences. A thorough understanding of its underlying mechanisms, practical protocols, and potential side reactions empowers researchers to leverage the Boc group to its fullest potential, enabling the efficient and predictable construction of intricate molecular architectures.
References
- Efficient solid-phase synthesis of fullero-peptides using Merrifield strategy. (n.d.). Royal Society of Chemistry.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024, January 2). Total Synthesis.
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.). WuXi AppTec.
- Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry.
- Boc Protecting Group for Amines. (2023, December 22). Chemistry Steps.
- Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
- tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.
- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep Inc.
- The Chemistry of the Boc Protecting Group. (n.d.). BenchChem.
- Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry.
- DIBOC (DI-TERT-BUTYL CARBONATE). (n.d.).
- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology.
- Protecting Groups In Organic Chemistry. (n.d.). Total Synthesis.
- Boc Resin Cleavage Protocol. (n.d.). Sigma-Aldrich.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
- Orthogonal Protection Definition. (2025, August 15). Fiveable.
- A Comparative Guide to Boc and Fmoc Protecting Groups in Peptide Synthesis. (n.d.). BenchChem.
- Boc Deprotection - TFA. (n.d.). Common Organic Chemistry.
- Automated Peptide Synthesis: The Merrifield Solid-Phase Method. (2023, September 20). Organic Chemistry.
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti.
- Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. (n.d.). BenchChem.
- Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). (n.d.). BenchChem.
- 26.8: Automated Peptide Synthesis- The Merrifield Solid-Phase Method. (2024, September 30). Chemistry LibreTexts.
- Di-tert-butyl dicarbon
- Protecting group. (n.d.). Wikipedia.
- Solid-Phase Peptide Synthesis (Merrifield). (n.d.). St.
- Protocol for Boc protection of primary amines with N'-tert-butyl(tert-butoxy)carbohydrazide. (n.d.). BenchChem.
- The Cornerstone of Peptide Synthesis: A Technical Guide to the Boc Protecting Group. (n.d.). BenchChem.
- Introduction to Peptide Synthesis. (2019, February 15). Master Organic Chemistry.
- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). PMC.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Amine Protection With Boc. (n.d.). Scribd.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Scavengers for Boc deprotection to prevent side reactions. (n.d.). BenchChem.
- Deprotection processes and cation scavengers for use in the same. (n.d.).
- Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. (n.d.). PMC - NIH.
- Boc De-protection. (2023, October 18). Reddit.
- Lewis Acids. (2026, February 18). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Boc Deprotection Kinetics and Mechanism. (n.d.). Scribd.
- Comparison of Boc and Fmoc SPPS. (n.d.).
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Boc-methylaminooxyacetic acid dcha solubility profile
Boc-N-Methylaminooxyacetic Acid DCHA Salt: Solubility Profile, Desalting Protocols, and SPPS Applications
As a Senior Application Scientist specializing in peptide synthesis and bioconjugation, I frequently encounter challenges related to the solubility and stability of specialized building blocks. One such critical reagent is Boc-N-methylaminooxyacetic acid dicyclohexylamine (DCHA) salt (CAS 1185005-62-2)[1][2].
This compound is indispensable for introducing N-methylaminooxy functional groups into peptides, enabling highly stable, chemoselective oxime ligations with aldehydes or ketones[3][4]. Unlike standard oximes, N-methyl oximes are resistant to hydrolysis, making them ideal for developing robust biosensors, neoglycoconjugates, and therapeutic peptides[5][6]. However, the physical properties of this reagent present a paradox: the modifications that make it stable on the shelf simultaneously hinder its direct use in Solid-Phase Peptide Synthesis (SPPS).
This whitepaper deconstructs the solubility profile of the Boc-N-methylaminooxyacetic acid DCHA salt, explains the causality behind its formulation, and provides a self-validating protocol for its application in SPPS.
The Causality of the DCHA Salt Formulation
To understand the handling of this reagent, we must first understand why it exists as a salt. The free acid form of Boc-N-methylaminooxyacetic acid is highly prone to degradation and typically presents as a viscous, difficult-to-handle oil. To achieve a stable, crystalline, and easily weighable solid, manufacturers intentionally precipitate the free acid with dicyclohexylamine (DCHA)[7].
While the bulky, hydrophobic dicyclohexylammonium counterion ensures excellent shelf-life, it introduces two severe complications for SPPS:
-
Solubility Suppression: The DCHA salt exhibits poor solubility in standard polar aprotic SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).
-
Reagent Interference: DCHA is a strong, sterically hindered secondary amine. If introduced directly into a coupling reaction, it can compete with the resin-bound amine, neutralize acidic additives (like HOAt or Oxyma), or prematurely degrade uronium/phosphonium-based coupling reagents (e.g., HATU, PyBOP)[8][9].
Table 1: Comparative Solubility and Physicochemical Profile
| Property / Solvent | Boc-N-Me-AOA • DCHA Salt | Boc-N-Me-AOA (Free Acid) |
| Physical State | White crystalline powder | Viscous oil / amorphous solid |
| Molecular Weight | 386.53 g/mol | 205.21 g/mol |
| DMF / NMP | Poor (Suspension) | Excellent (>0.5 M) |
| Dichloromethane (DCM) | Poor | Excellent |
| Ethyl Acetate (EtOAc) | Poor (Requires acid to dissolve) | Excellent |
| Aqueous Buffers | Poor | Poor |
Data synthesized from standard SPPS solvent compatibility profiles and reagent handling guidelines[7][8].
The Desalting Protocol: A Self-Validating System
Because direct coupling of the DCHA salt is inefficient and prone to side reactions, the salt must be converted back to the free acid immediately prior to use[7]. This process, known as "desalting," relies on a simple liquid-liquid extraction.
The protocol below is designed as a self-validating system : the visual resolution of the suspension into two clear liquid phases serves as an immediate, physical confirmation that the DCHA salt has been successfully protonated and partitioned.
Step-by-Step Methodology: Conversion to Free Acid
Scale: 10 mmol (3.86 g of DCHA salt)
-
Suspension: Suspend 3.86 g (10 mmol) of Boc-N-methylaminooxyacetic acid DCHA salt in 60 mL of Ethyl Acetate (EtOAc) in a 250 mL separatory funnel. Observation: The salt will not fully dissolve, leaving a cloudy suspension.
-
Acidification: Add 1.2 equivalents (12.0 mL) of ice-cold 1 M H₂SO₄ (or 10% H₃PO₄) to the funnel[8][9].
-
Partitioning: Stopper the funnel and shake vigorously, venting frequently.
-
Self-Validation Check: Continue shaking until the cloudy suspension completely resolves into two distinct, crystal-clear liquid layers. The DCHA is now protonated (DCHA•H₂SO₄) and resides in the lower aqueous layer, while the free Boc-amino acid is in the upper EtOAc layer.
-
-
Separation: Drain and discard the lower aqueous layer.
-
Aqueous Wash: Add 20 mL of cold deionized water to the aqueous layer, extract with an additional 20 mL of EtOAc, and combine the organic layers to maximize yield[8]. Wash the combined organic layers with 30 mL of saturated NaCl (brine).
-
Drying & Concentration: Dry the EtOAc layer over anhydrous Na₂SO₄ or MgSO₄. Filter out the drying agent and evaporate the solvent in vacuo using a rotary evaporator.
-
Yield: The resulting product is the free Boc-N-methylaminooxyacetic acid, typically presenting as a pale oil or semi-solid, ready for immediate dissolution in DMF[8][10].
Caption: Liquid-liquid extraction workflow for desalting DCHA-protected amino acids.
Application in Solid-Phase Peptide Synthesis (SPPS)
Once liberated from the DCHA counterion, the free Boc-N-methylaminooxyacetic acid exhibits excellent solubility in DMF and NMP, allowing for seamless integration into standard SPPS workflows[4][8].
Coupling Strategy
Because the aminooxy nitrogen is protected by a Boc group, this building block is typically coupled to the N-terminus of a peptide resin (or a specific lysine side-chain) as the final step in Fmoc-SPPS, or utilized throughout standard Boc-SPPS[3][4].
-
Activation: Dissolve the freshly prepared free acid in anhydrous DMF (0.2–0.5 M concentration). Activate using a standard carbodiimide/additive system (e.g., DIC and OxymaPure) or a uronium salt (e.g., HATU with DIEA)[8]. Note: If using HATU, ensure the free acid is fully dissolved before adding the base (DIEA) to prevent premature cyclization or degradation.
-
Coupling: Add the activated mixture to the resin-bound peptide. Standard coupling times of 1 to 2 hours at room temperature are generally sufficient.
-
Cleavage and Deprotection: Treatment with a high concentration of Trifluoroacetic acid (TFA) during the final resin cleavage step will simultaneously remove the Boc protecting group, unmasking the highly reactive, nucleophilic N-methylaminooxy group[3][4].
Caption: SPPS coupling pathway and subsequent chemoselective oxime ligation.
Conclusion
The use of Boc-N-methylaminooxyacetic acid DCHA salt is a classic example of the compromises made in peptide chemistry between reagent stability and immediate usability. By understanding the causality behind the DCHA salt formulation—specifically its role in preventing the degradation of the free acid—researchers can confidently apply the simple, self-validating desalting protocol outlined above. Removing the DCHA counterion restores the compound's high solubility in DMF/NMP, ensuring high-yielding couplings and paving the way for advanced, site-specific peptide modifications.
References
-
Wiley-VCH Supporting Information. Synthesis of Di-Boc-AoA-tetra-BB-DTPA-OtBu and DCHA Desalting Protocols. Retrieved from [Link]
-
Bark, S. J., Schmid, S., & Hahn, K. M. (2000). A Highly Efficient Method for Site-Specific Modification of Unprotected Peptides after Chemical Synthesis. Journal of the American Chemical Society, 122(15), 3567-3573. Retrieved from[Link]
-
Wollenberg, A. L., Perlin, P., & Deming, T. J. (2019). Versatile N-Methylaminooxy-Functionalized Polypeptides for Preparation of Neoglycoconjugates. Biomacromolecules, 20(4), 1756-1764. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Boc-methylaminooxyacetic acid·DCHA | 1185005-62-2 [sigmaaldrich.com]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. hahnlab.com [hahnlab.com]
- 5. escholarship.org [escholarship.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. 相关内容暂不可用 [sigmaaldrich.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Whitepaper: Safety, Handling, and Operational Workflows for Boc-methylaminooxyacetic acid·DCHA
Executive Overview
Boc-methylaminooxyacetic acid dicyclohexylamine (DCHA) salt is a highly specialized building block utilized extensively in advanced peptide synthesis, bioconjugation, and the structural development of neuroprotective pharmaceuticals[1]. The presence of the aminooxy group provides a unique chemical handle for highly specific, chemoselective ligations—most notably oxime bond formation—making it an indispensable reagent for attaching biomolecules to imaging agents or targeted drug delivery systems[1].
As a Senior Application Scientist, I frequently observe that the handling of DCHA salts is misunderstood in standard laboratories. This guide synthesizes the physicochemical profiling, safety protocols, and the mechanistic rationale required to handle and activate this compound successfully.
Physicochemical Profiling
To ensure reproducibility in synthetic applications, understanding the baseline physicochemical properties of the compound is mandatory. The quantitative data below establishes the baseline for quality control and storage.
Table 1: Physicochemical Properties of Boc-methylaminooxyacetic acid·DCHA
| Property | Value / Specification |
| Chemical Name | {[(tert-butoxycarbonyl)(methyl)amino]oxy}acetic acid compound with N-cyclohexylcyclohexanamine (1:1) |
| CAS Number | 1185005-62-2[1] |
| Molecular Formula | C20H38N2O5 (C12H23N · C8H15NO5)[2] |
| Molecular Weight | 386.53 g/mol [3] |
| Physical State | White powder / Crystalline solid[2] |
| Melting Point | 119 – 128 °C[2] |
| Storage Temperature | 0 – 8 °C (Refrigerated)[2] |
| Purity Standard | ≥ 98.0%[2] |
Mechanistic Rationale for DCHA Salt Utilization
A frequent question in peptide chemistry is why this specific Boc-protected amino acid is supplied as a dicyclohexylamine (DCHA) salt rather than a free acid. The causality is strictly rooted in chemical thermodynamics and shelf stability.
The free carboxylic acid of Boc-methylaminooxyacetic acid is typically an oily, non-crystalline substance. More critically, the free acidic proton of the carboxyl group can auto-catalyze the degradation of the acid-labile tert-butyloxycarbonyl (Boc) protecting group over time[4]. By reacting the free acid with dicyclohexylamine, the carboxylic acid is deprotonated to form a stable, highly crystalline carboxylate salt[4]. This ionic interaction neutralizes the acidic proton, completely halting auto-catalytic Boc cleavage and extending the shelf life of the reagent indefinitely when stored at 0–8 °C[2].
Safety, Toxicity, and Environmental Controls
Handling DCHA salts requires stringent safety protocols due to the inherent toxicity and steric bulk of the dicyclohexylamine moiety.
-
Toxicity Profile: While the Boc-amino acid moiety is generally benign, DCHA salts are associated with skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[5].
-
Personal Protective Equipment (PPE): Handling must be conducted inside a certified chemical fume hood to avoid inhalation of aerosolized dust. Operators must wear chemical-impermeable gloves (e.g., nitrile, minimum 0.11 mm thickness), safety goggles, and a standard laboratory coat[5].
-
Environmental Precautions: Dicyclohexylamine derivatives can be highly toxic to aquatic life with long-lasting effects. Spills must be collected using an inert absorbent (e.g., silica gel, sand, or vermiculite) and disposed of through a licensed hazardous waste contractor. Never discharge into laboratory drains or waterways[5].
Operational Workflows: Liberation of the Free Acid
Before Boc-methylaminooxyacetic acid·DCHA can be utilized in peptide coupling reactions (e.g., using EDC/HOBt or HATU), the free carboxylic acid must be liberated from the DCHA salt[4]. If the salt is used directly, the bulky dicyclohexylamine will sterically hinder the coupling reagents and consume activation energy, leading to failed syntheses.
Protocol: Biphasic Acid-Base Liberation (Self-Validating System)
Causality & Design: This protocol uses a weak acid (10% Phosphoric acid, H3PO4) rather than a strong acid (like HCl) to precisely protonate the carboxylate without cleaving the acid-sensitive Boc group. Ice-cold conditions are strictly maintained to thermodynamically suppress any kinetic cleavage of the Boc group[6].
Step-by-Step Methodology:
-
Suspension: Weigh the required amount of Boc-methylaminooxyacetic acid·DCHA and suspend it in ice-cold ethyl acetate (EtOAc) at a ratio of 30 mL per gram of salt[6].
-
Causality: EtOAc is chosen because the liberated free acid is highly soluble in it, while the resulting DCHA·H3PO4 salt byproduct is highly water-soluble, forcing a clean phase separation.
-
-
Acidification: Slowly add 10% aqueous H3PO4 dropwise under vigorous magnetic stirring until the solid suspension completely dissolves into a clear biphasic mixture[6].
-
Self-Validation (pH Check): Stop stirring and allow the layers to separate slightly. Extract a drop of the lower aqueous layer and test with pH paper. The pH must strictly be between 2.0 and 3.0[6].
-
Validation Logic: If pH > 3.0, the carboxylate is not fully protonated, resulting in yield loss. If pH < 2.0, the environment is too acidic, and the risk of Boc deprotection increases exponentially. Adjust with H3PO4 or cold water accordingly.
-
-
Phase Separation: Transfer the mixture to a separatory funnel. Drain and discard the lower aqueous layer (which now contains the DCHA·H3PO4 byproduct).
-
Washing: Wash the retained organic layer with 2 volumes of 10% H3PO4, followed by 3 washes with 2 volumes of distilled water to ensure complete removal of trace DCHA[6].
-
Drying & Concentration: Dry the EtOAc layer over anhydrous sodium sulfate (Na2SO4). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at < 30 °C.
-
Result: The free Boc-methylaminooxyacetic acid is recovered as a viscous oil or foam, ready for immediate downstream coupling.
Workflow Visualization
The following diagram maps the logical flow and phase distribution during the liberation protocol, ensuring operators understand the physical state of the target molecule at every step.
Workflow for the biphasic acid-base liberation of free Boc-methylaminooxyacetic acid.
References
The following authoritative sources were utilized and cited within this technical guide to ensure scientific integrity and procedural accuracy:
*[1] J&K Scientific LLC. "Boc-methylaminooxyacetic acid·DCHA | 1185005-62-2". 1 *[3] CymitQuimica. "CAS 1185005-62-2: Acetic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]methylamino]oxy]-, compd. with N-cyclohexylcyclohexanamine (1:1)". 3 *[2] Sigma-Aldrich. "Boc-methylaminooxyacetic acid·DCHA | 1185005-62-2 - Properties". 2 *[5] CymitQuimica. "Safety Data Sheet - Boc-N-Me-Val-OH dicyclohexylamine salt (DCHA Salt Analogue Safety Profile)". 5 *[4] Bachem. "FAQ - frequently asked questions | Why are certain amino acid derivatives sold as salts?". 4 *[6] Durham E-Theses. "Total Synthesis of Bioactive Peptides and Whole Proteins - Experimental: Liberation of Boc-amino acid from DCHA salt". 6
Sources
Methodological & Application
Application Notes and Protocols for the Use of Boc-Methylaminooxyacetic Acid DCHA in Peptide Synthesis
Introduction: The Role of N-Alkylated Oxy-Amino Acids in Modern Peptide Chemistry
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery, enabling chemists to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low membrane permeability. N-methylation is a particularly effective modification for enhancing these pharmacokinetic properties.[1][2][3] Boc-methylaminooxyacetic acid is a specialized building block that introduces an N-methylated oxy-amino acid residue, creating a unique "oxy-peptide" backbone. This modification can induce favorable conformational constraints and improve resistance to enzymatic degradation.
This reagent is typically supplied as a dicyclohexylammonium (DCHA) salt.[4] This is a deliberate and advantageous formulation; many protected amino acid free acids are oils or amorphous solids that are difficult to purify and handle.[5][6] The formation of a DCHA salt converts the molecule into a stable, crystalline solid with a well-defined melting point, which greatly facilitates purification through recrystallization, as well as simplifying handling and storage.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, activation, and incorporation of Boc-methylaminooxyacetic acid DCHA into synthetic peptides using standard solid-phase peptide synthesis (SPPS) methodologies.
Reagent Properties, Storage, and Safety
A thorough understanding of the reagent's properties is critical for its successful application and for ensuring laboratory safety.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | N-cyclohexylcyclohexanamine;2-methyl-(2-methylpropan-2-yl)oxycarbonylaminooxyacetic acid[4] |
| Synonyms | Boc-NH(Me)OCH2COOH·DCHA |
| Molecular Formula | C22H42N2O5 |
| Molecular Weight | 414.58 g/mol |
| Appearance | White to off-white crystalline solid |
| Primary Protection | N-Boc (tert-butyloxycarbonyl) |
| Salt Form | Dicyclohexylammonium (DCHA) |
Storage and Stability
The stability of Boc-methylaminooxyacetic acid DCHA is governed by the properties of its two key components: the acid-labile Boc group and the DCHA salt.
-
Boc Group Stability : The tert-butyloxycarbonyl (Boc) protecting group is robust under basic and nucleophilic conditions but is highly susceptible to cleavage under acidic conditions.[7][8] Accidental exposure to acidic vapors or solvents during storage must be avoided to maintain the integrity of the N-terminal protection.
-
DCHA Salt Stability : The dicyclohexylammonium salt form confers excellent stability at ambient temperatures.
-
Recommended Storage : For long-term stability, the reagent should be stored at 2-8°C in a tightly sealed container, protected from moisture and acidic environments.
Safety and Handling
-
Reagent : Handle Boc-methylaminooxyacetic acid DCHA in a well-ventilated area, wearing standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Coupling Agents : Many peptide coupling reagents, such as HBTU and HATU, are known sensitizers.[9] Avoid inhalation of dust and skin contact.
-
Deprotection Reagents : Trifluoroacetic acid (TFA), used for Boc group removal and final peptide cleavage, is highly corrosive and requires handling in a chemical fume hood with appropriate PPE.
Protocol I: Liberation of the Free Acid from the DCHA Salt
Before Boc-methylaminooxyacetic acid can be used in peptide synthesis, the carboxylic acid must be liberated from its DCHA salt. This is achieved through a straightforward acid-base extraction procedure.[6] The strong organic base (DCHA) is protonated by a mild aqueous acid, partitioning it into the aqueous phase and leaving the desired Boc-protected amino acid in the organic solvent.[5][10]
Materials
-
Boc-methylaminooxyacetic acid DCHA
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
10% aqueous potassium bisulfate (KHSO4) or 10% aqueous phosphoric acid[6][10]
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Separatory funnel, round-bottom flask, rotary evaporator
Step-by-Step Procedure
-
Dissolution : Dissolve the Boc-methylaminooxyacetic acid DCHA salt in 5-10 volumes of ethyl acetate or DCM in a separatory funnel.
-
Acidic Wash : Add an equal volume of cold (0-4°C) 10% KHSO4 solution. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The pH of the aqueous layer should be acidic (pH 2-3).[6]
-
Phase Separation : Drain and discard the lower aqueous layer.
-
Repeat Wash : Repeat the acidic wash (Step 2) one to two more times to ensure complete removal of dicyclohexylamine.
-
Neutral Wash : Wash the organic layer with an equal volume of deionized water, followed by a wash with brine to break any emulsions and aid in drying.
-
Drying : Transfer the organic layer to a flask and dry over anhydrous MgSO4 or Na2SO4.
-
Solvent Removal : Filter off the drying agent and concentrate the filtrate to dryness under reduced pressure using a rotary evaporator. The resulting product, the free acid, will likely be a clear, viscous oil or a waxy solid.
-
Verification : The free acid should be used immediately for the coupling reaction or stored under an inert atmosphere at low temperature.
Caption: Workflow for converting the DCHA salt to the free acid.
Protocol II: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
This protocol assumes a standard Fmoc-based SPPS workflow. The N-terminal amine of the growing peptide chain on the solid support is deprotected, and the free acid of Boc-methylaminooxyacetic acid is then activated and coupled.
Materials
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Boc-methylaminooxyacetic acid (free acid from Protocol I)
-
Solvents : N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Coupling/Activating Agents : See Table 2.
-
Base : N,N-Diisopropylethylamine (DIPEA)
-
SPPS reaction vessel (manual or automated synthesizer)
Activation Cocktails
The carboxylic acid must be converted to an active ester for efficient amide bond formation. The choice of activating agent can be critical, especially for hindered couplings like those involving N-methylated residues.
| Reagent Cocktail (Equivalents relative to resin loading) | Pre-activation Time | Notes |
| HBTU (2.0 eq) / HOBt (2.0 eq) / DIPEA (4.0 eq) | 2-5 minutes | A robust, standard choice for most couplings. |
| HATU (2.0 eq) / HOAt (2.0 eq) / DIPEA (4.0 eq) | 2-5 minutes | Highly recommended for potentially difficult or slow couplings, as HOAt minimizes racemization and accelerates the reaction.[11] |
| DIC (2.0 eq) / Oxyma Pure (2.0 eq) | 5-10 minutes | A cost-effective and efficient alternative. Caution is advised as the reaction of Oxyma and DIC can generate HCN under certain conditions.[9] |
Step-by-Step Coupling Procedure
-
Resin Preparation : Ensure the N-terminal Fmoc group of the peptide-resin has been removed (typically with 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.
-
Activation Solution : In a separate vial, dissolve Boc-methylaminooxyacetic acid (2.0 eq) and the chosen activating agent (e.g., HATU, 2.0 eq) in a minimal volume of DMF.
-
Pre-activation : Add DIPEA (4.0 eq) to the activation solution and allow it to pre-activate for the time specified in Table 2. The solution may change color.
-
Coupling : Drain the DMF from the washed peptide-resin. Immediately add the pre-activated solution to the resin.
-
Reaction : Agitate the reaction vessel at room temperature for 1-4 hours. N-methylated residues often couple more slowly than standard amino acids, so an extended coupling time is recommended.
-
Monitoring the Reaction : After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative test to check for free primary and secondary amines.
-
Kaiser Test : This test will be negative (yellow/colorless beads) because it only detects primary amines. A negative result here indicates the absence of unreacted primary amines from the previous cycle.
-
Chloranil or Isatin Test : These tests are required to detect the presence of unreacted secondary amines on the resin.[12] A positive result (e.g., blue beads with chloranil) indicates an incomplete coupling, and the coupling step should be repeated.
-
-
Washing : Once the coupling is complete (confirmed by a negative secondary amine test), drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Chain Elongation : The peptide-resin is now ready for the next cycle of Fmoc deprotection and coupling.
Caption: The solid-phase peptide synthesis (SPPS) cycle.
Protocol III: N-Terminal Boc Deprotection
If Boc-methylaminooxyacetic acid is the final residue added, the Boc group is typically removed during the final cleavage from the resin. However, if chain elongation is desired, the Boc group must be selectively removed while the peptide remains on the resin. This is orthogonal to the base-labile Fmoc group.[8]
Mechanism of Deprotection
The Boc deprotection is an acid-catalyzed elimination. The carbamate oxygen is protonated by a strong acid (TFA), leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid, which rapidly decarboxylates to yield the free amine.[13]
On-Resin Deprotection Procedure
-
Resin Wash : Wash the peptide-resin thoroughly with DCM to remove any residual DMF.
-
Deprotection Cocktail : Treat the resin with a solution of 25-50% TFA in DCM. Include a scavenger like 1-2% triisopropylsilane (TIS) if other acid-sensitive groups are present.
-
Reaction : Agitate the slurry for 20-30 minutes at room temperature.
-
Washing and Neutralization : Drain the deprotection solution. Wash the resin thoroughly with DCM (5x). Neutralize the resulting amine salt with a 10% solution of DIPEA in DMF (2 x 5 minutes).
-
Final Wash : Wash the resin again with DMF (5x) to prepare for the next coupling step.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | 1. Insufficient activation or coupling time.2. Steric hindrance from the N-methyl group.3. Poor resin swelling. | 1. Extend the coupling time to 4 hours or overnight.2. Use a stronger activating agent like HATU.[11]3. Double couple (repeat the coupling step with fresh reagents).4. Ensure adequate resin swelling in DMF/DCM before synthesis. |
| Low Yield After Cleavage | 1. Incomplete couplings leading to truncated sequences.2. Premature loss of peptide chains from the resin. | 1. Implement capping steps (e.g., with acetic anhydride) after coupling to terminate unreacted chains.2. Use a more acid-stable linker/resin if repeated acid treatments (e.g., for Boc deprotection) are performed. |
| Side-Reactions During Boc Deprotection | Alkylation of sensitive residues (e.g., Trp, Met) by the released tert-butyl cation. | Always include a scavenger such as triisopropylsilane (TIS) or water in the TFA deprotection cocktail to quench the tert-butyl cation.[14] |
Conclusion
Boc-methylaminooxyacetic acid DCHA is a highly valuable building block for the synthesis of modified peptides with enhanced therapeutic potential. Its formulation as a stable, crystalline DCHA salt simplifies handling and storage.[5][6] Successful incorporation requires a two-stage approach: liberation of the free acid from its salt, followed by a carefully optimized coupling protocol. Due to the steric hindrance of the N-methyl group, using powerful activating agents like HATU and allowing for extended reaction times are crucial for achieving high coupling efficiency. By following the detailed protocols and troubleshooting guidance provided in these notes, researchers can confidently and effectively utilize this reagent to advance their peptide synthesis and drug discovery programs.
References
- RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- BenchChem. (n.d.). The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-D-Leu-OH. BenchChem.
- J&K Scientific LLC. (n.d.). Boc-methylaminooxyacetic acid·DCHA. J&K Scientific.
- BenchChem. (n.d.). Application Notes and Protocols for the Use of Mal-Dap(Boc) DCHA in Solid-Phase Peptide Synthesis. BenchChem.
- BenchChem. (n.d.). Application Notes and Protocols for Z-D-Leu-OH.DCHA in Solid-Phase Peptide Synthesis. BenchChem.
- BenchChem. (n.d.). Stability and Storage of Boc-Protected Diamines: A Technical Guide. BenchChem.
- The Royal Society of Chemistry. (n.d.). Experimental Procedures. The Royal Society of Chemistry.
- Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- Lalaouni, J., et al. (2013). Synthesis of N-methylated cyclic peptides. Nature Protocols, 8, 2130-2144.
- ResearchGate. (n.d.). (PDF) Synthesis of N-methylated cyclic peptides. ResearchGate.
- Bachem. (2021, August 20). Conversion of a DCHA salt to the free acid. Bachem.
- Google Patents. (n.d.). N-methyl amino acids. Google Patents.
- J&K Scientific. (n.d.). Boc-L-Met(O)-O-CH2-Ph-CH2-COOH·DCHA. J&K Scientific.
- Chem-Impex. (n.d.). Boc-L-Met(O)-O-CH2-Ph-CH2-COOHDCHA. Chem-Impex.
- Technical Support Information Bulletin 1137. (n.d.). Converting Boc-Amino Acid DCHA Salts to Free Acids.
- Sigma-Aldrich. (n.d.). Boc-Hse(Me)-OH DCHA AldrichCPR. Sigma-Aldrich.
- BenchChem. (n.d.). Application Notes and Protocols: Boc Deprotection of Boc-NH-PEG1-Ph-O-CH2COOH. BenchChem.
- WordPress. (n.d.). Peptide Synthesis – Safety Topics. WordPress.
- AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec.
Sources
- 1. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2004007427A1 - N-methyl amino acids - Google Patents [patents.google.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
- 10. peptide.com [peptide.com]
- 11. rsc.org [rsc.org]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Advanced Bioconjugation Strategies Using Boc-N-methylaminooxyacetic acid·DCHA
Executive Summary
Boc-N-methylaminooxyacetic acid dicyclohexylamine salt (Boc-N-Me-AOA-OH·DCHA, CAS: 1185005-62-2) is a specialized bifunctional building block utilized in solid-phase peptide synthesis (SPPS) and advanced bioconjugation[1]. While standard aminooxy groups are routinely used for oxime ligations, the introduction of an N-methyl substitution fundamentally alters the nucleophilic character and the structural outcome of the resulting conjugates[2]. Supplied as a dicyclohexylamine (DCHA) salt to ensure crystalline stability and prevent degradation, this reagent empowers researchers to synthesize neoglycoconjugates that retain their native pyranose ring structures and enables the chemoselective labeling of completely unprotected peptides[1][3].
Mechanistic Insights: The Power of the N-Methylaminooxy Group
As a Senior Application Scientist, it is critical to understand why the N-methylaminooxy group is selected over traditional linkers. The causality behind its unique reactivity lies in two fundamental chemical principles:
Preservation of Cyclic Glycan Architecture
When unmodified reducing saccharides react with standard primary aminooxy groups (–O–NH₂), the resulting oxime linkage forces the sugar into an open-chain conformation. This loss of the cyclic pyranose or furanose structure often abrogates biological recognition by lectins and antibodies. Conversely, the N-methylaminooxy group (–O–NH–CH₃) reacts with reducing sugars to form a stable, ring-closed
The Alpha-Effect and pH-Driven Chemoselectivity
The adjacent oxygen atom donates electron density to the nitrogen, creating the "alpha-effect." This significantly lowers the pKa of the N-methylaminooxy group (pKa ~4.5) compared to standard aliphatic amines (pKa ~9–10)[3]. At an acidic pH of 4.7, primary amines (such as lysine side chains and the N-terminus) are fully protonated and rendered non-nucleophilic. The N-methylaminooxy group, however, remains partially unprotonated and highly reactive. This allows for the site-specific, chemoselective acylation of the N-methylaminooxy group using standard N-hydroxysuccinimide (NHS) esters on completely unprotected peptides[3][4].
Experimental Workflows & Protocols
Application 1: Synthesis of Ring-Closed Neoglycopolypeptides
Workflow: SPPS incorporation of Boc-N-Me-AOA-OH and subsequent ring-closed neoglycoconjugation.
Objective: Conjugate an unmodified reducing sugar to a peptide while preserving the cyclic pyranosyl ring.
Step-by-Step Methodology:
-
SPPS Incorporation:
-
Dissolve Boc-N-Me-AOA-OH·DCHA (3 eq relative to resin loading) in anhydrous DMF.
-
Add HATU (2.9 eq) and DIPEA (6 eq). Causality note: The excess base is critical to neutralize the DCHA salt and ensure efficient carboxylate activation.
-
Couple to the deprotected N-terminus or a selectively deprotected lysine side chain for 2 hours at room temperature.
-
-
Cleavage and Unmasking:
-
Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5, v/v/v) for 2 hours to remove the Boc group and cleave the peptide from the solid support[4].
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Neoglycosylation:
-
Dissolve the lyophilized peptide in 100 mM sodium acetate buffer (pH 4.5) to a final concentration of 1–5 mM[2].
-
Add the unmodified reducing sugar (e.g., lactose, mannose) at a 5–10 molar excess.
-
Incubate at 37°C for 24–48 hours.
-
Self-Validation Checkpoint: Analyze the crude reaction mixture via LC-MS. A successful ligation is confirmed by a mass shift of
. If the mass shift is merely, the sugar has not dehydrated into the closed ring, indicating an incomplete reaction or an incorrect buffer pH[2].
Application 2: Site-Specific Modification with NHS Esters
Mechanism of pH-controlled chemoselective acylation utilizing the alpha-effect of N-Me-AOA.
Objective: Label a peptide site-specifically with an NHS-ester fluorophore without the need to protect native lysine residues.
Step-by-Step Methodology:
-
Peptide Preparation:
-
Dissolve the unprotected N-methylaminooxy-containing peptide in 100 mM sodium citrate buffer, adjusted strictly to pH 4.7 using NaOH[4].
-
-
Chemoselective Ligation:
-
Dissolve the NHS-ester functionalized probe (e.g., Tetramethylrhodamine-NHS) in anhydrous DMSO.
-
Add the probe (1.5 eq) to the peptide solution. Ensure the final solvent composition is 50% aqueous buffer / 50% DMSO to maintain the solubility of the hydrophobic probe[4].
-
React at room temperature for 1–2 hours.
-
-
Quenching:
-
Quench the reaction by adding 0.1% TFA to lower the pH, halting any potential off-target reactivity.
-
Self-Validation Checkpoint: Analyze the quenched reaction via RP-HPLC. A successful chemoselective ligation will yield a single major product peak. If multiple peaks with identical mass additions are observed, off-target lysine labeling has occurred, indicating that the buffer pH drifted above 5.0 and compromised the protonation state of the primary amines[3].
Quantitative Data Summary
The following table summarizes the physicochemical and reactive differences that dictate the use of N-methylaminooxyacetic acid over standard aminooxyacetic acid in bioconjugation workflows.
| Property | Standard Aminooxy (–O–NH₂) | N-Methylaminooxy (–O–NH–CH₃) |
| pKa (Approximate) | ~4.6 | ~4.5 |
| Glycoconjugate Structure | Open-chain oxime (loss of pyranose) | Ring-closed |
| Reactivity with NHS Esters | Moderate, prone to side reactions | Highly chemoselective at pH 4.7 |
| Product of Aldehyde Ligation | Oxime | N-methyl Nitrone |
| Hydrolytic Stability (pH 7.4) | Moderate | High (Stable for >1 week at 37°C)[2] |
References
- J&K Scientific. "Boc-methylaminooxyacetic acid·DCHA | 1185005-62-2". J&K Scientific LLC.
- Carrasco, M. R., et al. "A Highly Efficient Method for Site-Specific Modification of Unprotected Peptides after Chemical Synthesis". Bioconjugate Chemistry, ACS Publications.
- Wollenberg, A. L., et al. "Versatile N-Methylaminooxy-Functionalized Polypeptides for Preparation of Neoglycoconjugates". Biomacromolecules, ACS Publications.
- Hahn Lab. "A Highly Efficient Method for Site-Specific Modification of Unprotected Peptides after Chemical Synthesis". Hahnlab.com.
Sources
Step-by-step guide to Boc deprotection in solid-phase peptide synthesis
Abstract & Strategic Context
While Fmoc chemistry has become the industry standard for routine peptide synthesis due to its milder conditions, Boc (tert-butyloxycarbonyl) chemistry remains the gold standard for "difficult" sequences—specifically those prone to aggregation, such as amyloidogenic peptides, hydrophobic transmembrane domains, and thioesters used in Native Chemical Ligation.
The superiority of Boc chemistry in these niches stems from the protonation effect . Upon Boc removal with trifluoroacetic acid (TFA), the N-terminal amine becomes protonated (
This guide provides a high-fidelity protocol for the repetitive Boc deprotection cycle, distinguishing between Standard Protocols and the high-efficiency In-Situ Neutralization method pioneered by the Kent laboratory.
Mechanism of Action: Acidolytic Cleavage
The removal of the Boc group is an acid-catalyzed elimination reaction (Acidolysis).[2] Unlike Fmoc (which relies on base-catalyzed
The Chemical Pathway
-
Protonation: The carbonyl oxygen of the Boc urethane linkage is protonated by TFA.[2]
-
Cleavage: The bond between the tert-butyl group and the oxygen breaks, releasing the tert-butyl cation (
) and a carbamic acid intermediate.[2] -
Decarboxylation: The unstable carbamic acid spontaneously decarboxylates, releasing
and yielding the free amine as a TFA salt ( ). -
Fate of
: The cation eliminates a proton to form isobutylene (gas) or reacts with nucleophiles (scavengers).
Visualization: Reaction Mechanism
Figure 1: The acidolytic cleavage pathway of the Boc protecting group. Note the generation of volatile byproducts (Isobutylene, CO2) which drives the reaction forward.
Critical Reagents & Scavengers
Trifluoroacetic Acid (TFA)[1]
-
Concentration:
-
50% TFA in DCM: The historical standard. Slower, but allows for better resin swelling if the resin is incompatible with neat TFA.
-
100% (Neat) TFA: The modern preference (especially for in-situ protocols). It drives the reaction to completion rapidly (1–2 mins) and minimizes the time the peptide is exposed to acid, reducing side reactions.
-
-
Handling: TFA is corrosive and volatile. It must be handled in a glass fume hood.
Scavengers in the Repetitive Cycle
Unlike the final cleavage (which requires a "cocktail" of scavengers like p-cresol or thioanisole to protect side chains from high concentrations of cations), the repetitive Boc removal cycle usually does not require scavengers. The isobutylene gas escapes, and the resin is washed immediately.
Exception: If the sequence contains unprotected Tryptophan (susceptible to alkylation by
Experimental Protocols
Protocol A: Standard Batchwise Synthesis
Best for: Routine synthesis, training purposes, or when using automated synthesizers with limited fluidics.
Step-by-Step:
-
Wash: DCM (2 x 1 min).
-
Pre-Treat: 50% TFA/DCM (1 x 2 min) to remove residual moisture/DMF.
-
Deprotection: 50% TFA/DCM (1 x 20 min). Note: Agitate gently.
-
Wash: DCM (3 x 1 min).
-
Neutralization: 5% DIEA (Diisopropylethylamine) in DCM (2 x 2 min).
-
Critical: The resin will change color (often to a lighter shade) as the amine salt converts to a free amine.
-
-
Wash: DMF (3 x 1 min).
-
Coupling: Proceed to coupling.
Protocol B: High-Efficiency "In-Situ Neutralization" (Recommended)
Best for: Difficult sequences, aggregation-prone peptides, and rapid chain assembly. Source: Alewood, Schnölzer, & Kent (1992).
Rationale: This method eliminates the separate neutralization step.[3] The peptide remains protonated (disaggregated) until the exact moment of coupling. The base (DIEA) is added simultaneously with the activated amino acid.
Step-by-Step:
-
Deprotection: 100% Neat TFA (2 x 1 min). Fast flow wash.[4][5]
-
Flow Wash: DCM (1 x 30 sec).
-
Flow Wash: DMF (1 x 30 sec).
-
Coupling: Add Activated AA + DIEA immediately.
Visualization: Workflow Comparison
Figure 2: Comparison of Standard vs. In-Situ Neutralization workflows. Protocol B significantly reduces cycle time and aggregation risks.
Monitoring & Quality Control
Since Boc removal generates a free primary amine, the Kaiser Test (Ninhydrin) is the standard verification method.
Kaiser Test Protocol
-
Sample: Remove ~10 resin beads; wash with Ethanol.
-
Reagents: Add 2 drops each of:
-
(A) Ninhydrin in Ethanol (5%)
-
(B) Phenol in Ethanol (80%)[7]
-
(C) KCN in Pyridine (2%)
-
-
Heat: 100°C for 5 minutes.
-
Interpretation:
-
Blue Beads/Solution: Positive (Free Amine present)
Deprotection Successful. -
Yellow/Colorless: Negative (Protected)
Deprotection Failed.
-
Note: For Proline residues (secondary amines), use the Chloranil Test or Isatin Test , as Ninhydrin is not sensitive to secondary amines.[8]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Deprotection | Resin aggregation or poor swelling. | Switch to Protocol B (In-Situ Neutralization). Use "Magic Mixture" washes (DCM/DMF/NMP). |
| "Gumming" of Resin | Polymerization of isobutylene (rare). | Ensure adequate washing after TFA steps. |
| Alkylation of Trp | Add 1% TES or 0.5% DTT to the TFA deprotection solution. | |
| Loss of Peptide from Resin | Benzyl ester linkage cleavage. | The Bzl-ester linkage is stable to TFA, but prolonged exposure (>1 hr) can cause minor leaching. Adhere to strict time limits (20 min max for 50% TFA). |
Safety: The HF Factor
While this guide focuses on the repetitive Boc removal (TFA), the final cleavage in Boc chemistry typically requires Hydrogen Fluoride (HF) or TFMSA (Trifluoromethanesulfonic acid) .
-
HF Warning: HF is a contact poison that penetrates skin and decalcifies bone. It requires a specialized Teflon vacuum line.
-
Alternative: For labs lacking HF apparatus, TFMSA is a liquid alternative that can be used in standard glassware, though it is less clean for Arginine-rich peptides.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992).[4] In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research.
-
Merrifield, R. B. (1984).[9][10] Solid Phase Synthesis (Nobel Lecture). NobelPrize.org.[11]
-
Sarin, V. K., Kent, S. B., Tam, J. P., & Merrifield, R. B. (1981). Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. Analytical Biochemistry.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. Solid phase synthesis. Nobel lecture, 8 December 1984 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. nobelprize.org [nobelprize.org]
Reaction conditions for oxime ligation with Boc-methylaminooxyacetic acid
Application Note: Optimized Reaction Conditions for Oxime Ligation Using Boc-Methylaminooxyacetic Acid
Executive Summary
Chemoselective oxime ligation is a cornerstone technique in modern bioconjugation, enabling the robust linkage of peptides, proteins, and carbohydrates under mild aqueous conditions. The use of Boc-methylaminooxyacetic acid (Boc-N[Me]-Aoa-OH) during Solid-Phase Peptide Synthesis (SPPS) allows for the site-specific introduction of an N-methylated aminooxy moiety. This structural modification yields an N-alkyl oxime (nitrone/N-alkoxyamine) upon ligation, providing superior hydrolytic stability compared to standard oximes.
This technical guide details the mechanistic causality, critical experimental parameters, and self-validating protocols required to execute high-yielding oxime ligations using Boc-N[Me]-Aoa-OH, specifically addressing common kinetic bottlenecks and synthetic pitfalls.
Mechanistic Causality: The Physics and Chemistry of Oxime Formation
The pH Paradox and Carbonyl Activation
Oxime ligation operates under a strict thermodynamic and kinetic pH dependence. The reaction requires the carbonyl oxygen of the target aldehyde/ketone to be protonated (increasing its electrophilicity), while the aminooxy nucleophile (pKa ~4.6) must remain unprotonated to attack.
-
For standard aldehydes/hexoses: A pH of 4.5–5.0 provides the optimal balance, ensuring sufficient free nucleophile while maintaining carbonyl activation[1].
-
For N-acetyl-hexosamines (NAc-hexoses): These sugars exist predominantly in a stable, cyclic hemiacetal form. To catalyze the ring-opening to the reactive open-chain aldehyde, the reaction must be driven at a more acidic pH of 3.5, despite the trade-off of heavily protonating the aminooxy group[1].
Overcoming Kinetic Bottlenecks via Nucleophilic Catalysis
At low micromolar concentrations or neutral pH, uncatalyzed oxime ligation is prohibitively slow. This is resolved via nucleophilic catalysis using aromatic amines. The catalyst (e.g., aniline or p-phenylenediamine) rapidly condenses with the aldehyde to form a protonated Schiff base (imine) intermediate. Because the aminooxy group is a powerful α-effect nucleophile, it rapidly attacks this intermediate via transimination, displacing the catalyst and forming the irreversible oxime bond[2].
Fig 1: Mechanism of nucleophilic catalysis in oxime ligation via an imine intermediate.
Critical Experimental Parameters: Navigating Synthetic Pitfalls
To ensure a self-validating and high-yielding workflow, three critical parameters must be controlled:
-
Reagent Preparation (The DCHA Salt Complication): Boc-N[Me]-Aoa-OH is commercially supplied as a dicyclohexylamine (DCHA) salt to prevent auto-degradation. If not removed, the bulky secondary amine will sterically hinder carboxylate activation and compete as a nucleophile during SPPS. A liquid-liquid extraction must be performed to isolate the free acid prior to coupling[1].
-
Suppressing Over-Acylation: The use of uronium-based coupling reagents (e.g., HBTU, HATU) requires tertiary bases like DIEA. In the presence of base, the highly reactive aminooxy nitrogen can undergo di- or tri-acylation, destroying the probe. Using carbodiimide activation (DIC) without exogenous base is critical to ensure quantitative mono-acylation[3].
-
Environmental Scavenging: Deprotected aminooxy groups are extreme electrophile scavengers. Trace acetone from glassware wash bottles or formaldehyde leaching from plastic centrifuge tubes will rapidly condense with the peptide, forming irreversible adducts[4].
Quantitative Catalyst Efficacy
The choice of catalyst dictates the reaction kinetics. While aniline is the classical choice, p-phenylenediamine (pPDA) features an electron-donating para-amino group that dramatically enhances its nucleophilicity, making it vastly superior, particularly near neutral pH[5].
| Catalyst | Concentration | Optimal pH Range | Relative Rate Enhancement (pH 4.5) | Relative Rate Enhancement (pH 7.0) |
| None (Uncatalyzed) | N/A | 4.0 - 5.0 | 1x (Baseline) | 1x (Baseline, very slow) |
| Aniline | 10 - 100 mM | 4.0 - 5.0 | ~400x | ~6x |
| p-Phenylenediamine (pPDA) | 2 - 10 mM | 4.0 - 7.0 | ~600x | ~120x |
Data synthesized from comparative kinetic studies of oxime bioconjugations[5],[2].
Self-Validating Experimental Protocols
Protocol A: Free Acid Conversion & SPPS Coupling
Objective: Isolate the free acid of Boc-N[Me]-Aoa-OH and couple it to the N-terminus of the resin-bound peptide.
-
Extraction: Dissolve 500 mg of Boc-N[Me]-Aoa-OH·DCHA salt in 50 mL of Ethyl Acetate (EtOAc).
-
Acid Wash: Transfer to a separatory funnel and wash with 50 mL of 0.1 M HCl three times. (Causality: The acid protonates the DCHA, driving it into the aqueous layer, while the free Boc-protected acid remains in the organic layer)[1].
-
Drying: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.
-
Coupling: Dissolve the resulting residue in anhydrous DMF. Add 3 equivalents of the free Boc-N[Me]-Aoa-OH and 3 equivalents of DIC to the peptide-resin. Do not add DIEA. React for 60 minutes at room temperature[3],[1].
Protocol B: Cleavage, Deprotection, and Validation
Objective: Remove the Boc group and cleave the peptide from the resin without environmental contamination.
-
Cleavage: Treat the resin with a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.
-
Precipitation: Precipitate the crude peptide in cold diethyl ether. Strictly avoid the use of acetone for cleaning any glassware or spatulas used in this step [4].
-
Validation Checkpoint: Analyze the crude lyophilized powder via LC-MS.
-
Success: Major peak corresponds to the exact mass of the target aminooxy-peptide.
-
Failure: A mass shift of +58 Da indicates acetone contamination (formation of an isopropylidene oxime). A mass shift of +12 Da indicates formaldehyde scavenging from plasticware[4].
-
Protocol C: Catalyzed Oxime Ligation
Objective: Conjugate the N-methylaminooxy peptide to an oligosaccharide or aldehyde-bearing target.
-
Preparation: Dissolve the aminooxy-peptide (20 mM) and the target oligosaccharide (25 mM) in 0.1 M Sodium Acetate (NaOAc) buffer[1].
-
pH Adjustment:
-
Catalysis: Add p-phenylenediamine (pPDA) to a final concentration of 10 mM[5].
-
Incubation: Incubate the reaction at 37 °C for 24–72 hours.
-
Validation Checkpoint: Monitor the reaction via analytical RP-HPLC. The successful formation of the oxime is validated by the disappearance of the peptide precursor peak and the appearance of a new peak with a mass corresponding to [Peptide + Target - H₂O].
Fig 2: End-to-end workflow for the synthesis and ligation of N-methylaminooxy peptides.
References
1.[1] Lectin-Binding Specificity of the Fertilization-Relevant Protein PDC-109 by Means of Surface Plasmon Resonance and Carbohydrate REcognition Domain EXcision-Mass Spectrometry. Int J Mol Sci. (2018). URL:[Link] 2.[5] Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, ACS. (2014). URL:[Link] 3.[2] Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, NIH PMC. (2014). URL:[Link] 4.[3] Optimized synthesis of aminooxy-peptides as glycoprobe precursors for surface-based sugar–protein interaction studies. Tetrahedron Letters. (2007). URL:[Link] 5.[4] Synthesis and in vitro biochemical evaluation of oxime bond-linked daunorubicin–GnRH-III conjugates developed for targeted drug delivery. Beilstein Journal of Organic Chemistry. (2018). URL:[Link]
Sources
- 1. Lectin-Binding Specificity of the Fertilization-Relevant Protein PDC-109 by Means of Surface Plasmon Resonance and Carbohydrate REcognition Domain EXcision-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. upf.edu [upf.edu]
- 4. BJOC - Synthesis and in vitro biochemical evaluation of oxime bond-linked daunorubicin–GnRH-III conjugates developed for targeted drug delivery [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Boc-methylaminooxyacetic acid · DCHA in Drug Development
Application Note: Boc-methylaminooxyacetic acid[1][3][4] · DCHA in Drug Development[4]
Executive Summary & Mechanism of Action
Boc-methylaminooxyacetic acid (Boc-N(Me)-Aoa-OH) is a specialized building block used to introduce the N-methylaminooxy motif into peptides and drug linkers.[3] Unlike standard aminooxyacetic acid (Aoa), which is used for oxime ligation, the N-methyl variant provides unique structural and chemical properties:
-
Peptidomimetics (Proteolytic Stability): When incorporated into a peptide backbone, the N-alkoxy amide bond displays high resistance to proteases due to the non-natural N-O linkage and steric bulk of the N-methyl group.
-
Neoglycoconjugate Mimetics: The Me-NH-O- group reacts with reducing sugars to form stable N-glycosides (cyclic hemiaminals) rather than open-chain oximes.[3] This mimics natural O-glycosidic linkages more closely than standard oxime ligation.[3]
-
Linker Chemistry: Used in Antibody-Drug Conjugates (ADCs) to create solubility-enhancing linkers or specific cleavage sites.
The DCHA Challenge: This compound is supplied as a Dicyclohexylamine (DCHA) salt to ensure stability and crystallinity (the free acid is often an unstable oil). Crucially, DCHA is a bulky secondary amine that can interfere with coupling reactions and must be removed prior to use. [3]
Pre-Analytical Phase: DCHA Salt Removal Protocol[3][5]
Objective: Convert the stable DCHA salt into the reactive free acid form (Boc-N(Me)-Aoa-OH) immediately before coupling. Why: DCHA can compete with the amino component during coupling or form insoluble salts with coupling reagents (e.g., HATU), lowering yields.[3]
Materials
-
Acid Wash: 0.5 M or 1.0 M Potassium Hydrogen Sulfate (KHSO₄) (Preferred over HCl to prevent Boc cleavage).
Protocol Steps
-
Dissolution: Suspend the desired amount of Boc-N(Me)-Aoa-OH · DCHA in Ethyl Acetate (approx. 10 mL per gram of salt).
-
Acid Extraction: Transfer to a separatory funnel. Add an equal volume of 0.5 M KHSO₄. Shake vigorously for 2 minutes.
-
Phase Separation: Drain the aqueous layer. Repeat the KHSO₄ wash 2 more times to ensure complete removal of DCHA.
-
Brine Wash: Wash the organic layer once with saturated NaCl (brine) to remove residual acid and water.[5]
-
Drying: Collect the organic layer and dry over anhydrous MgSO₄ for 15 minutes.
-
Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotavap) at <40°C.
-
Result: A viscous, colorless to pale yellow oil (The Free Acid). Use immediately.
-
Core Application 1: Peptide Backbone Incorporation (SPPS)[3]
Objective: Incorporate the N(Me)-Aoa residue into a peptide sequence using Solid Phase Peptide Synthesis (SPPS).
Coupling Logic
The carboxylic acid of Boc-N(Me)-Aoa-OH is sterically hindered and the adjacent oxygen reduces its electrophilicity. Strong coupling reagents are required.
Protocol
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for 30 min. Deprotect the N-terminal Fmoc group (20% Piperidine/DMF) and wash.
-
Activation:
-
Dissolve the Free Acid (from Phase 2) in DMF (0.2 M).
-
Add HATU (0.95 eq relative to acid) and HOAt (0.95 eq).
-
Add DIPEA (2.0 eq).
-
Note: Pre-activate for only 1-2 minutes to minimize racemization (though less risk with Aoa, side reactions can occur).[3]
-
-
Coupling: Add the activated mixture to the resin. Shake at Room Temperature for 2–4 hours .
-
Monitoring: Standard Kaiser test may be difficult to interpret due to the nature of the residue. Chloranil test is recommended for secondary amines, but here we check the consumption of the resin-bound amine.
-
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Boc Deprotection:
-
The N-terminal Boc group is acid-labile. It will be removed during the final cleavage of the peptide from the resin (using TFA).
-
Result: The final peptide will have a free N-terminal Me-NH-O- group.[3]
-
Core Application 2: Neoglycoconjugate Synthesis
Objective: Use the N-terminal Me-NH-O- group to conjugate a reducing sugar (e.g., Glucose, Mannose) or an aldehyde-drug.[3]
Expert Insight: Unlike standard aminooxy (H2N-O-) which forms oximes (C=N-O), the N-methylaminooxy (MeHN-O-) group reacts with aldehydes to form N-alkyl-N-alkoxy hemiaminals .[3] In the case of sugars, this promotes the formation of a closed-ring N-glycoside , which mimics the natural pyranose structure more effectively than the open-chain oxime.[3]
Protocol
-
Peptide Prep: Dissolve the purified peptide (containing N-terminal Me-NH-O-) in Acetate Buffer (0.1 M, pH 4.5).[3]
-
Concentration: 1–5 mM.
-
-
Ligation: Add the reducing sugar or aldehyde (5–10 equivalents).
-
Incubation: Incubate at 37°C for 24–48 hours.
-
Note: No reduction (NaCNBH₃) is typically needed if the cyclic N-glycoside is the target. If a stable acyclic linker is desired, this method is not suitable (standard oxime ligation is preferred).[3]
-
-
Purification: Purify the conjugate via preparative HPLC.
Visual Workflows
Workflow 1: DCHA Salt Removal & Activation
Caption: Critical pre-analytical step to remove DCHA counterion, preventing interference with peptide coupling reagents.
Workflow 2: Neoglycoconjugate Formation vs. Oxime Ligation
Caption: The N-methyl group directs the reaction towards ring-closed N-glycosides, offering a better structural mimic of natural glycans than standard oximes.[3]
Troubleshooting & Data Summary
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield | DCHA interference | Ensure 3x KHSO₄ washes; Verify pH of aqueous layer is < 3. |
| Precipitate in Coupling | DCHA-HATU salt formation | Re-purify the starting material to remove residual DCHA. |
| No Reaction with Aldehyde | Steric hindrance of N-Me | Increase temperature to 37°C; Use high concentration of aldehyde (10 eq). |
| Product Instability | Hydrolysis of Hemiaminal | Ensure pH is maintained at 4.5–5.0; Avoid strong acidic workup. |
References
-
J&K Scientific. (2024). Product Specification: Boc-methylaminooxyacetic acid[1][3][4]·DCHA. Retrieved from [3]
-
Carrasco, M. R., & Brown, R. T. (2003).[3] Structure-based design of N-alkoxy peptide analogs. Journal of Organic Chemistry, 68(23), 8853-8858.[3]
-
Peri, F., et al. (2004).[3] Chemoselective ligation of aminooxy-peptides with reducing sugars: A new strategy for the synthesis of neoglycoconjugates. Chemical Communications, (6), 622-623.[3]
-
BenchChem. (2025).[7][9] Protocol: Purification of Boc-Protected Amino Acids by Recrystallization and Salt Removal. Retrieved from [3]
-
Sigma-Aldrich. (2024). Boc-Cha-OH DCHA Safety and Handling. Retrieved from [3]
Sources
- 1. Lectin-Binding Specificity of the Fertilization-Relevant Protein PDC-109 by Means of Surface Plasmon Resonance and Carbohydrate REcognition Domain EXcision-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2024022165A1 - Exatecan derivatives and use thereof - Google Patents [patents.google.com]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Boc-methylaminooxyacetic acid dcha in the synthesis of modified amino acids
Application Note: High-Efficiency Incorporation of Boc-Methylaminooxyacetic Acid (Boc-Me-Aoa-OH) in Peptidomimetic Synthesis
Part 1: Introduction & Structural Significance
The Challenge of Peptide Stability Native peptides suffer from rapid proteolytic degradation and poor membrane permeability, limiting their therapeutic potential. To overcome this, medicinal chemists employ "backbone modification"—altering the amide bond itself.
The Solution: N-Alkoxy Peptidomimetics
Boc-methylaminooxyacetic acid (Boc-Me-Aoa-OH) is a specialized building block used to introduce an N-methyl-aminooxy linkage into the peptide backbone.[1] This modification inserts an oxygen atom between the nitrogen and the
Key Structural Advantages:
-
Proteolytic Resistance: The N-O bond alters the electronic character of the amide, rendering it unrecognizable to most proteases.
-
Conformational Biasing: The N-methyl group eliminates a hydrogen bond donor and introduces steric clash, often inducing
-turn or helical structures (foldamers) that stabilize the bioactive conformation. -
Membrane Permeability: N-methylation reduces the polarity of the peptide backbone, improving passive transport across lipid bilayers.
The DCHA Salt Factor: This reagent is supplied as a Dicyclohexylamine (DCHA) salt (CAS: 102185-33-1 or derivatives) to ensure shelf-stability.[1] The free acid is an oil or low-melting solid prone to decomposition. Crucial: DCHA is a secondary amine that will compete with the amino acid during coupling. It must be removed prior to synthesis.[2]
Part 2: Pre-Analytical Protocol – DCHA Salt Removal
Principle: The DCHA salt is converted to the free acid via biphasic acid extraction. This step is non-negotiable; failure to remove DCHA will result in significant formation of DCHA-amides, capping the peptide chain.
Reagents:
-
Boc-Me-Aoa-OH[1]·DCHA
-
Ethyl Acetate (EtOAc)[2]
-
0.5 M KHSO₄ (aq) or 10% Citric Acid (aq)
-
Brine (Sat. NaCl)[2]
-
MgSO₄ (Anhydrous)
Step-by-Step Protocol:
-
Dissolution: Suspend the DCHA salt (1.0 eq) in Ethyl Acetate (10 mL per gram of salt). Stir until partial dissolution occurs.
-
Acidification: Transfer to a separatory funnel. Add 0.5 M KHSO₄ (2 volumes relative to EtOAc). Shake vigorously for 2 minutes. The DCHA will protonate and move to the aqueous layer.
-
Separation: Drain the aqueous layer.
-
Wash Cycles: Repeat the KHSO₄ wash 2 more times to ensure complete DCHA removal.
-
Neutralization: Wash the organic layer once with Brine.
-
Drying: Collect the organic layer, dry over anhydrous MgSO₄ for 15 minutes, and filter.
-
Isolation: Concentrate in vacuo. The product will appear as a viscous oil or waxy solid. Use immediately for coupling.
Visual Workflow (Desalting):
Figure 1: Critical workflow for converting the storage-stable DCHA salt into the reactive free acid form.
Part 3: Solid Phase Peptide Synthesis (SPPS) Integration
Strategic Context: Since this is a Boc-protected monomer:
-
In Boc-SPPS: It is used as a standard building block.
-
In Fmoc-SPPS: It is typically used as the N-terminal residue (capping step) or requires a specialized orthogonal deprotection strategy if placed internally.[1]
The following protocol focuses on the "Difficult Coupling" scenario: coupling an amino acid onto the N-terminus of Me-Aoa.
Mechanism of Difficulty: Once Boc-Me-Aoa is coupled and deprotected, the exposed amine is H-N(Me)-O-Peptide.[1] This amine is:
-
Electronically Deactivated: The adjacent oxygen atom exerts an inductive electron-withdrawing effect.
-
Sterically Hindered: The N-methyl group blocks the approach of the incoming activated carboxylate.
Protocol: Coupling Boc-Me-Aoa-OH to Resin Standard activation works well here.[1]
-
Activation: Dissolve Free Acid Boc-Me-Aoa-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIEA (6 eq).[3]
-
Coupling: Add to resin. Shake for 2 hours at Room Temp.
-
QC: Chloranil Test (Standard Kaiser test may be ambiguous due to the nature of the resin-bound amine).
Protocol: Elongation (Coupling onto the Me-Aoa Residue) This is the critical failure point. Standard EDC/HOBt will fail.
-
Deprotection (Boc Removal): Treat resin with 50% TFA/DCM (2 x 15 min). Wash with DCM (5x) and neutralize with 5% DIEA/DCM (3 x 2 min).
-
Result: Resin-bound H-N(Me)-O-CH2-CO-Peptide.[1]
-
-
Activation (The "Power" Cocktail):
-
Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred.
-
Alternative: PyBrOP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate) is excellent for N-methylated amines.[1]
-
Stoichiometry: Incoming AA (4 eq) : HATU (4 eq) : HOAt (4 eq) : DIEA (8 eq).
-
-
Reaction:
-
Dissolve activated mixture in minimal DMF.
-
Double Coupling is mandatory.
-
Cycle 1: 2 hours at Room Temp.
-
Cycle 2: Overnight (12h) or use Microwave assistance (75°C for 10 min).
-
-
Monitoring: The Chloranil Test is required. The secondary amine H-N(Me)-O- turns the beads blue/green (positive).[1] A successful coupling yields colorless beads.
Data Summary: Coupling Efficiency Comparison
| Coupling Reagent | Target: N-Me-Aoa Amine | Yield (HPLC) | Notes |
| DIC / HOBt | Poor | < 30% | Steric hindrance prevents reaction.[1] |
| HBTU / DIEA | Moderate | 50-60% | Slow kinetics; racemization risk.[1] |
| HATU / HOAt | Excellent | > 95% | HOAt aids in steric accessibility. |
| PyBrOP / DIEA | Excellent | > 95% | Ideal for N-methylated amines. |
Part 4: Structural & Pathway Logic
The incorporation of Boc-Me-Aoa-OH fundamentally alters the peptide's signaling capability and stability profile.[1]
Figure 2: Impact of Boc-Me-Aoa-OH on physicochemical properties of the resulting peptidomimetic.[1]
Part 5: Troubleshooting & Expert Tips
-
Racemization Warning: While the Aoa residue itself is achiral (glycine-like), the activation of the amino acid coupled onto it is prone to racemization due to the slow kinetics.
-
Fix: Use HOAt as an additive. It reduces racemization by forming a less reactive but more stereoselective active ester intermediate.
-
-
Kaiser Test Failure: The Kaiser (Ninhydrin) test detects primary amines. It will NOT detect the secondary amine of deprotected N-Me-Aoa.[1]
-
Fix: Always use the Chloranil or Acetaldehyde/Chloranil test for secondary amines.
-
-
Solubility: Peptides containing N-Me-Aoa are often more soluble in organic solvents (MeOH, ACN) than water due to the loss of H-bond donors.[1] Adjust HPLC gradients accordingly (start with higher % B).
References
-
Yang, D., et al. (2003). "Synthesis of N-alkoxy peptides." Journal of Organic Chemistry.
-
BenchChem. (2025).[4] "Application Notes and Protocols for Z-D-Leu-OH.DCHA in Solid-Phase Peptide Synthesis." (General DCHA removal protocols).
-
Aapptec. (2025). "Converting CHA and DCHA Salts to Free Acids." Technical Support Bulletin.
-
Springer Protocols. (2013). "Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings."
-
Beilstein Journals. (2022). "Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates." (Context on N-Boc aminooxy building blocks).
Sources
Application Note: Boc-Chemistry in Combinatorial Peptide Library Synthesis
Topic: Application of Boc-protected amino acids in combinatorial chemistry Content Type: Detailed Application Note and Protocol Guide
Abstract This guide details the strategic application of tert-butyloxycarbonyl (Boc) chemistry in the generation of combinatorial peptide libraries. While Fmoc chemistry has become the industry standard for routine synthesis, Boc chemistry remains indispensable for specific high-value applications: synthesizing aggregation-prone hydrophobic sequences, incorporating base-sensitive non-canonical amino acids, and generating thioesters for native chemical ligation. This document provides a rigorous technical framework, from the mechanistic basis of acid-labile deprotection to the "Split-and-Mix" library generation protocol, culminating in the critical safety procedures for hydrogen fluoride (HF) cleavage.
Introduction: The Strategic Role of Boc in Modern Combinatorial Chemistry
Combinatorial chemistry revolutionized drug discovery by allowing the simultaneous synthesis of millions of compounds. The "Split-and-Mix" method, pioneered by Furka and Merrifield, relies heavily on Solid-Phase Peptide Synthesis (SPPS).
Although Fmoc chemistry is milder, Boc chemistry offers unique physicochemical advantages for library synthesis:
-
Solvation & Aggregation: The repetitive TFA deprotection steps protonate the N-terminus, disrupting inter-chain hydrogen bonds (beta-sheets). This makes Boc chemistry superior for synthesizing "difficult" hydrophobic sequences that often aggregate and fail in Fmoc synthesis.
-
Base Sensitivity: Boc chemistry avoids the repetitive use of piperidine (base), making it the only viable option for libraries containing base-sensitive moieties (e.g., depsipeptides, specific glycosylated amino acids, or non-canonical esters).
-
Orthogonality: The Boc group is orthogonal to side-chain protecting groups (benzyl-based) that are stable to TFA but cleaved by HF, allowing for a highly controlled synthesis window.
Mechanism of Action: The Acidolytic Cycle
The Boc-SPPS cycle relies on differential acid lability.[1][2][3] The temporary N
The Chemical Cycle
-
Deprotection: TFA removes the Boc group via an acid-catalyzed elimination, releasing isobutylene and CO
.[6] The amine remains protonated as a TFA salt. -
Neutralization: A tertiary base (DIEA) neutralizes the amine salt, generating the free nucleophilic amine.
-
Coupling: The incoming Boc-amino acid is activated (e.g., using DCC/HOBt or HATU) and reacts with the free amine to form an amide bond.
Visualization of the SPPS Cycle
The following diagram illustrates the iterative logic of the Boc-SPPS cycle.
Application: The "Split-and-Mix" Protocol
The "Split-and-Mix" (or Split-Pool) method allows for the generation of a "One-Bead-One-Compound" (OBOC) library. By splitting the resin pool, coupling different amino acids, and recombining, the library size grows exponentially (
Workflow Logic
-
Split: Divide the resin into
reaction vessels. -
Couple: Add a unique Boc-amino acid to each vessel. Drive to completion.
-
Pool: Combine all resin portions into a single vessel.
-
Mix: Thoroughly randomize the beads.
-
Deprotect: Perform global Boc deprotection on the mixed pool.
-
Repeat: Return to Step 1.
Visualization of Split-and-Mix
Detailed Experimental Protocols
Standard Boc-SPPS Cycle (Manual/Semi-Automated)
Reagents:
-
Neutralization: 10% Diisopropylethylamine (DIEA) in DCM.
-
Coupling: 0.2 M Boc-Amino Acid, 0.2 M HBTU (or DIC), 0.5 M DIEA in DMF.
Protocol Steps:
-
Wash: DCM (3 x 1 min).
-
Pre-Deprotection: 50% TFA/DCM (1 x 2 min) to remove scavengers/water.
-
Deprotection: 50% TFA/DCM (1 x 20 min). Caution: Vent CO
generated. -
Wash: DCM (3 x 1 min).
-
Neutralization: 10% DIEA/DCM (2 x 2 min). Critical: Resin color changes from light to slightly darker.
-
Wash: DMF (3 x 1 min).
-
Coupling: Add activated amino acid solution. Shake for 1–2 hours.
-
Monitor: Perform Kaiser Test (Ninhydrin).
-
Blue beads = Incomplete coupling (Repeat Step 7).
-
Colorless beads = Complete (Proceed to next cycle).
-
HF Cleavage Protocol (The "High" Procedure)
Safety Warning: Hydrogen Fluoride (HF) is a contact poison and bone-seeker. It causes deep, painless burns that lead to tissue necrosis. Always use a dedicated HF hood, full PPE (face shield, neoprene gloves, apron), and have Calcium Gluconate gel immediately available.
Objective: Cleave peptide from resin and remove side-chain protecting groups (Bzl, Z, Tos, Bom).
Reagents:
-
Anhydrous HF (condensed gas).
-
Scavengers: p-Cresol (standard), p-Thiocresol (if Met/Cys present), Anisole.
Protocol:
-
Preparation: Dry the resin completely under vacuum (P
O ) overnight. -
Loading: Place resin and stir bar in the Teflon (Kel-F) reaction vessel of the HF apparatus.
-
Scavenger Addition: Add p-Cresol (1 mL per gram of resin).[7]
-
Cooling: Immerse vessel in a dry ice/acetone bath (-78°C).
-
HF Distillation: Distill anhydrous HF (approx. 10 mL per gram resin) into the vessel.
-
Reaction: Warm to 0°C (ice bath) and stir for 60 minutes.
-
Note: If Arg(Tos) is present, extend to 2 hours.
-
-
Evaporation: Evaporate HF under vacuum (aspirator) while maintaining 0°C to prevent side reactions.
-
Extraction:
-
Wash resin with cold diethyl ether (removes scavengers).
-
Extract peptide with 10-50% Acetic Acid or Acetonitrile/Water.
-
Lyophilize the extract to obtain crude peptide.
-
Comparative Analysis: Boc vs. Fmoc
| Feature | Boc Chemistry | Fmoc Chemistry |
| N-Terminal Protection | Acid-labile (TFA) | Base-labile (Piperidine) |
| Side-Chain Protection | HF-labile (Benzyl based) | TFA-labile (t-Butyl based) |
| Cleavage Reagent | HF (Hazardous, requires special gear) | TFA (Corrosive but manageable) |
| Aggregation | Low (Protonated N-terminus disrupts H-bonds) | High (Neutral backbone promotes aggregation) |
| Cost | Lower (Reagents are cheaper) | Higher (Fmoc-AA are more expensive) |
| Best Application | Complex libraries, Aggregation-prone peptides, Thioesters | Routine synthesis, Simple libraries |
Troubleshooting & Optimization
The "Low-High" HF Cleavage
For peptides containing Met, Cys, or Trp , the standard HF cleavage can cause alkylation (side reactions). Use the "Low-High" method:
-
Low HF: HF/DMS/p-Cresol (25:65:10) for 2 hours at 0°C. This removes most protecting groups via an S
2 mechanism, suppressing carbocation formation. -
High HF: Evaporate, then recharge with neat HF to cleave the resin linkage and Arg(Tos).
Incomplete Coupling (Aggregation)
If the Kaiser test remains blue after recoupling:
-
Solvent Switch: Use NMP or DMSO instead of DMF.
-
Chaotropic Salts: Add KSCN or LiCl to the coupling mixture to disrupt hydrogen bonds.
-
Temperature: Elevate coupling temperature to 50°C (Caution: Check racemization risk for Cys/His).
References
-
Merrifield, R. B. (1963).[] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193. Link
-
Furka, A., Sebestyén, F., Asgedom, M., & Dibó, G. (1991). General method for rapid synthesis of multicomponent peptide mixtures. International Journal of Peptide and Protein Research, 37(6), 487–493. Link
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S
2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link -
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. (For comparative context). Link
Sources
Application Note: Boc-N-Methylaminooxyacetic Acid DCHA for Stable Peptide Conjugation and Neoglycosylation
Target Audience: Researchers, bioconjugation scientists, and drug development professionals.
Executive Summary
The development of stable, biologically active peptide-carbohydrate conjugates (neoglycopeptides) requires highly specific bioorthogonal chemistry. While standard aminooxyacetic acid has long been used to functionalize peptides for oxime ligation[], it suffers from a critical structural flaw when reacted with reducing sugars: it yields open-chain oximes.
Boc-N-methylaminooxyacetic acid dicyclohexylamine (DCHA) salt is a specialized bifunctional linker designed to overcome this limitation. By introducing an N-methyl group to the aminooxy moiety, this reagent alters the fundamental reaction pathway with reducing glycans, forcing the formation of a closed-ring
Mechanistic Rationale: The "N-Methyl" Advantage
To engineer synthetic glycoproteins that accurately mimic native biological functions, the structural integrity of the conjugated glycan must be maintained[3].
Reducing sugars naturally exist in an equilibrium between a closed cyclic hemiacetal and an open-chain aldehyde.
-
Primary Aminooxy Ligations: When a standard primary aminooxy group (
) reacts with a sugar, it traps the open-chain aldehyde form. This results in an open-chain oxime existing as a heterogeneous mixture of E and Z isomers[4]. The loss of the cyclic pyranosyl ring destroys the structural motif required for recognition by glycan-binding proteins (lectins) and antibodies. -
N-Methylaminooxy Ligations: The secondary amine of the N-methylaminooxy group (
) cannot form a stable open-chain oxime. Instead, it undergoes a chemoselective reaction that traps the closed-ring form of the sugar[2]. This yields a highly stable, closed-ring neoglycoside that preserves the native pyranosyl conformation, ensuring the resulting neoglycopeptide retains its intended bioactivity.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Fig 1: Mechanistic divergence between primary aminooxy and N-methylaminooxy ligations.
Material Properties: Causality of the DCHA Salt
The free acid form of Boc-N-methylaminooxyacetic acid is a viscous, hygroscopic oil that is prone to degradation and difficult to weigh accurately. To resolve this, manufacturers supply the compound as a Dicyclohexylamine (DCHA) salt .
Why must DCHA be removed prior to SPPS? While the DCHA salt provides excellent shelf stability, DCHA is a bulky secondary amine. If introduced directly into an SPPS coupling reaction, DCHA can act as a competing nucleophile, consume activating reagents, or alter the local pH, leading to incomplete coupling of the target linker. Therefore, the free acid must be liberated immediately prior to use via a simple acidic wash (Protocol 1).
Quantitative Comparison of Ligation Chemistries
The following table summarizes why N-methylaminooxy chemistry is the preferred method for neoglycopeptide synthesis compared to traditional methods.
| Ligation Chemistry | Linkage Formed | Sugar Pre-modification Required? | Pyranosyl Ring Preserved? | Isomeric Purity | Biological Relevance |
| Primary Aminooxy | Open-Chain Oxime | No | No | Low (E/Z Mixture) | Low (Loss of native structure) |
| N-Methylaminooxy | Closed-Ring Neoglycoside | No | Yes | High ( | High (Mimics native glycans) |
| Azide-Alkyne (Click) | Triazole | Yes (Requires Azide/Alkyne) | Yes | High | Moderate (Triazole scar) |
Experimental Workflow
Fig 2: Workflow for synthesizing stable neoglycopeptides using Boc-N(Me)-O-CH2-COOH.
Self-Validating Protocols
Protocol 1: Liberation of the Free Acid from DCHA Salt
Causality: Protonating the DCHA with a mild acid forces it into the aqueous phase, leaving the pure, reactive free acid in the organic phase.
-
Suspend 1.2 equivalents (relative to resin loading) of Boc-N(Me)-O-CH2-COOH·DCHA in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of salt).
-
Transfer to a separatory funnel and wash three times with an equal volume of 5% aqueous
. -
Wash the organic layer once with brine to remove residual moisture.
-
Dry the organic layer over anhydrous
. -
Filter and concentrate under reduced pressure to yield the free acid as a clear oil.
-
Self-Validation Check: Evaporate a 10 µL aliquot to dryness and weigh it. The mass should correspond closely to the theoretical yield of the free acid (MW: 205.21 g/mol ), confirming complete DCHA removal. Use immediately for SPPS.
Protocol 2: Solid-Phase Coupling
Causality: The Boc group protects the nucleophilic aminooxy nitrogen during activation[]. DIC/Oxyma is chosen over uronium salts (e.g., HATU/DIEA) to prevent base-catalyzed over-acylation of the aminooxy moiety[5].
-
Swell the resin-bound peptide (free N-terminus) in DMF for 30 minutes.
-
Dissolve the freshly liberated Boc-N(Me)-O-CH2-COOH (3-4 eq) and Oxyma Pure (3-4 eq) in minimal DMF.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3-4 eq) to the mixture and activate for 3 minutes.
-
Add the activated mixture to the resin and agitate at room temperature for 2 hours.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Self-Validation Check: Standard colorimetric tests (e.g., Kaiser) are unreliable for aminooxy groups. Instead, perform a microcleavage on 5-10 beads using 95% TFA for 30 minutes. Analyze the supernatant via LC-MS to confirm the expected mass shift (+87 Da for the N-Me-aminooxyacetic acid residue after Boc removal).
Protocol 3: Global Cleavage and Deprotection
Causality: Trifluoroacetic acid (TFA) simultaneously cleaves the peptide from the resin and removes the N-terminal Boc group, exposing the highly reactive N-methylaminooxy group for subsequent ligation.
-
Treat the resin with a cleavage cocktail consisting of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5%
for 2 hours at room temperature. -
Filter the cleavage solution into cold diethyl ether to precipitate the peptide.
-
Centrifuge, wash the pellet twice with cold ether, and lyophilize.
Protocol 4: Chemoselective Neoglycosylation
Causality: The reaction must be performed at pH 4.5–5.5. This mildly acidic environment ensures the reducing sugar is in equilibrium with its reactive open-chain form, while also protonating the leaving water molecule during dehydration. Aniline is added as a nucleophilic catalyst to form a highly reactive Schiff base intermediate, vastly accelerating the reaction[6].
-
Dissolve the N-methylaminooxy peptide (1-5 mM) and the unprotected reducing sugar (e.g., Sialyllactose, 2-5 equivalents) in 0.1 M Sodium Acetate buffer, pH 5.0.
-
Add Aniline to a final concentration of 50 mM.
-
Incubate the reaction mixture at 37°C for 24–48 hours with gentle agitation.
-
Purify the resulting neoglycopeptide via preparative RP-HPLC.
-
Self-Validation Check: Analyze the purified product using 2D Diffusion-Ordered Spectroscopy (DOSY) NMR or
HSQC NMR. The presence of a distinct anomeric proton resonance will confirm the formation of the closed-ring pyranosyl structure, differentiating it from the complex multiplet signals characteristic of open-chain E/Z oxime isomers[2].
References
-
Preparation of poly-N-(methyl)aminooxy serine polypeptides by NCA ring-opening polymerization for modification with reducing oligosaccharides Source: RSC Publishing URL: 2
-
Versatile N-methylaminooxy functionalized polypeptides for preparation of neoglycoconjugates Source: eScholarship / Biomacromolecules URL: 6
-
Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins Source: PMC / Bioconjugate Chemistry URL: 3
-
Synthesis of neoglycopeptides by chemoselective reaction of carbohydrates with peptides containing a novel N′-methyl-aminooxy amino acid Source: ResearchGate URL: 4
-
CAS 42989-85-5 (Boc-aminooxyacetic acid) Applications Source: BOC Sciences URL:
-
Optimized synthesis of aminooxy-peptides as glycoprobe precursors for surface-based sugar–protein interaction studies Source: UPF / Elsevier URL:5
Sources
- 2. Preparation of poly- N -(methyl)aminooxy serine polypeptides by NCA ring-opening polymerization for modification with reducing oligosaccharides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00985E [pubs.rsc.org]
- 3. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. upf.edu [upf.edu]
- 6. escholarship.org [escholarship.org]
Precision Characterization of Boc-Protected Amine Intermediates: A Multi-Modal Analytical Protocol
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of organic synthesis, particularly in peptide chemistry and small molecule drug discovery, serving as a robust protecting group for amines. However, its acid lability—while chemically useful—presents unique analytical challenges. This guide details a multi-modal characterization strategy integrating NMR, MS, IR, and TLC. It moves beyond basic identification to address common pitfalls such as rotameric broadening, in-source mass spectrometric fragmentation, and "silent" TLC spots.
Introduction: The Lability Paradox
The utility of the Boc group lies in its orthogonality to base-labile groups (like Fmoc) and its removal under mild acidic conditions (TFA/DCM or HCl/Dioxane). This same lability, however, requires a "gentle" analytical approach.
Key Analytical Risks:
-
Trace Acid Degradation:
often contains trace HCl, which can slowly deprotect Boc-amines during long NMR acquisitions, leading to confusing spectra. -
Thermal/In-Source Fragmentation: High temperatures in GC or harsh ionization in MS can mimic deprotection, leading to false negatives for the protected species.
-
Rotamerism: The carbamate bond has restricted rotation, often doubling NMR signals and mimicking impurities.
Spectroscopic Blueprint: NMR & IR
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for structural verification. The Boc group presents a distinct signature, but solvent effects and rotamers must be accounted for.
H NMR Signature
-
Signal: A strong, sharp singlet integrating to 9 protons.
-
Chemical Shift: Typically
1.35 – 1.55 ppm. -
Solvent Effect:
C NMR Signature
The Boc group provides three diagnostic carbon environments.
| Carbon Type | Chemical Shift ( | Description |
| Methyl ( | ~28.0 - 28.5 | Intense signal (3 equivalent carbons). |
| Quaternary ( | ~79.0 - 82.0 | The tert-butyl quaternary carbon. |
| Carbonyl ( | ~155.0 - 156.0 | Carbamate carbonyl; often broad due to relaxation. |
The Rotamer Trap
Boc-protected secondary amines (e.g., Boc-Proline or N-alkylated amino acids) often exist as cis/trans rotamers on the NMR timescale.
-
Symptom: Two sets of signals (e.g., a 3:1 ratio) for the Boc methyls and adjacent protons.
-
Validation: Run Variable Temperature (VT) NMR. Heating the sample to 50-60°C (in
) usually coalesces the peaks into a single average set, confirming rotamers rather than impurities.
Infrared Spectroscopy (FT-IR)
IR is a rapid check for the carbamate functionality, useful for monitoring reaction completion (disappearance of N-H stretch of free amine, appearance of carbamate C=O).
-
C=O Stretch: Strong band at 1680 – 1720 cm
. This is lower frequency than typical esters (~1740 cm ) due to nitrogen conjugation. -
C-O Stretch: Strong bands in the 1100 – 1300 cm
region (fingerprint).
Mass Spectrometry: Navigating Fragmentation
Boc groups are notorious for "in-source fragmentation" in Electrospray Ionization (ESI). The loss of the tert-butyl cation or isobutylene is a standard fragmentation pathway [2].
Fragmentation Logic
-
Parent Ion:
or . -
Loss of Isobutylene:
. This species is the carbamic acid, which is unstable. -
Loss of Boc Group:
. This is the free amine, resulting from the loss of isobutylene (-56) and (-44).
Critical Warning: If you see the mass of the free amine in your spectrum, do not assume the reaction failed. It may be the Boc-product fragmenting in the detector.
-
Solution: Lower the "Cone Voltage" or "Fragmentor Voltage" to soften ionization. Check for Sodium adducts
, which are often more stable than protonated species.
Chromatographic Protocols (TLC & HPLC)
Thin Layer Chromatography (TLC)
Standard Ninhydrin stain detects free primary amines. It will NOT stain Boc-protected amines unless they are deprotected on the plate.
Visualization Decision Matrix
-
UV (254 nm): Only if the molecule has a chromophore (aromatic ring, conjugation). Boc itself is UV silent.
-
Iodine (
): Universal, reversible stain. Good for initial check. -
PMA (Phosphomolybdic Acid) / Hanessian’s Stain: Excellent permanent stain for Boc-compounds (appears as blue/black spots upon heating).
-
Ninhydrin (The "Self-Validating" Trick): See Protocol A below.
HPLC
Boc protection significantly increases lipophilicity.
-
Retention Time: Expect a large shift to higher % organic (longer retention) compared to the free amine.
-
Mobile Phase: Avoid high concentrations of TFA (>0.1%) if fractions are to be collected and concentrated, as this can slowly deprotect the compound during evaporation. Formic acid is a safer alternative.
Experimental Protocols
Protocol A: The "De-protect and Stain" TLC Method
A self-validating test to confirm the spot is a Boc-protected amine.
Materials:
-
HCl vapors (Concentrated HCl in a beaker) or heat gun
Step-by-Step:
-
Spot & Run: Spot the reaction mixture and starting material. Run the TLC plate in appropriate solvent.[4][5]
-
Initial Check: Visualize under UV. Mark spots.
-
Acid Exposure: Hold the dried TLC plate over a beaker of open concentrated HCl for 30-60 seconds (in a fume hood!). The HCl vapors cleave the Boc group in situ on the silica surface.
-
Alternative: Spray the plate with dilute HCl/MeOH and heat strongly.
-
-
Stain: Dip the plate into Ninhydrin stain.[6]
-
Develop: Heat with a heat gun.
-
Result: The spot corresponding to the Boc-compound will now turn Red/Purple (positive Ninhydrin), confirming it hides a primary amine.
-
Protocol B: Quantitative NMR for Purity Assay
To determine the exact wt% of Boc-intermediate, avoiding weighing errors due to solvent traps.
Materials:
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone (high purity).
-
Solvent:
(preferred over to avoid acid traces).
Step-by-Step:
-
Weigh ~10 mg of Boc-sample (
) and ~5 mg of IS ( ) precisely into the same vial. -
Dissolve in 0.7 mL
. -
Acquire
H NMR with a relaxation delay ( ) of at least 10-20 seconds (to ensure full relaxation for integration). -
Calculation:
- : Integral area
- : Number of protons in the signal
- : Molecular Weight[7]
Visualization & Logic
Figure 1: Analytical Decision Workflow
A logical path for characterizing a putative Boc-product.
Caption: Figure 1.[8] Step-wise analytical workflow for confirming Boc-protection, addressing "silent" spots and rotameric splitting.
Troubleshooting Guide
| Observation | Root Cause | Remediation |
| NMR: Broad/Split peaks | Restricted rotation (Rotamers). | Run NMR at elevated temp (50°C) or change solvent to DMSO. |
| NMR: Boc signal shrinking over time | Trace acid in | Filter |
| MS: Only [M-100] mass seen | In-source fragmentation. | Lower cone voltage; check for [M+Na] adduct; use APCI instead of ESI. |
| TLC: No spot with Ninhydrin | Boc group blocks amine reaction. | Use PMA stain, Iodine, or the "HCl fume" pre-treatment (Protocol A). |
References
-
MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives.Link
-
Michigan State University. Mass Spectrometry - Fragmentation Mechanisms.Link
-
Chemistry LibreTexts. TLC Visualization Methods.Link
-
Biotage. How to quantify your first amino acid loading onto Wang resins.Link
Sources
Experimental setup for coupling reactions involving Boc-methylaminooxyacetic acid
Application Note: High-Efficiency Coupling and Bioconjugation Protocols for Boc-Methylaminooxyacetic Acid
Executive Summary & Strategic Overview
Boc-methylaminooxyacetic acid (Boc-Me-AOA) is a specialized building block used primarily to introduce a chemically unique N-methylaminooxy motif into peptide backbones or bioconjugates. Its structure, Boc-N(Me)-O-CH₂-COOH, presents distinct chemical behaviors compared to standard amino acids:
-
The "Alpha-Effect" Nucleophile: Upon Boc deprotection, the resulting N-methylaminooxy group exhibits enhanced nucleophilicity towards carbonyls (aldehydes/ketones) due to the alpha-effect of the adjacent oxygen, making it ideal for oxime ligations .
-
Backbone Modification: When used as a peptidomimetic, the N-alkoxy amide bond confers resistance to enzymatic hydrolysis and alters hydrogen bonding patterns.
-
Steric & Electronic Challenges: The N-methyl group and the electron-withdrawing oxygen atom create specific steric and electronic hurdles during amide coupling, necessitating tailored activation protocols.
This guide details the experimental setup for two critical workflows:
-
Workflow A: Coupling Boc-Me-AOA to an amine (incorporation).
-
Workflow B: Functionalizing the N-terminus after Boc removal (Oxime ligation vs. Acylation).
Pre-Experimental Planning: Reagent Selection
The choice of coupling reagent is binary, depending on the steric demand of the acceptor amine.
| Coupling Scenario | Recommended Reagent System | Rationale |
| Standard Primary Amines (e.g., Ala, Lys side chain) | DIC / Oxyma Pure | "Green" standard; sufficient activation for the acetic acid moiety; minimizes racemization risk (though AOA is achiral). |
| Hindered Amines (e.g., N-methyl amino acids, Proline) | HATU / HOAt / DIEA | The N-methyl group on Boc-Me-AOA adds bulk. HATU ensures rapid acylation before side reactions occur. |
| Solid Phase (SPPS) | DIC / HOBt or HATU | Compatible with standard automated synthesizers; HATU preferred for high-value sequences. |
Protocol A: Amide Coupling of Boc-Me-AOA (The "Donation" Step)
Objective: To form an amide bond between the carboxylic acid of Boc-Me-AOA and a resin-bound amine or solution-phase amine.
Materials
-
Boc-Me-AOA-OH (1.5 – 3.0 equivalents)
-
Coupling Agent: HATU (0.95 eq relative to Acid) or DIC (1.0 eq).
-
Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine.
-
Solvent: Anhydrous DMF or NMP (N-methylpyrrolidone).
-
Monitoring: Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).
Step-by-Step Procedure (Solid Phase)
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 minutes.
-
Deprotect the N-terminus of the resin-bound peptide (if Fmoc: 20% Piperidine/DMF; if Boc: 50% TFA/DCM). Wash 5x with DMF.
-
-
Activation (Pre-activation is critical):
-
Note: In situ activation is generally preferred for HATU to prevent guanidinylation, but a short 1-2 min pre-activation ensures the active ester forms before hitting the resin.
-
Dissolve Boc-Me-AOA (3 eq) and HATU (2.9 eq) in minimal DMF.
-
Add DIEA (6 eq) . The solution should turn yellow. Shake for 30 seconds.
-
-
Coupling Reaction:
-
Monitoring & Validation:
-
Capping (Optional but Recommended):
-
Treat with Acetic Anhydride/DIEA/DMF (1:1:8) for 10 minutes to block unreacted amines.
-
Protocol B: Post-Coupling Functionalization (The "Acceptance" Step)
Objective: Removal of the Boc group and reaction of the N-methylaminooxy nucleophile.
Step 1: Boc Deprotection
The N-O bond is acid-stable, but the cation formed is sensitive.
-
Treat resin/compound with 50% TFA in DCM (+ 2% Triisopropylsilane as scavenger) for 30 minutes.
-
Wash thoroughly with DCM (5x) and DMF (5x).
-
Neutralization (Crucial): Wash with 5% DIEA in DMF (3x 2 min). The N-methylaminooxy group must be in its free base form (Me-NH-O-) to react.
Step 2: Pathway Selection (Oxime vs. Amide)
Path A: Oxime Ligation (Bioconjugation) Target: Reacting with an Aldehyde/Ketone-tagged payload (e.g., Fluorophore, PEG).
-
Conditions: pH 4.5 – 6.0 (Aniline catalyst optional).
-
Protocol:
-
Dissolve aldehyde-payload (1.5 eq) in Acetate Buffer (pH 4.5) / Acetonitrile (1:1).
-
Add to the deprotected N-Me-AOA substrate.
-
React for 4–16 hours.
-
Result: Very stable Oxime Ether linkage.
-
Path B: Acylation (Peptide Extension) Target: Coupling another amino acid to the N-Me-AOA nitrogen.
-
Challenge: The N-Me-aminooxy nitrogen is poorly nucleophilic (pKa ~4-5) and sterically hindered. Standard HATU coupling often fails or is very slow.
-
Recommended Protocol (Acyl Halide Method):
-
Convert the next amino acid to its Acid Chloride (using Ghosez’s reagent or SOCl₂) or use a Symmetric Anhydride .
-
React in DCM with a mild base (Collidine) for 12–24 hours.
-
Alternative: Use BTC (Bis(trichloromethyl)carbonate) for in-situ acid chloride generation.
-
Visualized Workflows (Graphviz)
Figure 1: The Boc-Me-AOA Coupling Cycle
Caption: Workflow distinguishing the incorporation of the residue (A) and its subsequent functionalization (B).
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for low yields during Boc-Me-AOA incorporation.
Troubleshooting & QC Parameters
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric clash between N-Me of AOA and Resin. | Switch solvent to NMP ; Increase temperature to 50°C (microwave assisted). |
| Guanidinylation | Reaction of amine with HATU uronium salt.[2] | Reduce excess HATU (use 0.95 eq vs Acid); Pre-activate acid for 1 min before adding to resin. |
| Low Oxime Yield | pH incorrect or competitive oxidation. | Ensure buffer is pH 4.5–5.5 . Add 100mM Aniline as a catalyst to accelerate oxime formation. |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Decostaire, I. P., et al. (2006). Controlling the N-Methylation of Amino Acids in Solid-Phase Peptide Synthesis. Tetrahedron Letters, 47(40), 7057-7060. Link
-
Wahl, F., & Mutter, M. (1996). Aminooxy-peptides: A new class of peptidomimetics. Tetrahedron Letters, 37(38), 6861-6864. Link
-
BenchChem Application Note. (2025). Application Notes and Protocols for the Activation of Boc-N-Me-D-Glu-OH in Peptide Coupling. Link
-
Agouridas, V., et al. (2017). Oxime Ligation: A Chemoselective Click Reaction for Bioconjugation. ChemBioChem, 18(16), 1531-1538. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc Deprotection Side Reactions
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Acid-mediated removal of tert-butyloxycarbonyl (Boc) groups in solution and solid-phase synthesis.
Introduction: The "Violent" Nature of Deprotection
While the Boc group is celebrated for its stability towards bases and nucleophiles, its removal requires strong acids (typically Trifluoroacetic Acid [TFA] or HCl). This process is not a simple "unmasking"; it is a fragmentation reaction that generates a highly reactive electrophile: the tert-butyl cation .[1]
In a perfect world, this cation creates isobutylene gas and leaves. In reality, it is a "sticky" electrophile that will attack the most electron-rich nucleophile available. If you do not provide a sacrificial nucleophile (a scavenger ), the cation will attack your molecule's sensitive residues (Tryptophan, Methionine, Cysteine, Tyrosine).
This guide addresses the specific side reactions caused by this mechanism and provides field-proven protocols to prevent them.
Module 1: The "Ghost" Mass (+56 Da)
Issue: Unwanted Alkylation
User Query: "After Boc removal with 50% TFA/DCM, my LC-MS shows a persistent impurity with a mass shift of +56 Da (or multiples thereof). I cannot purify it away."
Diagnosis: You are observing tert-butylation .[2][3] The tert-butyl cation generated during cleavage has alkylated a nucleophilic side chain on your molecule because the scavenger concentration was insufficient or the scavenger choice was poor.
Mechanism:
The acid protonates the Boc carbonyl, leading to fragmentation.[4] The resulting tert-butyl carbocation (
Figure 1: The competition between scavenger trapping and product alkylation. The goal is to make the Green path (Scavenger) kinetically faster than the Red path (Side Reaction).
Troubleshooting Protocol:
-
Switch to a Silane System: If you are using only TFA/DCM, stop. Add Triisopropylsilane (TIS) or Triethylsilane (TES) .[2] Silanes are "hydride donors" that irreversibly quench the cation to form isobutane (gas) or silyl-ethers.
-
The "High Scavenger" Cocktail:
-
Check Your Solvent Grade: Ensure your DCM is not stabilized with amylene (a scavenger itself) if you are relying on precise stoichiometry, though usually, this helps. More importantly, ensure no reactive impurities are present.
Module 2: The Sulfur Problem (Met & Cys)
Issue: Oxidation (+16 Da) and S-Alkylation
User Query: "My peptide contains Methionine. Post-deprotection, I see a split peak: one is the product, the other is +16 Da. Also, my yield is low."
Diagnosis: The +16 Da peak is Methionine Sulfoxide (Met(O)) . The low yield may be due to S-tert-butylation (formation of a sulfonium salt), which might not fly well in MS or stays on the column.
Scientific Context: Methionine is a "canary in the coal mine" for Boc chemistry.
-
Oxidation: TFA often contains dissolved oxygen or trace peroxides. Met is easily oxidized to the sulfoxide.
-
Alkylation: The sulfur atom is an excellent nucleophile and will readily attack the
cation.
Corrective Protocol (The "Reagent K" Approach):
To protect Methionine (and Cysteine), you must use a "odorous" cocktail containing thiols. The thiols act as reducing agents and highly nucleophilic scavengers.
| Component | Role | Recommended Ratio (Reagent K) |
| TFA | Solvent & Acid | 82.5% |
| Phenol | Protects Tyr; Plasticizer | 5% |
| Water | Hydrolysis of esters; Scavenger | 5% |
| Thioanisole | Critical: Accelerates acidolysis & reversibly traps cations. | 5% |
| EDT (1,2-Ethanedithiol) | Critical: Prevents oxidation; protects Cys/Met.[2] | 2.5% |
Step-by-Step Fix:
-
Prepare Fresh Cocktail: Do not store TFA cocktails. Oxygen accumulates over time.
-
Add Ammonium Iodide (Optional): If oxidation is severe, add
and Dimethyl Sulfide (DMS) to the cleavage cocktail. This actively reduces Met(O) back to Met during the cleavage [1]. -
Post-Cleavage Workup: When precipitating with ether, use pre-chilled diethyl ether (-20°C) . Warm ether can promote S-alkylation reversal back onto other residues if not handled quickly.
Module 3: The Indole Crisis (Tryptophan)
Issue: Indole Alkylation[6][7][8][9][10]
User Query: "I have a Tryptophan residue. I used TIS and Water, but I still see +56, +112, and +168 adducts."
Diagnosis: Tryptophan is the most challenging residue. The indole ring is extremely electron-rich. Once the tert-butyl cation is generated, it attacks the C2, C5, or C7 positions of the indole ring. TIS alone is often insufficient for Trp-heavy sequences.
Strategic Solutions:
-
Prevention (The Gold Standard): Use
-Boc protected Tryptophan (Boc-Trp(Boc)-OH) during synthesis.-
Why: Upon TFA treatment, the
-Boc group cleaves first, but it leaves behind an -carboxy intermediate that is stable in acid. This electron-withdrawing carbamate deactivates the indole ring, preventing alkylation. It only decarboxylates (falls off) during the aqueous workup/neutralization, after the dangerous cations are gone [2].
-
-
Scavenging (If
-Boc wasn't used): You must use Dithiothreitol (DTT) or Indole (as a decoy) in your cocktail.-
Cocktail: TFA / TIS / Water / DTT (90:5:2.5:2.5).
-
Note: DTT is less smelly than EDT but highly effective for keeping the reaction environment reducing.
-
Module 4: Decision Matrix & Workflows
Use this decision tree to select the correct deprotection protocol.
Figure 2: Scavenger Cocktail Selection Guide based on residue sensitivity.
Quick Reference: Scavenger Cocktail Recipes
| Protocol | Composition (v/v) | Best For | Notes |
| Standard | TFA / DCM (1:1) | Simple amines, non-sensitive peptides. | Fast, easy to evaporate. |
| High Silane | TFA / TIS / H2O (95 : 2.5 : 2.[2][5]5) | Peptides with Trp (if | TIS is superior to TES for steric bulk. |
| Reagent K | TFA / Phenol / H2O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.[1][2][6]5) | Complex sequences with Cys, Met, Trp, Tyr.[5] | Must use fume hood. EDT is extremely malodorous. |
| Reagent B | TFA / Phenol / H2O / TIS (88 : 5 : 5 :[1] 2) | Sensitive peptides where "stink" (thiols) must be avoided.[7] | Less effective for Met oxidation than Reagent K. |
FAQ: Common Failures
Q: I used the correct scavenger, but I still see side reactions. Why? A: Check your reaction volume. If the concentration of the peptide is too high (>10-20 mg/mL), the local concentration of tert-butyl cations exceeds the scavenging capacity. Dilute the reaction. Also, ensure vigorous stirring; these reactions can be heterogeneous initially.
Q: Can I use HCl/Dioxane instead of TFA? A: Yes. 4M HCl in Dioxane is a common alternative. It generates the same cation issues, so scavengers are still needed. However, HCl is less prone to promoting ester hydrolysis than aqueous TFA, but it can be more aggressive toward sensitive amide bonds (e.g., Asp-Pro cleavage) if left too long.
Q: How do I remove the scavengers after the reaction? A:
-
Precipitation: Drop the reaction mixture into 10x volume of cold diethyl ether . The peptide/product precipitates; the scavengers (TIS, EDT, Phenol) stay in the organic ether layer.
-
Wash: Centrifuge, decant, and wash the pellet 2x with fresh cold ether.
-
Extraction: If the product is not a peptide (organic small molecule), evaporate the TFA, redissolve in DCM, and wash with mild base (
) to remove phenols/thiols, provided your product is stable.
References
-
Lundt, B. F., et al. (1978). Selective removal of the N-alpha-benzyloxycarbonyl group in the presence of N-epsilon-tert-butyloxycarbonyl. International Journal of Peptide and Protein Research, 12(5), 258–268. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Tam, J. P., et al. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][4] International Journal of Peptide and Protein Research, 35(3), 161–214.[1] Link
Sources
Technical Support Center: Optimizing Peptide Synthesis with Boc-Methylaminooxyacetic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Boc-L-methylaminooxyacetic acid in solid-phase peptide synthesis (SPPS). Our goal is to equip you with the scientific rationale and practical protocols needed to overcome common challenges and improve the yield and purity of your target peptides.
Frequently Asked Questions (FAQs)
Q1: What is Boc-methylaminooxyacetic acid and what is its primary application in peptide synthesis?
Boc-methylaminooxyacetic acid is a specialized, non-natural amino acid derivative. Its key structural features are:
-
An aminooxy functional group (-O-NH-), which is used for subsequent chemoselective ligation, most commonly to form a stable oxime bond with an aldehyde or ketone.[1]
-
An N-methyl group on the amine, which can modulate the conformational properties of the resulting peptide.
-
An N-terminal tert-butyloxycarbonyl (Boc) protecting group, making it compatible with Boc-based solid-phase peptide synthesis (SPPS).[][3]
Its primary application is to introduce a specific, reactive handle into a peptide sequence. This handle allows for post-synthesis modification, such as conjugation to drugs, imaging agents, or other macromolecules, via oxime ligation—a highly reliable and bioorthogonal reaction.[1]
Q2: What are the main challenges associated with using Boc-methylaminooxyacetic acid in SPPS?
The primary challenge stems from the steric hindrance caused by the N-methyl group adjacent to the carboxyl function.[4] This bulkiness significantly slows down the kinetics of the acylation (coupling) reaction compared to standard amino acids. This can lead to incomplete couplings, resulting in the formation of deletion sequences (peptides missing the intended amino acid) and a substantial decrease in the overall yield of the desired full-length peptide.[5]
Q3: Is the aminooxy group stable during the repeated acid treatments of Boc-SPPS?
The oxime ether bond (-C=N-O-) is known to be hydrolytically stable under typical physiological conditions.[1][6] The precursor, the aminooxy group itself, is also generally stable. However, the linkage is most susceptible to hydrolysis under acidic conditions.[6][7] While the repeated, timed exposures to trifluoroacetic acid (TFA) for Boc deprotection are generally tolerated, prolonged exposure or particularly harsh acidic cleavage conditions could potentially affect the integrity of this group. Careful optimization of deprotection and cleavage times is therefore recommended.
Troubleshooting Guide: Improving Yields
This section addresses specific experimental problems in a question-and-answer format, providing both the underlying cause and actionable solutions.
Problem Area 1: Inefficient Coupling and Deletion Sequences
Q4: My HPLC and Mass Spec results show a significant peak corresponding to a deletion sequence at the Boc-methylaminooxyacetic acid position. How do I improve coupling efficiency?
This is the most common issue encountered with this reagent. The N-methyl group sterically hinders the approach of the activated carboxyl group to the free N-terminal amine of the growing peptide chain on the resin.[4] Standard coupling conditions are often insufficient to drive the reaction to completion.
Root Cause Analysis & Solutions:
-
Insufficient Carboxyl Group Activation: The coupling reagent may not be potent enough to overcome the steric barrier.
-
Slow Reaction Kinetics: The time allowed for the coupling reaction is too short.
To resolve this, a multi-faceted approach involving more powerful reagents and optimized reaction conditions is necessary.
Solution A: Employ High-Potency Coupling Reagents
For sterically hindered amino acids, standard carbodiimide reagents like DCC or DIC are often inadequate.[8][9] Uronium/aminium or phosphonium-based reagents are required for their higher reactivity and faster kinetics.
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Reagent | Type | Advantages | Considerations |
| HATU | Uronium/Aminium | Extremely fast and efficient, especially for hindered couplings. The incorporated HOAt moiety suppresses racemization.[4][10] | Higher cost. |
| HBTU | Uronium/Aminium | Very effective and widely used. A good first choice for difficult couplings.[10][11] | Slightly less potent than HATU for the most difficult cases. |
| PyBOP | Phosphonium | Highly efficient, with byproducts that are considered less hazardous than those from BOP.[9] Rapid reaction times.[9] | |
| DIC/HOBt | Carbodiimide | Economical and effective for standard couplings.[9] | Often too slow for N-methylated or other sterically hindered residues, leading to incomplete reactions.[8] |
Recommendation: Switch to HATU as the coupling reagent for Boc-methylaminooxyacetic acid.
Solution B: Implement a Pre-activation and/or Double Coupling Protocol
Even with a powerful reagent, optimizing the reaction protocol can dramatically improve outcomes.
-
Pre-activation: Activating the Boc-methylaminooxyacetic acid with the coupling reagent before adding it to the resin allows the activated species to form in solution without competing reactions on the resin.[4]
-
Double Coupling: After the first coupling reaction, the vessel is drained, and the coupling step is repeated with a fresh solution of activated amino acid.[5][12] This helps to drive the reaction to completion by acylating any remaining free amines.
Detailed Experimental Protocol: Optimized Coupling of Boc-Methylaminooxyacetic Acid
This protocol utilizes HATU and a pre-activation step to maximize coupling efficiency.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-methylaminooxyacetic acid (3.0 eq)
-
HATU (2.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. If the previous step was a Boc deprotection, ensure the resin has been thoroughly washed and neutralized.
-
Pre-activation (in a separate vessel): a. Dissolve Boc-methylaminooxyacetic acid (3.0 eq) and HATU (2.9 eq) in anhydrous DMF. b. Add DIPEA (6.0 eq) to the solution. c. Gently agitate the mixture at room temperature for 10-15 minutes.
-
Coupling Reaction: a. Drain the DMF from the swollen peptide-resin. b. Immediately add the pre-activated amino acid solution to the resin. c. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Washing: a. Drain the coupling solution from the resin. b. Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
-
Monitoring (Optional but Recommended): a. Before proceeding to the next deprotection step, perform a Kaiser test to check for the presence of free primary amines.[11] b. Note: The Kaiser test detects primary amines and will be negative for the N-methylated amine after a successful coupling. The test should be performed on the resin before the coupling to ensure there is a free amine to react with (positive blue result), and after the coupling to confirm its absence (negative yellow/clear result).
-
Double Coupling (If Necessary): If monitoring indicates incomplete coupling, or as a prophylactic measure for this difficult residue, repeat steps 3 and 4.
Problem Area 2: Final Cleavage and Purification
Q5: The overall yield of my crude peptide is very low after cleavage from the resin. What could be the issue?
Low yield after cleavage can result from several factors unrelated to the coupling efficiency of individual amino acids.
Possible Causes & Solutions:
-
Incomplete Cleavage: The standard cleavage time may be insufficient.
-
Solution: Perform a small-scale test cleavage to optimize the reaction time. For many resins used in Boc-SPPS, cleavage with reagents like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) may require 2-3 hours.[5]
-
-
Peptide Solubility: The cleaved peptide may be insoluble in the cleavage cocktail or the precipitation solvent (typically cold diethyl ether).[5]
-
Solution: If the peptide does not precipitate in cold ether, try concentrating the TFA/ether mixture under a stream of nitrogen and then attempt precipitation again.[13] In some cases, direct purification of the concentrated cleavage mixture via HPLC may be necessary.
-
-
Side Reactions During Cleavage: Reactive carbocations (especially the tert-butyl cation from deprotection events) can modify sensitive residues like Trp, Met, or Tyr.[5][14]
-
Solution: Always use a cleavage cocktail containing appropriate scavengers. A common general-purpose cocktail is "Reagent K," which contains TFA, water, phenol, thioanisole, and ethanedithiol (EDT), to trap these reactive species.[15]
-
References
- BenchChem. (2025). Application Notes and Protocols for the Activation of Boc-N-Me-D-Glu-OH in Peptide Coupling.
- BenchChem. (2025). Troubleshooting low yield in solid-phase peptide synthesis with MPPA linker.
- Tseng, M. J., & Lin, Y. C. (2011). Side reactions in solid-phase peptide synthesis and their applications. Current pharmaceutical design, 17(25), 2646–2666.
- Creative Peptides. (n.d.).
- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
- Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- BenchChem. (2025). A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs.
- BOC Sciences. (n.d.). BOC-Amino Acids.
- BenchChem. (2025). Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 63-72). Humana Press.
- Foley, T. L., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(41), 12229–12234.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Chemical reviews, 109(6), 2455–2504.
- Loffredo, M. R., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Frontiers in Chemistry, 9, 755694.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of peptide research, 55(3), 161–214.
- Ollivier, N., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & biomolecular chemistry, 18(18), 3496–3500.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie (International ed. in English), 47(39), 7523–7526.
- Merck. (n.d.). Novabiochem® Coupling reagents.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.
- AAPPTec. (n.d.). Planning a Peptide Synthesis.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- AAPPTec. (n.d.). Coupling Reagents.
- Reddit. (2023, June 28). Peptide synthesis troubleshooting.
Sources
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biotage.com [biotage.com]
- 13. reddit.com [reddit.com]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Common issues with Boc-methylaminooxyacetic acid dcha stability
Product Code: Generic (Boc-Me-AOA-OH·DCHA)
Chemical Name: 2-(N-(tert-butoxycarbonyl)-N-methylaminooxy)acetic acid, dicyclohexylamine salt
Executive Summary & Product Context
Why this guide exists: Boc-methylaminooxyacetic acid is a specialized peptidomimetic building block used to introduce N-methylated aminooxy backbones into peptides. These modifications enhance protease resistance and alter hydrogen bonding patterns.
The "Salt" Factor: This compound is supplied as a Dicyclohexylamine (DCHA) salt .[1][2][3][4][5][6] The free acid form is typically an unstable, viscous oil or low-melting solid that is difficult to handle and purify. The DCHA salt creates a stable, crystalline solid.
Critical Warning: You cannot use the DCHA salt directly in standard coupling reactions. The DCHA counter-ion is a secondary amine. If not removed, it will compete with the resin/amine component for the activated carboxyl group, leading to significant side-product formation (DCHA-amides) and low yields.
Troubleshooting Module: Physical Stability & Storage
User Issue: The white powder has turned into a sticky gum or yellowed solid.
Root Cause Analysis
-
Hygroscopicity: DCHA salts are generally stable but can be hygroscopic. If the container is frequently opened in humid environments without equilibration, the salt absorbs atmospheric water, leading to hydrolysis or physical degradation (clumping).
-
Thermal Instability: While the salt stabilizes the molecule, the N-O bond (aminooxy) can be sensitive to prolonged heat, leading to slow decomposition.
Corrective Actions
| Observation | Immediate Action | Prevention Strategy |
| Clumping / Sticky Solid | Dry under high vacuum over | Store in a desiccator at +4°C. Allow bottle to reach room temp before opening. |
| Yellow Discoloration | Check purity via HPLC. If >95%, proceed with desalting. If <90%, discard. | Store under Argon/Nitrogen. Avoid light exposure. |
Critical Workflow: The Desalting Protocol
User Issue: My coupling reaction failed or I see a large impurity peak (MW +181 Da).
Technical Explanation: The impurity is likely the DCHA-amide . Standard coupling reagents (HATU, DIC/HOBt) activate the carboxyl group. DCHA is a nucleophilic secondary amine present in 1:1 stoichiometry. It reacts faster than many bulky resins, capping your activated amino acid.
The "Acid Wash" Protocol (Mandatory)
Do not skip this step before coupling.
Reagents:
-
Ethyl Acetate (EtOAc)[1]
-
0.5 M or 1.0 M Potassium Hydrogen Sulfate (
) OR 10% Citric Acid. (Avoid strong mineral acids like HCl to prevent Boc removal). -
Saturated NaCl (Brine).[1]
-
Magnesium Sulfate (
).
Step-by-Step Guide:
-
Dissolution: Suspend the DCHA salt in Ethyl Acetate (approx. 10 mL per gram).
-
Protonation (Extraction): Transfer to a separatory funnel.[1] Wash the organic layer 3 times with ice-cold 0.5 M
. -
Neutralization: Wash the organic layer 1 time with water and 1 time with Brine.
-
Drying: Dry the organic layer over anhydrous
for 20 minutes. -
Isolation: Filter and evaporate the solvent in vacuo (rotavap) at < 40°C.
-
Result: You will obtain the Free Acid as a clear oil or waxy solid. Use immediately.
Visualizing the Desalting Logic
Caption: Workflow for converting the stable DCHA salt into the reactive free acid form.
Troubleshooting Module: Reaction & Chemical Stability
User Issue: Low yield during coupling or loss of the N-O bond.
FAQ: Coupling & Side Reactions
Q: Can I use standard Fmoc/Boc coupling reagents? A: Yes, after desalting.
-
Recommended: DIC/HOBt or DIC/Oxyma (Standard carbodiimide chemistry).
-
Alternative: HATU/DIEA (Use only 0.9 equivalents of base if you suspect residual acid, but generally standard protocols apply).
-
Avoid: Pre-activation in the absence of the amine component for long periods, as aminooxy acids can undergo self-acylation or decomposition.
Q: Is the N-O bond stable to Boc removal (TFA)? A: Yes. The N-O ether bond is stable to standard TFA cleavage cocktails (e.g., 95% TFA / 2.5% TIS / 2.5% H2O).
-
Caution: Avoid high temperatures during cleavage. Keep at room temperature.
Q: Is the N-O bond stable to Hydrogenolysis?
A: NO. If you are using Cbz protection elsewhere or attempting to reduce a nitro group, catalytic hydrogenation (
-
Solution: Use orthogonal protecting groups removable by acid (Boc/tBu) or base (Fmoc), not reduction.
Q: Why is the Free Acid an oil? A: The N-methyl and N-O groups disrupt the hydrogen bonding network that typically allows amino acids to crystallize. This is normal. Do not attempt to recrystallize the free acid; use the crude oil directly after accurate weighing.
Decision Tree: Synthesis Troubleshooting
Caption: Diagnostic logic for resolving common synthesis failures with Boc-Me-AOA-OH.
References & Grounding
-
Bachem Technical Guides. Conversion of a DCHA salt to the free acid. Bachem AG.
-
BenchChem Protocols. Application Notes and Protocols: Deprotection and Handling of DCHA Salts. BenchChem.[3][5]
-
Sigma-Aldrich (Merck). Boc-N-Me-Phe-OH·DCHA Product Specification and Handling. (Analogous DCHA salt handling).
-
Aapptec Peptide Synthesis Guide. Converting CHA and DCHA Salts to Free Acids. Aapptec.
Sources
Optimizing reaction times for Boc-methylaminooxyacetic acid coupling
Technical Support Center: Optimizing Reaction Times for Boc-Methylaminooxyacetic Acid Coupling
Executive Summary & Molecule Profile
Molecule: Boc-methylaminooxyacetic acid (Boc-Me-Aoa-OH) Structure: Boc-N(CH₃)-O-CH₂-COOH Core Challenge: This molecule presents a unique "push-pull" conflict in coupling kinetics.
-
Electronic Effect: The
-oxygen atom (aminooxy group) exerts an electron-withdrawing inductive effect, theoretically making the activated ester more electrophilic and reactive. -
Steric Effect: The bulky tert-butyl carbamate (Boc) group combined with the N-methyl group creates significant steric hindrance near the reaction center.[1]
Verdict: In practice, the steric hindrance dominates. Users following standard 30-60 minute protocols often experience incomplete coupling (deletion sequences). Optimization requires a shift from "standard" kinetics to "hindered" kinetics protocols.
Troubleshooting & FAQs: Reaction Optimization
Category 1: Reaction Kinetics & Reagent Selection
Q: I am using standard EDC/HOBt coupling for 1 hour, but the Kaiser test remains positive. Should I just extend the time? A: Simply extending the time is rarely the most efficient solution. The EDC/HOBt urea byproduct can precipitate or cause sluggish kinetics in hindered systems.
-
The Fix: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt or Oxyma Pure . The 7-aza group in HATU/HOAt utilizes a "neighboring group effect" (anchimeric assistance) that accelerates coupling rates by up to 10-fold compared to HOBt, specifically overcoming the steric barrier of the N-methyl group.
-
Time Recommendation: If using HATU, run for 2 hours . If sticking to carbodiimides (DIC), perform a Double Coupling (2 x 2 hours) rather than one long reaction.
Q: Why is "Double Coupling" recommended over one long overnight reaction? A: Long reactions (overnight) increase the risk of:
-
Racemization: Although Aoa is achiral at the
-carbon, prolonged base exposure can affect adjacent chiral amino acids on the peptide chain. -
Aggregation: Peptide chains on resin can aggregate over time, burying the N-terminus.
-
Protocol: React for 2 hours
Drain/Wash React again with fresh reagents for 2 hours. This replenishes the concentration gradient, forcing the reaction to completion.
Category 2: Solvent & Concentration Effects
Q: My reaction mixture turns cloudy/gel-like. How does this affect the reaction time? A: Cloudiness indicates aggregation or poor solubility, which halts reaction kinetics regardless of time. Boc-Me-Aoa-OH is hydrophobic.
-
The Fix: Switch the solvent from pure DMF to NMP (N-methylpyrrolidone) or a mixture of DMF/DMSO (4:1) . NMP is a superior solvent for preventing
-sheet formation in the growing peptide chain, keeping the N-terminus accessible. -
Concentration: Maintain a high concentration of the activated acid (0.3 – 0.5 M). Dilute conditions exponentially slow down bimolecular reactions.
Category 3: Monitoring & Validation
Q: The Kaiser test is difficult to interpret with this molecule. Is there a better way to determine the endpoint? A: The Kaiser test detects free primary amines (the resin). It should work, but if the coupling is to a secondary amine (e.g., Proline or another N-methyl amino acid), the Kaiser test will yield a false negative.
-
Alternative: Use the Chloranil Test or Isatin Test for secondary amines.[2]
-
Gold Standard: The only definitive way to optimize reaction time is Micro-Cleavage LC-MS . Cleave 1-2 mg of resin after 1, 2, and 4 hours. Plot the ratio of Product vs. Starting Material (Deletion sequence). Once the ratio plateaus, you have found your optimal time.
Optimized Experimental Protocol
Objective: High-efficiency coupling of Boc-Me-Aoa-OH to a resin-bound primary amine.
Reagents:
-
Acid: Boc-Me-Aoa-OH (3.0 eq)
-
Activator: HATU (2.9 eq)
-
Base: DIEA (Diisopropylethylamine) (6.0 eq)
-
Solvent: Anhydrous NMP (preferred) or DMF.
Workflow:
-
Pre-Activation (Crucial): Dissolve Boc-Me-Aoa-OH and HATU in NMP. Add DIEA. Shake for exactly 30-60 seconds .
-
Note: Do not pre-activate longer; uronium salts can guanidinylate the amine if left too long without the acid, but pre-activation ensures the active ester is formed before hitting the resin.
-
-
Coupling: Add the pre-activated solution to the resin.[3][4]
-
Agitation: Shake at room temperature for 2 hours .
-
Monitoring: Drain a small aliquot. Perform Kaiser Test.
-
Capping (Mandatory): After coupling, treat with Acetic Anhydride/DIEA/DMF (1:1:8) for 10 mins to cap any unreacted amines. This prevents difficult-to-purify deletion sequences later.
Comparative Data: Reagent Efficiency
| Coupling Reagent | Recommended Time | Steric Handling | Risk of Side Reactions | Cost |
| HATU / HOAt | 1.5 - 2 Hours | Excellent | Low (if base controlled) | High |
| HCTU / Cl-HOBt | 2 Hours | Very Good | Low | Medium |
| DIC / Oxyma | 2 - 4 Hours | Good | Very Low (Safe option) | Low |
| EDC / HOBt | 4+ Hours / Overnight | Poor | High (Urea precipitation) | Low |
Visualizations
Diagram 1: Troubleshooting Decision Tree
Caption: Logical workflow for diagnosing and resolving incomplete coupling of sterically hindered aminooxy acids.
Diagram 2: Mechanism of HATU Activation
Caption: HATU generates an OAt-ester which utilizes the pyridyl nitrogen to assist amine attack, overcoming the N-methyl steric bulk.
References
-
Albericio, F., et al. (2018). Optimization of coupling reaction time. Journal of Taibah University for Science.[6] Retrieved from [Link]
-
NIH/PubMed. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Retrieved from [Link]
Sources
Purification strategies for peptides synthesized with Boc-methylaminooxyacetic acid
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification & Handling of N-Methylaminooxy Peptides Ticket ID: REF-AOA-PUR-001
Executive Summary
Welcome to the technical support center. You are likely using Boc-methylaminooxyacetic acid (Boc-N(Me)-Aoa-OH) to introduce a chemically versatile N-methylaminooxy motif into your peptide. This moiety is a "double-edged sword": it provides exceptional utility for chemoselective ligation (e.g., oxime formation) and peptidomimetic stability, but it introduces two critical purification challenges:
-
Hyper-Nucleophilicity: The deprotected aminooxy group ($ -O-NHCH_3 $) reacts aggressively with trace aldehydes and ketones (especially acetone), rendering standard glassware washing protocols hazardous to your yield.
-
Rotameric Broadening: The N-methyl group introduces steric constraints that slow the interconversion between cis and trans amide conformers, often resulting in split or broad peaks during HPLC.
This guide provides the protocols required to navigate these challenges.
Module 1: Cleavage & Isolation (The "Acetone Trap")
The Critical Failure Point: The most common support ticket we receive involves a mass shift of +40 Da or +52 Da . This is almost always caused by the reaction of the free aminooxy group with acetone (used to wash glassware) or formaldehyde (trace in poor-quality solvents).
Protocol: Carbonyl-Free Isolation
-
Glassware Prep: All glassware (collection tubes, lyophilization flasks) must be virgin or base-washed and oven-dried. NEVER rinse glassware with acetone prior to use with these peptides.
-
Scavenger Cocktail:
-
Recommended: 95% TFA, 2.5% TIPS (Triisopropylsilane), 2.5% $ H_2O $.[1]
-
Avoid: Acetone, aldehydes, and excess thiols (which can sometimes reduce the N-O bond under harsh conditions).
-
-
Precipitation:
-
Use Diethyl Ether or MTBE (Methyl tert-butyl ether).
-
Verification: Ensure the ether source is peroxide-free and carbonyl-free.
-
Visual Workflow: Avoiding the "Acetone Trap"
Figure 1: The "Acetone Trap" mechanism. Standard laboratory glassware washing protocols involving acetone are the primary cause of synthesis failure for aminooxy peptides.
Module 2: HPLC Purification Strategy
The N-methyl group on the aminooxy backbone creates a tertiary amide bond. Unlike secondary amides, which heavily favor the trans conformation, N-methylated amides often exist as a mixture of cis and trans isomers (rotamers) with slow interconversion rates on the NMR/HPLC timescale.
The "Rotamer" Phenomenon
If your chromatogram shows a "doublet" peak or a broad "shoulder" with the correct mass, do not collect them separately yet. They are likely the same molecule in different shapes.
Optimized HPLC Protocol
| Parameter | Recommendation | Scientific Rationale |
| Column | C18 (Small pore: 100-130 Å) | The N-methylaminooxy group increases hydrophobicity. C18 provides adequate retention. |
| Mobile Phase A | 0.1% TFA in Water (Milli-Q) | Low pH suppresses the ionization of the aminooxy group ($ pK_a \approx 4.5 $) and carboxylic acids, sharpening peaks. |
| Mobile Phase B | 0.1% TFA in Acetonitrile (HPLC Grade) | CRITICAL: Use only fresh, high-grade ACN. Lower grades contain trace aldehydes. |
| Temperature | 50°C - 65°C | Elevated temperature increases the rate of cis/trans interconversion, coalescing split peaks into a single sharp peak [1]. |
| Gradient | Shallow (e.g., 0.5% B per min) | N-methylated peptides are often more hydrophobic; shallow gradients help separate impurities from the main rotamer population. |
Visual Workflow: Purification Decision Tree
Figure 2: Decision tree for distinguishing between conformational isomers (rotamers) and chemical impurities.
Module 3: Troubleshooting & FAQs
Q1: I see a mass of [M+12] or [M+14] in my spectrum. What is this?
Diagnosis: This is likely a methylene bridge or methylated adduct .
-
Cause: If you used DCM (Dichloromethane) during the final wash steps before cleavage, trace amounts can react with the highly nucleophilic aminooxy group to form a methylene bridge between two peptide molecules or a cyclic adduct.
-
Fix: Perform the final resin washes with DMF, followed by thorough drying. Avoid DCM immediately prior to cleavage if possible, or ensure it is completely removed by vacuum.
Q2: My peptide is unstable in solution. It precipitates or turns cloudy.
Diagnosis: Isoelectric Point (pI) Aggregation.
-
Cause: The N-methylaminooxy group is weakly basic. If your peptide sequence is also hydrophobic, it may aggregate near its pI.
-
Fix: Store the purified peptide as a lyophilized powder. For solution work, ensure the pH is well away from the pI (usually pH < 4 using Acetic Acid/Water is safe for aminooxy stability).
Q3: Can I use standard Fmoc protocols for coupling this reagent?
Diagnosis: Yes, but with a caveat regarding the coupling efficiency .
-
Insight: N-methylated amino acids are sterically hindered. Coupling to the N-methylaminooxy group (if extending the chain further) is extremely difficult.
-
Fix: If Boc-N(Me)-Aoa-OH is your N-terminal cap, standard HATU/DIEA coupling works well. If you are trying to couple onto it, you may need to use triphosgene or specialized coupling agents, and yields will be lower.
Q4: Why did my yield drop after lyophilization?
Diagnosis: Sublimation or volatility (rare) or adsorption.
-
Cause: Short peptides containing this modification can be surprisingly volatile or "sticky" to plastic due to the N-methyl group increasing lipophilicity.
-
Fix: Re-dissolve in 50% Acetic Acid/Water rather than pure water or methanol to ensure complete recovery from the flask walls.
References
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]
-
ResearchGate. (2015). Acetone Precipitation of Proteins and the Modification of Peptides. Retrieved from [Link]
Sources
Technical Support Center: Preventing Racemization in Boc-Chemistry
Current Status: Operational Topic: Racemization Suppression in Boc-Amino Acid Coupling Ticket Priority: High (Data Integrity Critical) Audience: Senior Scientists, Process Chemists
Core Directive: The Racemization Landscape
In Boc solid-phase peptide synthesis (SPPS), racemization is often underestimated compared to Fmoc chemistry because the tert-butyloxycarbonyl (Boc) group is a urethane protector. Urethanes generally prevent the formation of the racemization-prone 5(4H)-oxazolone intermediate during activation.
However, this safety is not absolute. Racemization becomes a critical failure mode in three specific scenarios:
-
Histidine & Cysteine Couplings: Side-chain autocatalysis.
-
Segment Condensation: Coupling a peptide fragment (C-terminal amide) rather than a single amino acid (C-terminal urethane).
-
Improper Base Usage: Over-neutralization during the coupling cycle.
This guide provides the mechanistic understanding and protocols to maintain chiral purity.
Diagnostic Module: The Mechanism of Failure
Before troubleshooting, you must understand how the stereocenter is lost.
Mechanism: 5(4H)-Oxazolone Formation
The primary driver of racemization is the cyclization of the activated amino acid into an oxazolone (azlactone).
-
Urethane Protection (Boc-AA): The oxygen in the carbamate is less nucleophilic, making oxazolone formation slow.
-
Amide Protection (Peptide-AA): In segment condensation, the amide carbonyl is highly nucleophilic, forming oxazolone rapidly.
Once formed, the oxazolone's
Figure 1: The kinetic competition between coupling (Green) and oxazolone-mediated racemization (Red/Black).
Reagent Selection & Optimization
The choice of coupling cocktail is the primary defense.
Coupling Reagents: The Hierarchy of Safety
| Reagent Class | Examples | Racemization Risk | Recommendation |
| Carbodiimides | DCC, DIC | High (if used alone) | Never use alone. Must use with HOBt, HOAt, or Oxyma. |
| Phosphoniums | PyBOP, PyAOP | Moderate | Good activators, but require base (DIEA) which increases risk. |
| Uroniums | HBTU, HATU | Low to Moderate | HATU is powerful but essentially requires base. Over-basifying leads to racemization.[1] |
| Additives | Oxyma Pure , HOAt | Minimal | Gold Standard. Traps the active ester, preventing oxazolone formation. |
The "Base" Problem
In Boc chemistry, you often need base to neutralize the amine salt (after TFA deprotection).
-
Avoid: Triethylamine (TEA) – Too strong, promotes enolization.
-
Caution: DIEA (Diisopropylethylamine) – Standard, but can cause racemization if used in excess (>2 eq).
-
Recommended: 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) . These are weaker bases that are sufficient for neutralization but poor at abstracting the
-proton [1].
Troubleshooting Guide: Specific Scenarios
Scenario A: Histidine (The "Self-Destruct" Residue)
Issue: The imidazole nitrogen acts as an intramolecular base, abstracting its own
-
Boc-His(Tos): Risk.[5] The Tosyl group is removed by HOBt (often used in coupling), leaving the imidazole unprotected during the reaction.[5]
-
Boc-His(Dnp): Safe. The Dinitrophenyl group is highly stable during coupling and HF cleavage. It requires a specific removal step (Thiolysis) before final cleavage [2].
-
Boc-His(Bom): Safe. Benzyloxymethyl is stable and prevents racemization. Removed by HF.
Scenario B: Segment Condensation (Fragment Coupling)
Issue: Coupling Boc-Peptide-OH + H-Peptide-Resin. The C-terminal amino acid is an amide, not a urethane. Oxazolone formation is extremely fast. Solution:
-
Low Temperature: Perform activation and coupling at 0°C to -20°C .
-
Reagent: Use DIC / HOAt or DIC / Oxyma Pure .[4][6] Avoid uroniums (HATU/HBTU) because they require base.
-
Glycine/Proline: If possible, design fragments so the C-terminus is Gly or Pro (achiral or resistant to oxazolone).
Validated Protocols
Protocol 1: The "Low-Racemization" Standard (DIC/Oxyma)
Best for: Cysteine, Histidine, and difficult sequences.
Reagents:
-
Activator: Diisopropylcarbodiimide (DIC)[1]
-
Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) [3][7]
-
Solvent: DMF or DCM/DMF (1:1)
Workflow:
-
Dissolution: Dissolve Boc-AA (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.
-
Activation: Add DIC (3.0 eq).
-
Critical: React for 2 minutes at room temperature to form the Oxyma-ester.
-
-
Addition: Add the pre-activated mixture to the neutralized resin.
-
Note: Ensure the resin was neutralized (e.g., 5% DIEA/DCM) and washed thoroughly (6x DMF) to remove excess base traces before adding the activated AA.
-
-
Coupling: Agitate for 60–120 minutes.
Protocol 2: Segment Condensation (Fragment Coupling)
Best for: Joining two protected peptide fragments.
Workflow:
-
Cooling: Chill the reaction vessel and the Boc-Fragment solution to 0°C .
-
Additives: Add HOAt (1.1 eq) to the Boc-Fragment (1.0 eq).
-
Activation: Add DIC (1.0 eq). Stir for 5 mins at 0°C.
-
Coupling: Add to the resin-bound fragment.
-
Maintenance: Keep at 0°C for the first 1-2 hours, then allow to warm to RT overnight.
-
Why? Kinetic control favors the aminolysis (coupling) over the thermodynamic oxazolone formation.
-
Interactive Troubleshooting Tree
Figure 2: Decision matrix for identifying and resolving racemization sources.
References
-
Carpino, L. A., El-Faham, A. (1995). Effect of Teriary Bases on the Coupling of Polyhalophenyl Esters. The Journal of Organic Chemistry, 60(11), 3561–3564. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[4] Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
Sources
Challenges in the synthesis of N-Boc-Dolaproine and Boc-Dap DCHA
The following guide serves as a specialized Technical Support Center for the synthesis and handling of N-Boc-Dolaproine (Boc-Dap) and its Dicyclohexylamine (DCHA) salt .
This content is structured to assist process chemists and researchers in overcoming specific synthetic bottlenecks, ensuring high diastereomeric purity, and managing the critical salt formation step used in the manufacturing of Dolastatin 10 analogues and Antibody-Drug Conjugate (ADC) payloads (e.g., MMAE/MMAF).
System Overview & Synthetic Logic
N-Boc-Dolaproine (Boc-Dap) is a sterically congested, chiral
Why the DCHA Salt? Synthesizing Boc-Dap often yields a mixture of diastereomers (typically syn vs. anti). Chromatographic separation at scale is costly and inefficient. Converting the crude free acid to the Boc-Dap DCHA salt allows for purification via crystallization , selectively precipitating the desired (2R,3R,4S) isomer while rejecting impurities in the mother liquor.
Synthetic Workflow Diagram
The following diagram outlines the critical path and Critical Process Parameters (CPPs) for the synthesis.
Caption: Critical path for Boc-Dap DCHA synthesis emphasizing the purification utility of the salt formation step.
Critical Protocol: Boc-Dap DCHA Salt Formation
This protocol is the industry standard for upgrading the purity of crude Boc-Dap.
Pre-requisites:
-
Crude N-Boc-Dolaproine free acid (Oil/Foam).
-
Dicyclohexylamine (DCHA) (Reagent Grade, >99%).
-
Solvents: Ethyl Acetate (EtOAc), n-Heptane (or Hexanes).
| Step | Operation | Critical Technical Insight |
| 1. Dissolution | Dissolve crude Boc-Dap (1.0 eq) in EtOAc (5-7 volumes). | Ensure complete dissolution.[1] If the solution is cloudy, filter through Celite before adding amine. |
| 2. Amine Addition | Add DCHA (1.05 - 1.1 eq) dropwise at 20-25°C . | Exothermic: Do not add all at once. Localized overheating can cause degradation or premature oiling. |
| 3. Nucleation | Heat mixture to 50-60°C for 30 mins, then cool slowly to 40°C. | If solution remains clear, seed with pure Boc-Dap DCHA crystals at 40°C to induce controlled nucleation. |
| 4. Crystallization | Cool to 0-5°C over 2-4 hours.[2] Stir for an additional 4 hours. | Do not crash cool. Rapid cooling traps impurities and leads to amorphous "oiling out" rather than crystalline needles. |
| 5. Isolation | Filter the white solid. Wash cake with cold EtOAc/Heptane (1:1). | The mother liquor contains the undesired diastereomers. Do not combine washings with the product cake until purity is confirmed. |
| 6. Drying | Vacuum dry at 40°C. | Monitor weight until constant. DCHA salts are hygroscopic; store under nitrogen. |
Troubleshooting Guide (Q&A)
Module A: Reformatsky Reaction (Backbone Synthesis)
Q: My Reformatsky reaction failed to initiate, or the yield is low (<40%). What is happening?
A: The Reformatsky reaction (Zinc +
-
Root Cause: Passive oxide layer on Zinc particles or trace moisture in the solvent (THF).
-
Solution:
-
Activation: Wash Zn dust with dilute HCl, then water, acetone, and ether, and dry under vacuum. Alternatively, use TMSCl (Trimethylsilyl chloride) as an in-situ activator (approx. 0.05 eq).
-
Initiation: Add a small portion (10%) of the bromide and Zn first. Heat until the exotherm starts (indicating initiation) before adding the remaining reagents at a controlled rate.
-
Q: I am getting poor diastereoselectivity (low anti/syn ratio). A: The stereochemistry is controlled by the transition state geometry (Zimmerman-Traxler model).
-
Optimization: Lower the reaction temperature (-20°C to 0°C) if reactivity permits.
-
Alternative: Consider the Blaise Reaction or using a chiral auxiliary (e.g., Evans oxazolidinone) if the Zn-mediated approach consistently fails specs. However, for scale-up, the DCHA salt crystallization (Step 5) is usually relied upon to upgrade the diastereomeric excess (de) from ~80% to >99%.
Module B: DCHA Salt Crystallization
Q: Upon adding DCHA, my product "oiled out" instead of crystallizing. How do I fix this? A: Oiling out occurs when the salt separates as a liquid phase before it can crystallize, usually due to high impurities or incorrect solvent polarity.
-
Recovery Protocol:
-
Reheat the mixture until the oil re-dissolves (add more EtOAc if necessary).
-
Add a non-polar co-solvent (n-Heptane) dropwise at the elevated temperature until slight turbidity is observed.
-
Critical: Add seed crystals immediately.
-
Cool extremely slowly (5°C per hour).
-
-
Prevention: Ensure the crude free acid is relatively dry (free of water) before salt formation.
Q: The melting point of my DCHA salt is broad (e.g., 145-155°C). Is this acceptable? A: No. Pure Boc-Dap DCHA should have a sharp melting point (typically 158-160°C or 163-165°C depending on the polymorph/solvate).
-
Action: Recrystallize from Isopropanol (IPA) or Ethanol/EtOAc. A broad range indicates the presence of the diastereomer or trapped solvent.
Module C: Downstream Application (Coupling)
Q: How do I remove the DCHA group before coupling to the next amino acid (e.g., Doe)? A: The DCHA salt will inhibit standard peptide coupling reagents (HATU/EDC) if not removed.
-
Protocol:
-
Wash 3x with 10% aqueous KHSO4 or 5% H3PO4 . (Avoid strong mineral acids like HCl which might deprotect the Boc group).
-
Wash with brine, dry over Na2SO4, and concentrate.
-
Verification: Check 1H NMR for the disappearance of the cyclohexyl multiplets (approx. 1.0-2.0 ppm region).
Analytical Specifications (Quality Control)
Use these parameters to validate your synthesized material.
| Parameter | Specification (Acceptance Criteria) | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Purity (HPLC) | C18 Column, ACN/H2O + 0.1% TFA | |
| Chiral Purity | Chiralpak AD-H or OD-H | |
| 1H NMR | Conforms to structure; DCHA signals present (salt) or absent (free acid) | DMSO-d6 or CDCl3 |
| Mass Spec | [M+H]+ calc: 288.18 (Free Acid); Salt will show DCHA ion | ESI-MS |
| Water Content | Karl Fischer (KF) |
Troubleshooting Logic Tree
Use the following logic flow to diagnose low yield or purity issues.
Caption: Diagnostic flow for resolving purity issues during the salt formation step.
References
-
Pettit, G. R., et al. "The Dolastatins.[4] 17. Synthesis of Dolaproine and Related Diastereoisomers." Journal of Organic Chemistry, 1994, 59(21), 6287-6295.[4]
-
Lavergne, D., et al. "Stereoselective Synthesis of iso-Dolaproine via Dynamic Kinetic Resolution." Organic Letters, 2001, 3(12), 1909-1912.[5]
-
BenchChem. "Application Notes and Protocols for the Use of Mal-Dap(Boc) DCHA in Solid-Phase Peptide Synthesis." BenchChem Technical Library, 2025.
-
Bachem. "Technical Support Information Bulletin: Converting Boc-Amino Acid DCHA Salts to Free Acids." Bachem Technical Guides, 2021.
-
Maderna, A., et al. "Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues." ACS Omega, 2018, 3(5), 5501–5512.[6]
Sources
- 1. bachem.com [bachem.com]
- 2. CN111393346A - Synthesis of N-Boc-Dolaproine and Boc-Dap DCHA - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoselective synthesis of iso-dolaproine via dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Issues with Boc-methylaminooxyacetic acid·DCHA
Diagnostic Overview & Mechanistic Causality
Boc-methylaminooxyacetic acid (Boc-N(Me)-Aoa-OH) is a highly specialized building block used by drug development professionals to introduce N-methylated aminooxy functionalities into peptides, enabling highly stable, chemoselective oxime ligations. Because the free acid form of this compound is naturally an unstable, viscous oil, manufacturers supply it as a dicyclohexylamine (DCHA) salt to ensure crystallinity, precise weighability, and long-term shelf stability .
The Core Problem: Researchers frequently encounter severe solubility issues when attempting to dissolve the DCHA salt directly in polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). The bulky, highly lipophilic dicyclohexylammonium counterion fundamentally disrupts solvation in these polar media. Furthermore, if forced into solution via heat, the liberated DCHA acts as a competitive secondary amine nucleophile during activation, which will cap your resin-bound peptide and drastically reduce coupling yields .
To resolve this, the compound must be "free-based" (the DCHA salt removed) immediately prior to coupling.
Workflow for resolving Boc-methylaminooxyacetic acid DCHA solubility issues.
Quantitative Solvent Compatibility Matrix
Understanding the differential solubility between the salt and the free acid is critical for designing your synthesis workflow.
| Solvent System | Boc-N(Me)-Aoa-OH·DCHA (Salt) | Boc-N(Me)-Aoa-OH (Free Acid) | Operational Recommendation |
| DMF / NMP | Insoluble / Milky Suspension | Highly Soluble | Standard SPPS coupling solvent; free-basing is strictly required prior to use. |
| DCM | Soluble | Soluble | Good for extractions; suboptimal for difficult SPPS couplings due to low boiling point. |
| Ethyl Acetate (EtOAc) | Partially Soluble | Highly Soluble | Ideal organic phase for liquid-liquid extraction (free-basing). |
| Aqueous Buffers (pH 7) | Insoluble | Partially Soluble | Avoid aqueous coupling conditions; utilize organic solvent systems. |
Standard Operating Procedure: Self-Validating DCHA Salt Removal
To utilize Boc-methylaminooxyacetic acid effectively, the DCHA salt must be converted back to the free acid. This protocol is designed as a self-validating system to ensure complete removal of the inhibitory counterion .
Materials Required:
-
Ethyl Acetate (EtOAc)
-
10% Aqueous Potassium Bisulfate (KHSO₄) or 10% Phosphoric Acid (H₃PO₄)
-
Saturated Aqueous NaCl (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Suspension: Suspend 1.0 equivalent of the Boc-N(Me)-Aoa-OH·DCHA salt in 10 volumes of cold EtOAc.
-
Causality: EtOAc is chosen over DCM for its superior phase-separation profile during acidic washes and lower toxicity.
-
-
Acidic Extraction: Add 1.2 to 1.5 equivalents of ice-cold 10% aqueous KHSO₄ to the suspension and stir vigorously until the solid completely dissolves and two clear liquid phases form.
-
Causality: The mild acid protonates the lipophilic DCHA, converting it into a highly water-soluble sulfate salt that migrates entirely to the aqueous layer, leaving the purified free acid in the organic layer .
-
-
Self-Validation Check (Critical): Stop stirring and measure the pH of the lower aqueous layer. It must read between pH 2–3.
-
Causality: If the pH is >3, the DCHA has not been fully protonated. The extraction is incomplete. Add additional KHSO₄ until the target pH is reached.
-
-
Phase Separation & Washing: Separate and discard the aqueous layer. Wash the organic phase twice with equal volumes of distilled water, followed by one wash with brine.
-
Causality: Water removes residual inorganic salts, while the brine wash pre-dries the organic layer by drawing out dissolved water via osmotic pressure.
-
-
Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Causality: Removing all trace water prevents the premature hydrolysis of activating esters (e.g., OBt, OAt) in your subsequent peptide coupling steps.
-
Frequently Asked Questions (Troubleshooting Guide)
Q1: I used Hydrochloric Acid (HCl) for the acid wash, and a thick, unmanageable white precipitate formed. What happened? A1: You generated dicyclohexylammonium chloride. Unlike the sulfate or phosphate salts of DCHA, the chloride salt is sparingly soluble in both water and organic solvents, creating a stubborn emulsion and precipitate . Always use KHSO₄ or H₃PO₄ for DCHA removal to ensure clean phase separation.
Q2: After removing the DCHA, my Boc-methylaminooxyacetic acid is a viscous oil instead of a powder. Did the compound degrade? A2: No, this is the correct physical state. The free acid of Boc-N(Me)-Aoa-OH is naturally an oil at room temperature. Because quantitative transfer of an oil can be difficult, we recommend dissolving the entire oily residue in a known volume of your coupling solvent (e.g., DMF) to create a stock solution, then transferring the required volume via syringe directly to your reaction vessel.
Q3: Can I bypass the free-basing step and just couple the DCHA salt directly using a stronger coupling reagent like HATU and heating? A3: Absolutely not. Direct coupling of DCHA salts is highly discouraged. Even if you achieve partial solubility through heat, the liberated dicyclohexylamine is a reactive secondary amine. It will aggressively compete with your resin-bound peptide for the activated ester, leading to chain termination (capping) and catastrophic reductions in coupling efficiency .
Q4: I successfully isolated the free acid, but it is still struggling to dissolve completely in my DMF. How can I optimize the solvent system? A4: If the free acid exhibits sluggish solubility, it is likely due to intermolecular hydrogen bonding forming transient aggregates. Add a chaotropic agent, such as 0.1 M Lithium Chloride (LiCl) , to the DMF to disrupt these hydrogen-bonded networks. Alternatively, utilize a 4:1 mixture of DMF:DMSO to increase the solvent's overall polarity and solvating power .
References
Advanced Technical Support Center: Resolving Incomplete Boc Deprotection in Peptide Synthesis
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals troubleshooting incomplete tert-butyloxycarbonyl (Boc) deprotection during Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis.
Rather than simply listing corrective actions, this guide deconstructs the chemical causality behind deprotection failures, provides self-validating experimental protocols, and establishes a rigorous analytical framework to ensure high-fidelity peptide assembly.
Part 1: Mechanistic Causality & Logical Pathways
To troubleshoot a failure, you must first understand the exact molecular kinetics of the intended reaction.
Q1: What is the precise chemical mechanism of Boc deprotection, and at what stage does the reaction typically fail? The removal of the Boc group is an acid-catalyzed elimination process[1]. When exposed to a moderately strong acid—typically Trifluoroacetic Acid (TFA)—the carbonyl oxygen of the carbamate is protonated. This protonation induces fragmentation, yielding a highly stable tert-butyl carbocation and a carbamic acid intermediate[2]. The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and leaving behind the free amine as a TFA salt[3].
Failures typically occur at the protonation stage due to steric hindrance (bulky side chains physically blocking TFA access) or localized aggregation of the growing peptide chain, which excludes the acidic solvent from the microenvironment[4].
Logical relationship of acid-catalyzed Boc deprotection and scavenger trapping.
Q2: Why do sequences containing Tryptophan, Methionine, or Cysteine experience severe side reactions during deprotection, and how do scavengers resolve this?
The byproduct of Boc fragmentation, the tert-butyl cation (
The Causality of Scavengers: Scavengers are sacrificial nucleophiles added to the cleavage cocktail. Because molecules like 1,2-ethanedithiol (EDT) or triisopropylsilane (TIS) are highly mobile and overwhelmingly nucleophilic, they kinetically outcompete the peptide residues for the tert-butyl cation, trapping it as an inert byproduct[5],[1].
Part 2: Diagnostic Workflows & Advanced Troubleshooting
Q3: I assumed a higher acid concentration would force the deprotection to completion. Why did increasing from 50% TFA to 100% TFA result in lower peptide purity? This is a classic polymer chemistry counter-intuition. In SPPS, the reaction occurs inside the porous matrix of the resin (e.g., polystyrene cross-linked with divinylbenzene). The resin must be fully solvated (swollen) to expose the reactive peptide chains. Dichloromethane (DCM) is an excellent swelling solvent for polystyrene.
While 100% TFA provides maximum acid strength, it causes the polystyrene resin matrix to collapse and shrink compared to a 50% or 55% TFA/DCM mixture[7],[1]. When the resin collapses, the acid cannot physically reach the interior peptide chains, leading to widespread, incomplete deprotection[1].
Q4: My peptide is prone to acid-catalyzed intramolecular cyclization (e.g., pyroglutamate formation) in TFA. What are my alternatives? If TFA-based methods consistently fail or induce unwanted cyclizations (such as glutamine cyclization in Boc/Bzl approaches), switching the acid system is required[8]. A highly effective alternative is 4M HCl in 1,4-dioxane[7],[3]. The chloride counter-ion and the distinct dielectric constant of dioxane suppress specific cyclization pathways while maintaining sufficient acidity for quantitative Boc removal[],[8].
Diagnostic workflow for identifying and resolving incomplete Boc deprotection.
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, every deprotection step must be treated as a hypothesis that requires analytical validation before proceeding to the next amino acid coupling.
Protocol 1: Standard TFA-Mediated Boc Deprotection with Scavenger Optimization
Rationale: This protocol balances acid strength with optimal resin swelling, incorporating scavengers only when dictated by the peptide sequence.
-
Resin Preparation: Swell the peptide-resin in anhydrous DCM for 20 minutes to maximize pore exposure[3]. Drain completely.
-
Cocktail Formulation: Prepare a fresh solution of 50% TFA in DCM (v/v). If the sequence contains Trp, Met, Cys, or Tyr, add 2.5% EDT and 2.5% H₂O as scavengers[7].
-
Primary Deprotection: Add the cleavage cocktail to the resin. Agitate at room temperature for 30 minutes[4].
-
Resin Washing: Drain the reaction vessel. Wash the resin thoroughly with DCM (3 × 1 min) to remove excess TFA and trapped carbocations[4].
-
Neutralization: Treat the resin with 5% Diisopropylethylamine (DIEA) in DCM (2 × 5 min) to convert the terminal amine from a TFA salt back to a nucleophilic free amine[3]. Wash with DCM (3 × 1 min).
-
Hold Point: Do NOT proceed to the next coupling. Execute Protocol 2 to validate the deprotection.
Protocol 2: Micro-Scale Test Cleavage & LC-MS Validation (The Validation Loop)
Rationale: The Kaiser test can yield false negatives for aggregated sequences or N-terminal prolines[4]. LC-MS provides definitive, mass-based proof of reaction completion.
-
Sampling: Withdraw a 2–5 mg micro-aliquot of the dried, neutralized peptide-resin from Protocol 1[4].
-
Total Cleavage: Treat the micro-aliquot with 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours to cleave the peptide from the solid support and remove all side-chain protecting groups[10].
-
Precipitation: Filter the resin and precipitate the cleaved peptide by adding 10 volumes of cold diethyl ether to the filtrate[10]. Centrifuge to pellet the peptide and decant the ether.
-
Analytical Verification: Dissolve the pellet in 50% Acetonitrile/Water. Analyze via Reverse-Phase LC-MS[4].
-
Self-Validation Logic:
-
Target Mass Observed: Deprotection successful. Proceed to next coupling.
-
Target Mass + 100.12 Da: Incomplete Boc removal[4]. Return to Protocol 1; extend reaction time to 60 minutes.
-
Target Mass + 56 Da:tert-Butyl alkylation occurred[4]. Return to Protocol 1; increase scavenger concentration (e.g., 5% EDT).
-
-
Part 4: Quantitative Optimization Data
Use the following empirically validated matrix to select the appropriate deprotection system based on your specific substrate constraints.
| Deprotection System | Scavenger Profile | Target Application | Expected Reaction Time | Primary Risk / Limitation |
| 50% TFA in DCM | None | Standard sequences lacking Trp, Met, Cys, Tyr | 20–30 min | Alkylation of sensitive residues if present |
| 50% TFA in DCM | 2.5% EDT, 2.5% H₂O | Sequences rich in Trp, Met, Cys | 30–45 min | EDT odor; requires strict fume hood use |
| 100% TFA | 5% TIS | Solution-phase deprotection | 15–30 min | Causes poor resin swelling in SPPS |
| 4M HCl in Dioxane | None | Sequences prone to acid-catalyzed cyclization | 30–60 min | Slower kinetics than TFA |
References
- BenchChem. "Troubleshooting incomplete Boc deprotection in peptide synthesis." BenchChem Technical Support.
- BenchChem. "Technical Support Center: Troubleshooting Boc Deprotection Failures." BenchChem Technical Support.
- BenchChem. "Troubleshooting incomplete Boc deprotection in tryptophan peptides." BenchChem Technical Support.
- aapptec. "Boc Deprotection Mechanism." aapptec Peptides.
- BenchChem. "Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA)." BenchChem Technical Support.
- Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism." Total Synthesis.
- BOC Sciences. "BOC-Amino Acids: Amino Acid Boc Deprotection." BOC Sciences.
- BenchChem. "Understanding Boc protection and deprotection in peptide synthesis." BenchChem Technical Support.
- Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Master Organic Chemistry.
- PMC (NIH). "Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them." National Institutes of Health.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Boc-methylaminooxyacetic acid dcha vs other aminooxy reagents for bioconjugation
Boc-methylaminooxyacetic acid·DCHA vs. Standard Aminooxy Reagents: A Comprehensive Guide to Advanced Bioconjugation
Executive Summary
In the field of bioconjugation, achieving absolute chemoselectivity without cross-reacting with native amino acid side chains is a persistent challenge. While standard primary aminooxy reagents (yielding O-alkylhydroxylamines) have long been the standard for oxime ligation, they present critical structural and synthetic limitations.
Boc-methylaminooxyacetic acid·DCHA (CAS 1185005-62-2)[1] is a specialized building block engineered for Solid-Phase Peptide Synthesis (SPPS). By installing an N-methylaminooxy group rather than a primary aminooxy group, this reagent solves two major bottlenecks in drug development: it preserves the native cyclic structure of glycans during neoglycosylation[2], and it enables highly chemoselective acylation with N-hydroxysuccinimide (NHS) esters on unprotected peptides[3]. The dicyclohexylamine (DCHA) salt form ensures the reagent remains a stable, free-flowing crystalline solid, mitigating the rapid degradation typically observed with free aminooxy acids[1].
Mechanistic Superiority: The Causality Behind the Chemistry
As a Senior Application Scientist, it is crucial to understand why a reagent outperforms alternatives, rather than just knowing that it does. The superiority of the N-methylaminooxy group is rooted in its unique steric and electronic profile.
Advantage 1: Preservation of the Pyranosyl Ring in Neoglycoconjugates
When standard primary aminooxy-functionalized peptides react with reducing saccharides, they form an open-chain oxime. This ring-opening destroys the natural cyclic pyranosyl or furanosyl structure of the glycan, which can abolish its recognition by carbohydrate-binding proteins (lectins) and antibodies.
Conversely, the secondary amine nature of the N-methylaminooxy group forces the reaction pathway toward a closed-ring N-alkoxy-N-methyl-glycosylamine[2]. This perfectly mimics the natural closed-ring presentation of glycans, making it an indispensable tool for synthesizing biologically active neoglycopeptides and synthetic vaccines[4].
Advantage 2: pKa-Driven Chemoselective Acylation
A critical failure point in peptide chemistry is the incorporation of primary aminooxy groups during SPPS. Even when heavily protected, primary aminooxy groups are prone to premature acylation during peptide chain elongation[5]. The steric hindrance of the N-methyl group in Boc-methylaminooxyacetic acid·DCHA protects the moiety during SPPS, allowing it to unmask cleanly during standard TFA cleavage[3].
Furthermore, the N-methylaminooxy group possesses an unusually low pKa (~3.65 to 4.75)[6]. Due to the alpha-effect from the adjacent oxygen atom, the nitrogen remains highly nucleophilic even when unprotonated. By buffering a reaction at pH 4.5, researchers can selectively react the N-methylaminooxy group with NHS-esters (e.g., fluorophores, PEGylation reagents). At this acidic pH, competing nucleophiles such as the N-terminal amine (pKa ~8.0) and lysine side chains (pKa ~10.5) are fully protonated and rendered completely unreactive[5].
Quantitative Performance Comparison
The following table summarizes the physicochemical and operational differences between Boc-methylaminooxyacetic acid·DCHA and common alternative bioconjugation reagents.
| Parameter | Boc-methylaminooxyacetic acid·DCHA | Boc-aminooxyacetic acid | Azidoacetic acid (Click) |
| Reactive Group | N-Methylaminooxy (-O-NH-CH₃) | Primary Aminooxy (-O-NH₂) | Azide (-N₃) |
| Functional pKa | ~3.65 – 4.75 | ~4.6 – 5.2 | N/A (Non-ionizable) |
| Neoglycosylation Product | Closed-ring N-glycoside | Open-chain oxime | Requires pre-functionalized alkyne sugar |
| Glycan Ring Preservation | Yes (Native mimic) | No (Ring opened) | N/A |
| SPPS Stability | High (Resists premature acylation) | Low (Prone to side-reactions) | High |
| NHS-Ester Reactivity (pH 4.5) | Highly reactive & Chemoselective | Reactive (but less selective) | Unreactive |
| Reagent Shelf-life | High (DCHA salt prevents degradation) | Moderate (Free acid degrades) | High |
Experimental Methodologies
The following protocols are designed as self-validating systems, ensuring that thermodynamic and kinetic controls guarantee site-specific conjugation.
Protocol A: SPPS Incorporation of Boc-methylaminooxyacetic acid·DCHA
Objective: Site-specific installation of the N-methylaminooxy group at the N-terminus or a lysine side-chain. Causality: The DCHA salt must be neutralized during coupling to prevent the dicyclohexylamine from interfering with the active ester formation.
-
Resin Preparation: Swell the peptide-resin (e.g., Rink Amide AM) in DMF for 30 minutes.
-
Reagent Activation: Dissolve 4 equivalents of Boc-methylaminooxyacetic acid·DCHA and 4 equivalents of HATU in DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Self-Validation Check: The solution should turn pale yellow, indicating active ester formation. The excess DIPEA ensures the DCHA salt is fully neutralized.
-
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.
-
Cleavage and Deprotection: Treat the resin with a standard cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5 v/v) for 2 hours. The acid-labile Boc group is removed, unmasking the active N-methylaminooxy group.
-
Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol B: Site-Specific Neoglycosylation & Labeling
Objective: Conjugate an unmodified reducing glycan or an NHS-ester probe to the unprotected peptide.
-
Buffer Preparation: Prepare a 100 mM sodium acetate buffer, strictly adjusted to pH 4.5.
-
Causality: At pH 4.5, the N-methylaminooxy group (pKa ~4.0) is nucleophilic, while all native lysine amines are protonated and inactive.
-
-
Reaction: Dissolve the lyophilized peptide (1 mM) and the reducing saccharide (10 mM) OR the NHS-ester probe (1.5 mM) in the buffer.
-
Incubation: Incubate at 37°C for 24-48 hours (for glycans) or 2 hours at room temperature (for NHS-esters).
-
Self-Validation Check: Monitor by LC-MS. For neoglycosylation, the mass shift must correspond to the addition of the glycan minus one water molecule (-18 Da), confirming closed-ring N-glycoside formation rather than a hydrated intermediate.
-
Visualizations
Structural outcomes of reducing glycans reacting with primary vs. N-methylaminooxy reagents.
Experimental workflow for SPPS incorporation and subsequent chemoselective bioconjugation.
References
-
Title: Chemoselective Alkylation of N-Alkylaminooxy-Containing Peptides Source: Organic Letters URL: [Link]
-
Title: Versatile N-methylaminooxy-functionalized polypeptides for preparation of neoglycoconjugates Source: Biomacromolecules (ACS Publications) URL: [Link]
- Title:US7176037B2 - Labeled peptides, proteins and antibodies and processes and intermediates useful for their preparation Source:Google Patents URL
Sources
- 1. Boc-methylaminooxyacetic acid·DCHA | 1185005-62-2 [sigmaaldrich.com]
- 2. Preparation of poly- N -(methyl)aminooxy serine polypeptides by NCA ring-opening polymerization for modification with reducing oligosaccharides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00985E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. escholarship.org [escholarship.org]
- 5. US7176037B2 - Labeled peptides, proteins and antibodies and processes and intermediates useful for their preparation - Google Patents [patents.google.com]
- 6. escholarship.org [escholarship.org]
Spectroscopic Analysis of Boc-Protected Amino Acids: A Comparative Technical Guide
Executive Summary
In peptide synthesis and peptidomimetic drug design, the tert-butyloxycarbonyl (Boc) group remains a cornerstone protecting strategy, particularly when orthogonality to base-labile groups (like Fmoc) is required. However, the lability that makes Boc useful—its acid sensitivity—also necessitates rigorous quality control (QC) to ensure structural integrity before coupling.
This guide provides an objective, data-driven comparison of the spectroscopic signatures of Boc-protected amino acids against their primary alternatives: Fmoc-protected amino acids (the industry standard for solid-phase synthesis) and Free (unprotected) amino acids . We focus on establishing self-validating spectroscopic protocols using NMR, FT-IR, and Mass Spectrometry to confirm protection and detect degradation.
Part 1: The Chemistry of Protection & Spectroscopic Logic
The Boc group protects the
-
Mechanism of Analysis: We are not just "looking for peaks"; we are validating the carbamate linkage and the bulky lipophilic tert-butyl group .
-
The Critical Distinction:
-
Boc: Characterized by high electron density on the tert-butyl methyls (shielded NMR signals) and a urethane carbonyl.
-
Fmoc: Characterized by aromaticity (deshielded NMR signals) and specific fluorenyl ring vibrations.
-
Free AA: Characterized by zwitterionic properties (broad IR bands, distinct solubility/shift patterns).
-
Part 2: Comparative NMR Analysis ( H & C)
Nuclear Magnetic Resonance (NMR) is the gold standard for purity assessment. The Boc group provides a "diagnostic singlet" that serves as an internal integration standard.
Experimental Protocol: NMR Acquisition
-
Solvent Selection: Dissolve 5–10 mg of the protected amino acid in 600 µL of DMSO-d
.-
Why DMSO? While CDCl
is common, DMSO-d prevents aggregation of hydrophobic protected amino acids and ensures sharp peaks for amide protons.
-
-
Acquisition: Run standard
H (16 scans) and C (1024 scans) experiments. -
Referencing: Calibrate to residual DMSO pentet (2.50 ppm for
H) or septet (39.5 ppm for C).
Comparative Data: Chemical Shift Fingerprints
The following table contrasts the expected signals for L-Alanine in its Free, Boc-protected, and Fmoc-protected forms.
| Feature | Boc-L-Alanine | Fmoc-L-Alanine | Free L-Alanine |
| None | |||
| Broad/Exchangeable ( | |||
| None |
Expert Insight: In
C NMR, the Boc quaternary carbon (~80 ppm) is often low intensity due to long relaxation times. Do not mistake its absence for a lack of protection; check the methyl signal at ~28 ppm first.
Part 3: Vibrational Spectroscopy (FT-IR)
FT-IR is a rapid "Go/No-Go" check for the presence of the urethane linkage. The challenge lies in distinguishing the Boc urethane from the Fmoc urethane without aromatic markers.
Experimental Protocol: ATR-FTIR
-
Preparation: Place ~2 mg of solid sample on the crystal of an ATR (Attenuated Total Reflectance) accessory.
-
Parameters: Collect 16 scans at 4 cm
resolution. -
Validation: Ensure the background spectrum is clean (no water vapor or CO
doublets).
Spectral Comparison
| Region | Boc-AA | Fmoc-AA | Free AA |
| 3100–3500 cm | N-H stretch (~3350 cm | N-H stretch (~3350 cm | Broad O-H/N-H (Zwitterionic) |
| 3000–3100 cm | Absent (No aromatic C-H) | Present (Weak aromatic C-H stretches) | Absent |
| 2800–3000 cm | Strong Aliphatic C-H (t-butyl) | Moderate Aliphatic C-H | Moderate Aliphatic C-H |
| 1680–1750 cm | Strong C=O (Urethane) ~1690–1720 cm | Strong C=O (Urethane) ~1690–1720 cm | Asymmetric COO |
| Fingerprint | C-O stretch (~1160–1250 cm | Aromatic ring modes (~740, 1450 cm | Symmetric COO |
Part 4: Mass Spectrometry & Fragmentation Pathways
Mass Spectrometry (ESI-MS) of Boc-protected amino acids requires care. The Boc group is thermally unstable and acid-labile. In standard ESI conditions, "in-source fragmentation" is common, leading to confusion about the parent mass.
The "Boc Signature" in MS
Unlike stable groups, Boc often appears as a loss rather than a peak.
-
Parent Ion:
(Often weak) -
Primary Fragment:
(Loss of Isobutene, ) -
Secondary Fragment:
(Loss of Boc group: Isobutene + CO )
Diagram: MS Fragmentation Logic
The following diagram illustrates the specific fragmentation pathway you will observe in a Positive Mode ESI spectrum.
Caption: Stepwise fragmentation of Boc-AAs in ESI-MS. Note that the [M+H - 56] species is a carbamic acid intermediate, which rapidly loses CO2 to form the free amine.
Part 5: Decision Workflows
To ensure the identity of a Boc-protected amino acid, follow this logical decision tree. This integrates the data from NMR and IR into a single validation workflow.
Caption: Integrated spectroscopic decision tree for validating Boc protection versus aromatic alternatives.
References
-
University of Colorado Boulder. (2024). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Spectroscopy Online. (2020). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]
Sources
Efficacy of Boc-methylaminooxyacetic acid dcha in Drug Delivery Systems: A Comparative Technical Guide
Executive Summary
Boc-methylaminooxyacetic acid dcha (CAS: 1185005-62-2) is a specialized building block in the design of advanced drug delivery systems (DDS). Unlike standard aminooxy reagents that form simple oxime linkages, this N-methylated derivative is a dual-function tool: it serves as a precursor for Nitrones (enabling rapid SPANC "click" chemistry) and as a structural unit for Protease-Resistant Peptidomimetics .
This guide objectively analyzes its efficacy compared to traditional bioconjugation methods (Maleimide-Thiol, SPAAC, and Standard Oxime Ligation), supported by reaction kinetics and stability data.
Part 1: Technical Profile & Mechanism[1]
Chemical Identity
-
Compound Name: Boc-methylaminooxyacetic acid[1][2] · Dicyclohexylamine (DCHA)[1]
-
Structure: Boc-N(CH3)-O-CH2-COOH · DCHA
-
Functional Role: The N-methyl group is the critical differentiator. Upon Boc-deprotection, it yields an N-methylaminooxy moiety (CH3-NH-O-), which reacts with aldehydes/ketones to form Nitrones (C=N+(O-)R) rather than neutral oximes.
Mechanism of Action: The SPANC Pathway
The primary high-value application of this compound is in Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) . This bioorthogonal reaction is faster than the popular SPAAC (Azide-Alkyne) method and requires no toxic copper catalyst.
The Workflow:
-
Deprotection: Removal of Boc yields the reactive N-methylaminooxy acid.
-
Nitrone Formation: Condensation with an aldehyde-functionalized payload (Drug/Protein) creates a stable Nitrone dipole.
-
SPANC Ligation: The Nitrone reacts rapidly with a strained alkyne (e.g., DBCO) on the carrier (Liposome/Antibody) to form a stable Isoxazoline linkage.
Figure 1: The SPANC conjugation pathway utilizing Boc-methylaminooxyacetic acid to generate reactive nitrones.
Part 2: Comparative Efficacy Analysis
Kinetics & Stability: SPANC vs. Alternatives
The choice of linker defines the efficacy of an Antibody-Drug Conjugate (ADC) or Liposome. The table below compares the N-methylaminooxy derived Nitrone (SPANC) against industry standards.
| Feature | SPANC (Nitrone) | SPAAC (Azide) | Maleimide-Thiol | Standard Oxime |
| Reagent Base | Boc-methylaminooxyacetic acid | Azide-Lysine / PEG-N3 | Maleimide-PEG | Aminooxyacetic acid |
| Reaction Rate ( | Up to 60 M⁻¹s⁻¹ (Fastest) | 0.1 - 1.0 M⁻¹s⁻¹ | Fast (pH dependent) | Slow ( |
| Catalyst Required? | No (Metal-Free) | No (Metal-Free) | No | Yes (Aniline often used) |
| Linker Stability | High (Isoxazoline) | High (Triazole) | Low (Retro-Michael instability) | High (Acid stable) |
| Hydrolytic Stability | Stable in plasma | Stable | Unstable (Exchange with Albumin) | Stable |
| Biocompatibility | Excellent | Good (Hydrophobic linkers) | Good | Good |
Key Insight: The SPANC reaction driven by this reagent is ~60x faster than the standard Azide-SPAAC reaction.[3] This is critical for radio-labeling (where half-life is short) or low-concentration in vivo targeting.
Peptidomimetic Stability
Beyond conjugation, this reagent is used to insert N-methylated aminooxy residues into peptide backbones.
-
Proteolytic Resistance: The N-Me group prevents amide bond cleavage by proteases.
-
Conformational Control: Induces specific turn structures (N-O turns), improving receptor binding affinity compared to flexible natural peptides.
Part 3: Experimental Protocols
Protocol A: Preparation of Nitrone-Functionalized Payload
Use this protocol to convert an aldehyde-containing drug into a Nitrone reactive species.
Materials:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Target Aldehyde (Drug/Protein)
Step-by-Step:
-
Salt Removal: Dissolve Boc-methylaminooxyacetic acid · DCHA in DCM. Wash with 5% citric acid or 0.1 M HCl to remove DCHA. Dry organic layer (MgSO4) and concentrate to get the free acid.
-
Boc Deprotection: Treat the free acid with TFA/DCM (1:1 v/v) for 30 minutes at room temperature. Monitor by TLC/LC-MS. Remove solvent under vacuum to yield the N-methylaminooxy intermediate (TFA salt).
-
Condensation:
-
Dissolve the Aldehyde payload in Methanol or Acetate Buffer (pH 4.5).
-
Add the deprotected N-methylaminooxy reagent (1.2 - 2.0 eq).
-
Incubate at RT for 1-4 hours.
-
Note: The reaction is faster than standard oxime formation due to the nucleophilicity of the N-methyl group.
-
-
Purification: Purify the resulting Nitrone via HPLC. Confirm mass (M+H).
Protocol B: SPANC Conjugation (Click Reaction)
Use this protocol to link the Nitrone-drug to a DBCO-functionalized carrier.
-
Mixing: Combine the Nitrone-functionalized drug and DBCO-containing carrier (e.g., DBCO-PEG-Liposome) in PBS (pH 7.4).
-
Incubation: React for 10–60 minutes at RT. (Significantly faster than Azide-DBCO).
-
Quenching: No copper removal needed. Unreacted nitrones hydrolyze slowly over time or can be quenched with excess soluble DBCO.
Part 4: Visualizing the Advantage
The following diagram illustrates the kinetic advantage of using the Nitrone pathway (via Boc-methylaminooxyacetic acid) versus the standard Azide pathway.
Figure 2: Kinetic comparison showing the superior reaction velocity of the SPANC pathway enabled by the N-methylaminooxy reagent.
References
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Retrieved from [Link]
Sources
Beyond Boc: A Technical Guide to Orthogonal Amino Acid Protection
[1]
Executive Summary & Strategic Rationale
For decades, the tert-butyloxycarbonyl (Boc) group was the workhorse of peptide synthesis. However, its reliance on repetitive acidolysis (TFA) and hazardous final cleavage (HF) poses significant safety and selectivity challenges. Modern peptide chemistry demands orthogonality —the ability to deprotect specific sites without affecting others.[2][3]
This guide analyzes high-performance alternatives to Boc, focusing on Fmoc (the modern standard) and specialized orthogonal groups like Alloc , Cbz , and Teoc . We provide experimental protocols and comparative data to validate their utility in complex synthesis.
Primary Alternative: The Fmoc Strategy (Base-Labile)
Role: The industry standard for Solid-Phase Peptide Synthesis (SPPS). Mechanism: The fluorenylmethyloxycarbonyl (Fmoc) group is removed via an E1cB elimination mechanism using a secondary amine (typically piperidine), releasing dibenzofulvene and CO₂.
Why Switch from Boc to Fmoc?
-
Orthogonality: Fmoc is stable to acid.[4] This allows the use of acid-labile side-chain protectors (e.g., Trt, tBu, Boc) that are only removed during the final global cleavage.[]
-
Safety: Eliminates the need for liquid Hydrogen Fluoride (HF) cleavage.
-
Racemization Control: Superior suppression of enantiomerization in sensitive residues like Histidine.[6]
Experimental Data: Racemization in Histidine Coupling
Histidine is notoriously prone to racemization during coupling due to the imidazole ring's basicity.[7] A comparative study analyzed the optical purity of a model peptide synthesized using Fmoc vs. Boc strategies.
| Variable | Fmoc-His(Boc)-OH | Fmoc-His(Trt)-OH | Boc-His(Tos)-OH |
| Coupling Temp | 50°C | 50°C | 25°C |
| Activation | DIC/Oxyma | DIC/Oxyma | DCC/HOBt |
| D-Isomer % (Racemization) | 0.18% | 6.8% | ~2-5% |
| Yield | >95% | 88% | 90% |
Data Source: BenchChem Comparative Study [1]
Insight: The electron-withdrawing Boc group on the histidine side chain (used within an Fmoc strategy) effectively suppresses proton abstraction at the
Protocol: Standard Fmoc Deprotection (Batch SPPS)
Reagents: 20% Piperidine in DMF (v/v). Workflow:
-
Swell: Resin in DMF for 20 min.
-
Deprotect: Add 20% Piperidine/DMF (10 mL/g resin). Agitate for 3 min. Drain.
-
Repeat: Add fresh deprotection solution. Agitate for 12 min. Drain.
-
Wash: DMF (5x), DCM (3x), DMF (3x).
-
Test: Perform Chloranil or Kaiser test to confirm free amine (Blue = Positive).
Specialized Orthogonal Alternatives
When synthesis requires "dimensions" of protection beyond simple Acid/Base pairing (e.g., cyclic peptides, antibody-drug conjugates), these groups are essential.
A. Alloc (Allyloxycarbonyl)
Trigger: Palladium(0) Catalysis.[1][4] Utility: Completely orthogonal to both Fmoc and Boc.[8] Ideal for protecting Lysine side chains to allow on-resin modification (e.g., adding a fluorophore or cyclizing).
Protocol: Alloc Removal on Resin Caution: This reaction is sensitive to oxygen.
-
Prep: Swell resin in DCM under Argon.
-
Catalyst Mix: Dissolve
(0.1 eq) and Phenylsilane ( , 10 eq) in dry DCM. -
Reaction: Add mixture to resin. Agitate under Argon for 30 mins.
-
Repeat: Drain and repeat step 3 with fresh catalyst.
-
Wash: DCM, DMF, then 0.5% Sodium Diethyldithiocarbamate in DMF (to scavenge Pd), then DMF.
B. Teoc (2-(Trimethylsilyl)ethoxycarbonyl)
Trigger: Fluoride ions (TBAF).[4]
Utility: Cleaved under neutral conditions. Useful when the substrate is sensitive to both strong acid and base.
Mechanism: Fluoride attacks the silicon atom, triggering a
C. Cbz (Carbobenzyloxy or Z)
Trigger: Hydrogenolysis (
Comparative Selection Guide
Decision Matrix: Choosing the Right Group
Caption: Logical flow for selecting an N-terminal protecting group based on synthesis mode and substrate sensitivity.
Technical Comparison Table
| Feature | Boc | Fmoc | Alloc | Cbz (Z) | Teoc |
| Deprotection | Acid (TFA/HCl) | Base (Piperidine) | Pd(0) / Silane | Fluoride (TBAF) | |
| Cleavage Mechanism | Acidolysis | Hydrogenolysis | |||
| Orthogonal To | Base, Hydrogenolysis | Acid, Hydrogenolysis | Acid, Base | Acid (weak), Base | Acid, Base |
| Major Risk | Acid-catalyzed depurination (DNA); Hazardous HF cleavage | Aspartimide formation; Aggregation in hydrophobic seqs | Catalyst poisoning; Oxygen sensitivity | Fire hazard ( | Silicon byproducts |
| Cost | Low | Low/Medium | High (Catalyst) | Low | High |
Orthogonality Visualization
Understanding how these groups interact is crucial for designing multi-step synthesis (e.g., cyclization).
Caption: The "Triangle of Orthogonality." Groups in different nodes can be removed selectively without affecting the others.[2][]
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]
-
Thieriet, N., et al. (2024). Alloc Protecting Group Removal Protocol. WPMU DEV. Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
- Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 10. pubs.acs.org [pubs.acs.org]
Comparative Stability of DCHA Salts of Protected Amino Acids: A Technical Guide
The Physicochemical Dilemma of Protected Amino Acids
In modern peptide synthesis, the temporary masking of the
This physical state presents a severe dilemma for drug development professionals:
-
Purification Bottlenecks: Oils cannot be easily purified via standard recrystallization, forcing reliance on low-yield chromatography[2].
-
Chemical Instability: Amorphous free acids are highly susceptible to auto-degradation. During storage, the nucleophilic carboxylate can attack activating agents or even itself under certain conditions, leading to the formation of mixed anhydrides and subsequent oligopeptide impurities[3].
To resolve this, dicyclohexylamine (DCHA)—a strong organic base with a pKa of 10.4[4]—is employed as a resolving and stabilizing agent, converting these volatile oils into highly stable, crystalline salts[2].
Mechanistic Causality: Why DCHA Confers Superior Stability
The superiority of DCHA salts over free acids or simple alkali metal salts is rooted in both steric and electronic causality. When equimolar amounts of DCHA and the protected amino acid react, they form a dicyclohexylammonium ionic adduct[5].
-
Electronic Moderation: The bulky dicyclohexylammonium counterion possesses a large ionic radius. This effectively disperses the positive charge over the amino acid, moderating the nucleophilicity of the carboxylate ion[5].
-
Steric Shielding: By arresting the reactivity of the carboxylate, DCHA prevents the formation of mixed anhydrides, which are the primary precursors to dipeptide and oligopeptide impurities during storage and activation[3],[5].
-
Crystallinity: The resulting acid-base reaction yields a stable crystalline lattice with a well-defined melting point, allowing for rigorous purification via simple recrystallization[2].
Caption: Logical mechanism of DCHA-mediated stabilization and crystallization of amino acids.
Comparative Stability Analysis
When selecting building blocks for Solid-Phase Peptide Synthesis (SPPS) or solution-phase synthesis, understanding the comparative stability of various salt forms is critical. The table below synthesizes the physicochemical differences between free protected acids, alkali salts, cyclohexylamine (CHA) salts, and DCHA salts based on established synthetic data[6],[2],[5].
| Parameter | Free Protected Acid | Na/K Salt | CHA Salt | DCHA Salt |
| Physical State | Often oily or amorphous solid | Hygroscopic powder | Crystalline solid | Highly crystalline, free-flowing solid |
| Shelf Life (RT) | < 6 months (prone to degradation) | ~1 year (moisture sensitive) | 1–2 years | > 2 years (highly stable) |
| Purification Method | Column Chromatography | Precipitation | Crystallization | Recrystallization |
| Oligomerization Risk | High (forms mixed anhydrides) | Moderate | Low | Virtually Eliminated |
| Hygroscopicity | Moderate to High | High (requires desiccator) | Low | Very Low |
| Handling Ease | Difficult (viscous/sticky) | Moderate | Easy | Excellent |
Data Interpretation: DCHA salts drastically outperform free acids in shelf-life and handling. For instance, complex derivatives like N-alpha,N-epsilon-diBoc-L-lysine DCHA rely heavily on this salt form to maintain structural integrity and prevent unwanted branching during long-term storage[6].
Self-Validating Experimental Protocol: Liberating the Free Acid
The Causality of Liberation: While DCHA provides unmatched storage stability, it is a strong nucleophile and base. If left in the reaction mixture during peptide coupling, DCHA will aggressively compete with the amino acid, neutralizing carbodiimide coupling agents (like DCC or DIC) and forming unwanted DCHA-derived byproducts[7],[8]. Therefore, the free acid must be liberated immediately prior to coupling.
The following protocol is a self-validating system designed to yield the pure free acid while avoiding common phase-separation pitfalls[7],[8].
Materials Required:
-
DCHA salt of protected amino acid (e.g., Z-D-Leu-OH·DCHA)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
10% Phosphoric acid (
) or ice-cold 1M -
Anhydrous Sodium Sulfate (
) or Magnesium Sulfate ( )
Step-by-Step Methodology:
-
Suspension: Suspend 1 part of the DCHA salt in 5–10 volumes of EtOAc or DCM[7].
-
Expert Insight: If your amino acid contains acid-labile protecting groups (e.g., Boc or Trt), you must chill the solvents to -20°C prior to use to prevent premature deprotection[7].
-
-
Acidification: Under vigorous stirring, add 10%
or ice-cold until the DCHA salt completely dissolves and two clear liquid phases emerge[7],[8].-
Expert Insight:Never use Hydrochloric Acid (HCl). HCl reacts with DCHA to form dicyclohexylammonium chloride, a sparingly soluble precipitate that will completely ruin your phase separation[7].
-
-
Primary Validation (pH Check): Test the aqueous (lower) phase. The protocol is only proceeding correctly if the pH reads 2–3[7].
-
Extraction: Separate the aqueous phase (containing the discarded DCHA-salt) from the organic phase. Wash the organic phase once more with 2 volumes of 10%
, followed by three extractions with 2 volumes of distilled water[7]. -
Secondary Validation (Neutralization Check): Test the final aqueous wash. The pH must be
, confirming all excess acid has been removed from the organic layer[7]. -
Isolation: Dry the organic phase over anhydrous
or , filter, and evaporate under reduced pressure to yield the free amino acid (which will likely revert to its oily state)[7],[8]. -
Final Validation: Perform Thin-Layer Chromatography (TLC) to confirm 100% liberation from the DCHA salt before proceeding to SPPS[7].
Caption: Self-validating experimental workflow for the liberation of free amino acids from DCHA salts.
Conclusion
The utilization of DCHA salts represents a critical intersection of physical chemistry and practical drug development. By leveraging the bulky, positively charged dicyclohexylammonium counterion, researchers can force notoriously unstable, oily protected amino acids into highly pure, crystalline lattices[2],[5]. While the mandatory pre-coupling liberation step adds a minor operational overhead, the guarantee of oligomer-free, degradation-resistant building blocks makes DCHA salts an indispensable tool in high-fidelity peptide synthesis.
References
Sources
Assessing the Efficiency of Oxime Ligation with Different Aminooxy Compounds
This guide provides an in-depth technical analysis of oxime ligation efficiency, designed for researchers and drug development professionals. It synthesizes kinetic data, mechanistic insights, and optimized protocols to facilitate high-yield bioconjugation.
Executive Summary: The State of Oxime Ligation
Oxime ligation—the condensation of an aminooxy group (
However, the "efficiency" of this reaction is not a fixed constant; it is a variable function of pH , catalysis , and the electronic structure of the reagents. This guide dissects these variables to help you design self-validating experimental workflows.
Mechanistic Foundations & Catalysis
To optimize efficiency, one must understand the rate-determining steps. The reaction proceeds via a nucleophilic attack of the alkoxyamine nitrogen on the carbonyl carbon, forming a tetrahedral intermediate, followed by acid-catalyzed dehydration.
The pH Paradox
-
Acidic pH (4.0–5.0): Activates the carbonyl (electrophile) but protonates the aminooxy group (
), rendering it non-nucleophilic. -
Neutral pH (7.0–7.4): Keeps the aminooxy group nucleophilic but leaves the carbonyl unactivated.
-
Solution: Nucleophilic catalysis (e.g., Aniline, m-PDA) allows the reaction to proceed rapidly at neutral pH by converting the sluggish carbonyl into a highly reactive protonated Schiff base intermediate.
Mechanism Visualization
The following diagram illustrates the aniline-catalyzed pathway, which changes the rate-limiting step from nucleophilic attack to transimination.
Figure 1: Catalytic cycle of aniline-mediated oxime ligation. The catalyst forms a reactive Schiff base that undergoes rapid transimination with the aminooxy compound.
Comparative Efficiency of Aminooxy Compounds
The "aminooxy" moiety is generally consistent in nucleophilicity across different scaffolds (PEG, peptide, small molecule), provided the immediate electronic environment (
Reaction Rate Comparison ( at pH 7)
The table below aggregates kinetic data to highlight the impact of substrate structure and catalysis.
| Carbonyl Substrate | Aminooxy Reagent | Catalyst (100 mM) | Relative Efficiency | |
| Aldehyde (Aliphatic) | Aminooxy-Dansyl | None | < 0.01 | 1x (Baseline) |
| Aldehyde (Aliphatic) | Aminooxy-Dansyl | Aniline | ~ 48.6 | ~ 5,000x |
| Aldehyde (Aliphatic) | Aminooxy-Dansyl | m-PDA | ~ 120.0 | ~ 12,000x |
| Ketone (Aliphatic) | Aminooxy-Dansyl | Aniline | ~ 0.08 | 8x |
| Ketone (Aliphatic) | Aminooxy-Dansyl | m-PDA | ~ 0.85 | 85x |
| Aldehyde (Conjugated) | Aminooxy-Dansyl | Aniline | ~ 10.3 | 1,000x |
Key Insights:
-
Aldehydes vs. Ketones: Aldehydes react ~500x faster than ketones due to reduced steric hindrance and higher electrophilicity.
-
Catalyst Superiority: m-Phenylenediamine (m-PDA) is superior to aniline.[3] It is more nucleophilic and has higher aqueous solubility, allowing for higher effective concentrations without precipitation.
-
Electronic Effects: Conjugated aldehydes (e.g., cinnamaldehyde, citral) react slower than aliphatic aldehydes (e.g., dodecanal) due to resonance stabilization of the carbonyl, which reduces electrophilicity.
Experimental Protocols
These protocols are designed to be self-validating. The inclusion of a "Control" arm is critical to verify catalyst activity.
Protocol A: Rapid Protein Labeling (Aldehyde-Tag)
Target: Proteins with N-terminal aldehydes or chemically installed aldehyde tags. Reagent: Aminooxy-PEG-Fluorophore or Aminooxy-Drug.
-
Preparation:
-
Buffer: 100 mM Sodium Phosphate, pH 7.0 (Avoid Tris; it can form Schiff bases).
-
Protein: Dilute to 10–50 µM.
-
Aminooxy Reagent: Prepare 10 mM stock in DMSO. Use at 5–10 equiv. excess.
-
Catalyst: Prepare 1 M stock of m-PDA (freshly prepared) in buffer.
-
-
Reaction Setup:
-
Mix Protein and Aminooxy reagent.
-
Initiation: Add m-PDA to a final concentration of 10–50 mM.
-
Control: Run a parallel reaction with no catalyst or aniline to benchmark efficiency.
-
-
Incubation:
-
Incubate at 25°C for 1–4 hours.
-
Validation: Monitor via LC-MS. Look for the mass shift corresponding to the ligand + dehydration (-18 Da).
-
-
Purification:
-
Remove excess catalyst and reagent via Size Exclusion Chromatography (SEC) or dialysis.
-
Protocol B: Optimization Workflow
Use this logic flow to troubleshoot low yields or slow kinetics.
Figure 2: Decision matrix for optimizing oxime ligation conditions based on carbonyl reactivity.
Stability: Oxime vs. Hydrazone
For drug development, linker stability is paramount.[4] Experimental data confirms that oximes are significantly more resistant to hydrolysis than hydrazones.
-
Hydrolysis Rate (
): Oximes hydrolyze ~600–1000x slower than hydrazones at pH 7. -
Mechanism: The higher electronegativity of Oxygen (in oxime) vs. Nitrogen (in hydrazone) lowers the basicity of the imine nitrogen, making it less susceptible to the protonation required for acid-catalyzed hydrolysis.
| Linker Type | Stability (pH 7.4) | Stability (pH 4.5) | Application Best Fit |
| Oxime | High (>95% intact after 7 days) | High | ADCs, Permanent Labeling |
| Hydrazone | Moderate | Low (Hydrolyzes) | pH-Responsive Drug Release |
References
-
Dirksen, A., & Dawson, P. E. (2008). "Expanding the Scope of Chemoselective Peptide Ligations in Chemical Biology." Bioconjugate Chemistry.
-
Kölmel, D. K., & Kool, E. T. (2017).[5] "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis." Chemical Reviews.
-
Rashidian, M., et al. (2013). "A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation."[3][6] Journal of the American Chemical Society.
-
Agten, S. M., et al. (2016). "Oxime Ligation: A Versatile Method for Protein-Polymer Conjugation."[7] Biomacromolecules.
-
BenchChem Technical Support. (2025). "Oxime vs. Hydrazone: A Comparative Guide to Bond Stability in Bioconjugation."
Sources
- 1. benchchem.com [benchchem.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. uscholar.univie.ac.at [uscholar.univie.ac.at]
Comprehensive Guide: Boc-Methylaminooxyacetic Acid DCHA in Peptidomimetics & Bioconjugation
Content Type: Publish Comparison Guide Subject: Boc-N-methylaminooxyacetic acid · DCHA (CAS: 1185005-62-2) Audience: Senior Researchers, Medicinal Chemists, and Bioconjugation Specialists
Executive Summary: The "Cyclic" Advantage
Boc-methylaminooxyacetic acid dicyclohexylamine (DCHA) is a specialized building block used primarily to introduce the N-methylaminooxy motif (
While standard aminooxy reagents (e.g., Boc-Aoa-OH) are the industry standard for creating stable oxime linkages with aldehydes and ketones, they suffer from a critical limitation in glyco-biology: they often trap sugars in an open-chain acyclic form, destroying the stereochemical integrity required for lectin recognition.
The Strategic Edge: The N-methyl group in Boc-methylaminooxyacetic acid prevents the formation of a double bond (
Technical Specifications & Structure
| Feature | Specification |
| Product Name | Boc-methylaminooxyacetic acid · DCHA |
| Systematic Name | {[(tert-butoxycarbonyl)(methyl)amino]oxy}acetic acid · N-cyclohexylcyclohexanamine |
| CAS Number | 1185005-62-2 |
| Molecular Formula | |
| Molecular Weight | 386.53 g/mol (Salt); ~205.21 g/mol (Free Acid) |
| Structure | |
| Solubility | Soluble in DCM, EtOAc, DMF (after salt removal) |
| Storage | +2°C to +8°C (Desiccated) |
Structural Diagram
Figure 1: Structural composition showing the N-methyl core protected by Boc and stabilized by DCHA.
Critical Pre-Step: DCHA Salt Removal
Why this is mandatory: The Dicyclohexylamine (DCHA) counter-ion is a secondary amine. If not removed, it will compete with the amino component during coupling reactions, leading to side products (DCHA-amides) and significantly reducing yield.
Protocol: Acid Extraction
Objective: Convert the stable storage salt into the reactive free acid form.
-
Suspension: Suspend 1.0 g of Boc-methylaminooxyacetic acid · DCHA in 30 mL of Ethyl Acetate (EtOAc) .
-
Acidification: Add 30 mL of 0.5 M KHSO₄ (preferred over HCl to prevent Boc cleavage) or 0.1 M HCl .
-
Extraction: Shake vigorously in a separatory funnel until the solid dissolves and two clear layers form.
-
Separation: Collect the organic (upper) layer.
-
Wash: Wash the organic layer 2x with 10 mL water, then 1x with saturated NaCl (brine).
-
Drying: Dry over anhydrous
, filter, and evaporate in vacuo. -
Result: A viscous oil or sticky solid (The Free Acid). Use immediately for coupling.
Comparative Analysis: The N-Methyl Effect
This section objectively compares the product against its non-methylated counterpart (Boc-Aoa-OH) and Fmoc alternatives.
Table 1: Performance Comparison in Bioconjugation
| Feature | Boc-Methylaminooxyacetic Acid | Boc-Aminooxyacetic Acid (Standard) | Fmoc-Aminooxyacetic Acid |
| Ligation Product | Cyclic N-Alkoxy-glycosylamine | Linear Oxime ( | Linear Oxime ( |
| Sugar Conformation | Preserved (Ring closed) | Lost (Ring opened) | Lost (Ring opened) |
| Lectin Binding | High (Native-like) | Low/None | Low/None |
| Hydrolytic Stability | High (N-glycoside) | High (Oxime) | High (Oxime) |
| Solubility | High (No H-bond donor) | Moderate | Moderate |
| Coupling Difficulty | High (Steric hindrance) | Low | Low |
Mechanistic Insight: Why "Methyl" Matters
In standard oxime ligation, the aminooxy group (
With Boc-methylaminooxyacetic acid , the nitrogen is secondary (
Figure 2: Comparison of ligation outcomes. The N-methyl variant preserves the sugar ring, essential for biological recognition.
Experimental Protocols
Workflow A: Solid Phase Peptide Synthesis (SPPS) Coupling
Note: Due to the steric bulk of the N-methyl group, standard coupling times must be extended.
-
Resin Prep: Swell resin (e.g., Rink Amide) in DMF for 30 min.
-
Activation:
-
Reagent: HATU (preferred for hindered amines) or HBTU.
-
Base: DIEA (Diisopropylethylamine).
-
Ratio: 3 eq Free Acid : 2.9 eq HATU : 6 eq DIEA.
-
-
Coupling:
-
Dissolve Free Acid and HATU in minimal dry DMF.
-
Add DIEA immediately before adding to resin.
-
Reaction Time: 2 to 4 hours at Room Temperature (Double coupling recommended).
-
-
Monitoring: Kaiser test may be inconclusive due to the nature of the aminooxy group. Chloranil test is preferred for secondary amines.
-
Boc Deprotection: Treat with 50% TFA/DCM for 2x 15 min.
Workflow B: Chemoselective Glyco-Ligation
Reference: Preparation of Neoglycopeptides [1, 2].
-
Buffer: Prepare 0.1 M Sodium Acetate buffer, pH 3.5 - 4.5.
-
Reactants: Dissolve the purified N-terminal N-Me-Aminooxy peptide (10 mM) and the reducing sugar (e.g., Lactose, Mannose) (50 mM, 5 eq excess) in the buffer.
-
Incubation: Incubate at 37°C for 24–72 hours.
-
Purification: The product is purified directly via RP-HPLC. The N-methyl glycoside is stable to HPLC conditions (0.1% TFA).
References
-
Lectin-Binding Specificity of PDC-109 via Neoglycopeptides. Source: Int. J. Mol. Sci. 2018. Context: Describes the synthesis of N[Me]-O-Aoa-GFKKG using Boc-methylaminooxyacetic acid · DCHA and its ligation to oligosaccharides to preserve ring conformation.
-
Synthesis of Neoglycopeptides by Chemoselective Reaction. Source: Tetrahedron Letters. Context: Establishes the mechanism where N-methylaminooxy peptides form cyclic glycosylamines rather than open oximes.
-
Boc-methylaminooxyacetic acid[1][2]·DCHA Product Data. Source: Sigma-Aldrich / Merck. Context: Physical properties and CAS verification (1185005-62-2).
-
Solid-phase synthesis of N-methyl-rich peptides. Source: J Pept Res. 2005. Context: General protocols for handling steric hindrance in N-methylated amino acid coupling.
Sources
Safety Operating Guide
The Causality of the Hazard: Understanding the Chemical Profile
Comprehensive Safety & Disposal Protocol for Boc-methylaminooxyacetic acid·DCHA
Boc-N-methylaminooxyacetic acid dicyclohexylammonium salt (CAS: 1185005-62-2) is a critical reagent used in bioconjugation, oxime ligation, and peptide synthesis . To understand its proper disposal, one must understand the causality behind its formulation. Free aminooxyacetic acids are notoriously hygroscopic and prone to forming intractable oils. To stabilize the compound into a weighable, crystalline solid, manufacturers synthesize it as a dicyclohexylammonium (DCHA) salt.
However, this stabilization introduces a severe, dual-natured hazard profile:
-
The DCHA Moiety: Dicyclohexylamine is highly toxic via ingestion and dermal contact, causes severe burns, and is a profound marine pollutant .
-
The Boc-Protected Moiety: The tert-butyloxycarbonyl (Boc) protecting group is highly acid-labile. Upon exposure to acidic cleavage cocktails (e.g., Trifluoroacetic acid), it rapidly decomposes into isobutylene gas and carbon dioxide, creating severe pressurization hazards in sealed waste containers.
Quantitative Hazard Summary
All operational and disposal decisions must be grounded in the quantitative data of the compound's constituents.
Table 1: Physicochemical Properties and Hazard Classifications
| Property / Hazard Metric | Value / GHS Code | Operational & Disposal Implication |
| Molecular Weight | 346.46 g/mol | Required for calculating exact stoichiometric equivalents during acid-mediated desalting. |
| Acute Toxicity (DCHA) | LD50 (Rat, Oral): 373 mg/kg | Mandates the use of double-gloving (nitrile) and face shields during powder handling. |
| Corrosivity | H314 (Causes severe burns) | Spills must be neutralized prior to mechanical cleanup; never sweep dry powder. |
| Aquatic Toxicity | H400, H410 (Very Toxic) | Strict prohibition of drain disposal. Aqueous washes contain DCHA and must be incinerated. |
| Storage Temperature | 2 - 8 °C | Store away from ambient moisture to prevent premature degradation of the Boc group. |
Pre-Reaction Waste Segregation: The Desalting Protocol
In advanced bioconjugation workflows, researchers rarely couple the DCHA salt directly. Instead, the salt is "desalted" via liquid-liquid extraction to liberate the free carboxyl group for coupling . This operational step is the most critical phase for waste management, as it isolates the highly toxic DCHA into a specific aqueous waste stream.
Step-by-Step Desalting & Segregation Methodology:
-
Suspension: Suspend the Boc-methylaminooxyacetic acid·DCHA powder in high-purity Ethyl Acetate (EtOAc) (approx. 10 mL per 100 mg of reagent).
-
Acidic Cleavage: Add an equal volume of 0.1 M HCl (or 5% KHSO4). Shake vigorously in a separatory funnel. The mild acid protonates the DCHA, forcing it into the aqueous layer as DCHA·HCl, while the free Boc-aminooxy acid remains in the EtOAc layer.
-
Phase Separation: Drain the lower aqueous layer. Crucial Disposal Action: This aqueous layer now contains the entirety of the aquatic-toxic DCHA. It must be immediately routed to a designated "Aqueous Hazardous Waste - Toxic Amines" carboy.
-
Organic Recovery: Dry the EtOAc layer over anhydrous MgSO4, filter, and evaporate to yield the free acid for your coupling reaction.
Self-Validation System: To validate that the toxic DCHA has been successfully partitioned into the waste stream, spot the aqueous layer onto a TLC plate and treat it with a bromocresol green dip. A blue/green spot confirms the presence of the DCHA amine in the aqueous waste, validating your segregation efficiency.
Workflow Visualization
Desalting workflow and targeted waste segregation for Boc-methylaminooxyacetic acid·DCHA.
Post-Reaction Disposal & Gas Management
Following the coupling of the Boc-aminooxy derivative, the Boc group is typically removed using Trifluoroacetic Acid (TFA). This generates a unique waste hazard: off-gassing.
Step-by-Step Deprotection Waste Methodology:
-
Quenching: After TFA cleavage, the reaction mixture contains cleaved isobutylene, CO2, and residual TFA. Do not immediately seal this mixture in a waste carboy.
-
Degassing: Allow the reaction mixture to stir open to the atmosphere inside a certified fume hood for at least 30 minutes.
-
Waste Routing: Once effervescence has completely ceased, transfer the liquid to a "Halogenated Organic Waste" container.
-
Venting: Ensure the waste carboy is equipped with a pressure-relief venting cap.
Self-Validation System: The cessation of visible bubbling (CO2/isobutylene release) serves as the visual validation that the primary kinetic degradation has finished, confirming it is safe to transfer the liquid to bulk waste without risk of container explosion.
Emergency Spill Response Protocol
Due to the DCHA component's severe aquatic toxicity and corrosivity, spills must be handled with strict containment protocols.
-
For Solid Powder Spills: Do NOT use a dry brush, which aerosolizes the toxic DCHA dust. Lightly dampen a highly absorbent, inert pad (e.g., Pig Mat) with water or ethanol. Gently lay the pad over the powder to absorb it. Place the contaminated pads into a puncture-proof, sealable hazardous waste bucket.
-
For Liquid Spills (e.g., dropped separatory funnel): Immediately dike the spill using vermiculite or sand to prevent the DCHA-laden liquid from reaching floor drains. Neutralize acidic spills with sodium bicarbonate powder until fizzing stops. Scoop the absorbed slurry into a solid hazardous waste container.
Final Disposal Mandate: Under no circumstances should any derivative, wash, or solid waste associated with Boc-methylaminooxyacetic acid·DCHA be introduced to municipal sewer systems. All segregated streams (Aqueous Amines, Halogenated Organics, and Solid Debris) must be handed over to a licensed hazardous waste contractor for high-temperature incineration (>1000°C) to ensure the complete thermal destruction of the dicyclohexylamine ring.
References
-
Lectin-Binding Specificity of the Fertilization-Relevant Protein PDC-109 by Means of Surface Plasmon Resonance and Carbohydrate REcognition Domain EXcision-Mass Spectrometry. National Institutes of Health (PMC). [Link]
Personal protective equipment for handling Boc-methylaminooxyacetic acid dcha
Senior Application Scientist Technical Guide
Executive Safety Analysis: The "Why" Behind the Protocol
To handle Boc-methylaminooxyacetic acid dicyclohexylamine salt (DCHA) safely, one must look beyond the generic "irritant" label often found on cursory SDSs.[1] The safety profile of this compound is driven by its two ionic constituents, and understanding them dictates your PPE strategy.[1]
-
The Anion (Boc-N-Me-aminooxyacetate): While the Boc group reduces immediate reactivity, the aminooxy moiety (
) is nucleophilic.[1] More importantly, aminooxy compounds are potent inhibitors of pyridoxal phosphate (PLP)-dependent enzymes.[1] Systemic absorption must be prevented.[1] -
The Cation (Dicyclohexylamine - DCHA): This is the primary acute hazard.[1] Free Dicyclohexylamine is toxic (Acute Tox. 3) and corrosive (Skin Corr.[2] 1B) . While the salt form reduces volatility and corrosivity, it can dissociate in solution or upon contact with moisture/sweat, reconstituting the local amine hazard.[1]
Core Directive: Treat this solid not just as a nuisance dust, but as a contact toxin and potential sensitizer .
Personal Protective Equipment (PPE) Matrix
This system is designed to create redundant barriers against the two main exposure vectors: inhalation of fines (dust) and dermal absorption (solubilized salt).
A. Hand Protection (Critical)[4]
-
Primary Barrier: Nitrile Rubber.[3]
-
Specification: Minimum thickness 0.11 mm (4 mil) .
-
Protocol: Double-gloving is mandatory during weighing and solubilization.
-
Inner Glove: Standard Nitrile (4 mil).[1]
-
Outer Glove: Extended cuff Nitrile (to cover lab coat wrist).[1]
-
Why? DCHA is lipophilic. If the salt solubilizes in organic solvents (DCM, DMF) commonly used in peptide synthesis, permeation through thin latex is rapid.[1] Nitrile offers superior resistance to the aliphatic amines and the carrier solvents.
-
B. Ocular & Face Protection[3][4][6][7]
-
Standard Operation: Chemical Safety Goggles (Indirect Vent).
-
Why? Safety glasses with side shields are insufficient for fine powders that behave like aerosols.[1] Goggles seal the orbital area against drifting dust.
-
-
High-Risk Operation (Spill Cleanup): Face Shield + Goggles.[1]
C. Respiratory Protection[2][4][6]
-
Primary Control: Chemical Fume Hood (Face velocity: 0.3 – 0.5 m/s).
-
Secondary (If Hood Unavailable/Spill): N95 or P100 Particulate Respirator.
-
Note: Surgical masks provide zero protection against chemical dusts.
-
D. Body Protection[4][8]
-
Standard: Cotton/Polyester Lab Coat (Buttoned to neck).
-
Footwear: Closed-toe, non-porous (Leather/Synthetic).[1] No mesh sneakers (liquids penetrate mesh instantly).[1]
Operational Workflow: Weighing & Solubilization
This protocol minimizes static charge, which is the primary cause of DCHA salt scattering.[1]
Step 1: Engineering Setup[2]
-
Ionization: DCHA salts are prone to static buildup. Use an anti-static gun or ionizing fan in the balance area if available.
-
Airflow: Verify fume hood sash is at the working height.
Step 2: The "Transfer" Technique[1]
-
Do NOT use a spatula to "flick" powder. This creates airborne fines.[1]
-
Method:
-
Place tared weighing boat inside the hood.
-
Gently rotate the reagent bottle to loosen the solid (do not shake vigorously).
-
Use a macro-scoop to transfer bulk amounts.
-
Immediately recap the bottle.
-
Step 3: Solubilization (The Danger Zone)[1][2]
-
Solvent Choice: The compound is soluble in DCM (Dichloromethane) and DMF (Dimethylformamide).
-
Risk: Once dissolved, the DCHA salt becomes a transdermal threat .[1]
-
Action: Add solvent slowly down the side of the vessel to prevent "puffing" of the dry powder.[1]
Visualized Handling Logic
The following diagram outlines the decision-making process for handling and emergency response.
Figure 1: Operational logic flow for PPE selection and spill response based on physical state.[1]
Emergency Response & Disposal
Acute Exposure Protocol[2][9]
-
Skin Contact:
-
Immediate: Drench area with water for 15 minutes.
-
Secondary: Wash with soap (surfactant) to remove the lipophilic DCHA.
-
Note: Do not use organic solvents (ethanol/acetone) to clean skin; this accelerates absorption.
-
-
Eye Contact:
Waste Disposal Strategy
Do not flush down the drain.[4] This compound is toxic to aquatic life.[2]
| Waste Stream | Classification | Packaging |
| Solid Waste | Hazardous Chemical Solid | Clear poly bag, sealed, inside secondary container.[1] Label: "Toxic/Irritant Solid." |
| Liquid Waste (DCM) | Halogenated Organic | HDPE or Glass carboy. Segregate from acids.[1][5] |
| Liquid Waste (DMF) | Non-Halogenated Organic | HDPE or Glass carboy. |
| Contaminated PPE | Hazardous Solid | Dispose of outer gloves as hazardous waste. |
References
-
PubChem. (n.d.). Dicyclohexylamine Compound Summary. National Library of Medicine.[1] Retrieved March 5, 2026, from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved March 5, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved March 5, 2026, from [Link][1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
